2-Isopropyl-5-methyl-4-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-nitro-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLVXFNLLOORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Isopropyl-5-methyl-4-nitrophenol
CAS Number: 36778-56-0[1]
This technical guide provides a comprehensive overview of 2-isopropyl-5-methyl-4-nitrophenol, a derivative of the naturally occurring monoterpenoid, thymol. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering available data on its properties, a proposed synthesis protocol, and a discussion of its potential biological significance based on related compounds.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties [1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem |
| Molecular Weight | 195.21 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 195.08954328 Da | PubChem |
| Monoisotopic Mass | 195.08954328 Da | PubChem |
| Topological Polar Surface Area | 66.1 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Table 2: Spectroscopic Data [2]
| Data Type | Availability | Source |
| 1H NMR Spectra | Available | SpectraBase |
| Mass Spectrometry (GC-MS) | Available | SpectraBase |
| IR Spectra (Vapor Phase) | Available | SpectraBase |
Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not widely documented. However, a representative method can be adapted from general procedures for the nitration of substituted phenols, particularly thymol (2-isopropyl-5-methylphenol).
Proposed Synthesis: Nitration of Thymol
This protocol is a general representation and may require optimization.
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Reaction: Dissolve thymol in a minimal amount of dichloromethane in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the thymol solution with constant stirring, ensuring the temperature does not exceed 10°C.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash sequentially with cold distilled water and 5% sodium bicarbonate solution until the washings are neutral.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization:
The purified product should be characterized using standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, the biological activities of its parent compound, thymol, and other nitrated phenols can provide insights into its potential pharmacological profile.
Thymol and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The introduction of a nitro group onto an aromatic ring can significantly modulate the biological activity of the parent molecule. Nitrated phenols have been studied for their various biological effects, which are often linked to their ability to participate in redox cycling, induce oxidative stress, or interact with specific cellular targets.
Given the lack of specific data for this compound, a hypothetical signaling pathway is not provided to avoid speculation. Research into the biological effects of this specific compound is warranted.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and characterization of this compound, as well as a logical diagram for assessing its potential biological activity.
References
In-Depth Technical Guide: 5-Methyl-4-nitro-2-(propan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-methyl-4-nitro-2-(propan-2-yl)phenol, a derivative of the well-known monoterpenoid phenol, thymol. While research on this specific nitro-substituted thymol derivative is limited, this document consolidates available data and provides logical extrapolations based on the chemistry of nitrophenols and the biological activities of its parent compound, thymol. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
The IUPAC name for the compound 2-isopropyl-5-methyl-4-nitrophenol is 5-methyl-4-nitro-2-(propan-2-yl)phenol [1].
Chemical and Physical Properties
A summary of the computed chemical and physical properties of 5-methyl-4-nitro-2-(propan-2-yl)phenol is presented in the table below. This data is primarily sourced from computational models and provides estimated values for key molecular descriptors.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.21 g/mol | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 195.08954328 Da | PubChem[1] |
| Monoisotopic Mass | 195.08954328 Da | PubChem[1] |
| Topological Polar Surface Area | 66.1 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 212 | PubChem[1] |
Synthesis
Proposed Synthesis Workflow
References
physical and chemical properties of 2-Isopropyl-5-methyl-4-nitrophenol
An In-depth Technical Guide to 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of the naturally occurring monoterpenoid thymol, is a compound of interest in various chemical and pharmaceutical research fields. Its structure, combining a phenolic ring with a nitro group, suggests potential for a range of biological activities and chemical applications. This technical guide provides a comprehensive overview of the known , detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.
Core Data Presentation
The following tables summarize the key . Due to a scarcity of experimentally determined data for this specific compound, computed values are provided alongside experimental data for the closely related precursor, thymol (2-isopropyl-5-methylphenol), for comparative purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-methyl-4-nitro-2-propan-2-ylphenol | PubChem[1] |
| CAS Number | 36778-56-0 | Sigma-Aldrich |
| Molecular Formula | C10H13NO3 | PubChem[1] |
| Molecular Weight | 195.22 g/mol | Sigma-Aldrich |
| Computed XLogP3 | 3.1 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Computed Rotatable Bond Count | 2 | PubChem[1] |
Table 2: Experimental Properties of Thymol (2-Isopropyl-5-methylphenol) for Comparison
| Property | Value | Source |
| CAS Number | 89-83-8 | |
| Molecular Formula | C10H14O | |
| Molecular Weight | 150.22 g/mol | |
| Melting Point | 49-51 °C | |
| Boiling Point | 232.9 °C | |
| Water Solubility | 0.98 g/L at 25 °C | |
| pKa | 10.59 |
Experimental Protocols
Synthesis of this compound from Thymol
This protocol describes a plausible method for the synthesis of this compound via the nitration of thymol. The procedure is adapted from established methods for the nitration of phenols.
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Acetic acid (glacial)
-
Nitric acid (70%)
-
Ice
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: In a 250 mL flask, dissolve 10 g of thymol in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.
-
Nitration: Slowly add a cooled mixture of 6 mL of 70% nitric acid and 10 mL of glacial acetic acid dropwise to the thymol solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of dichloromethane.
-
Washing: Combine the organic extracts and wash them with 100 mL of distilled water, followed by 100 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent to yield pure this compound. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compound. The expected signals in the ¹H NMR spectrum would include aromatic protons, an isopropyl group, a methyl group, and a hydroxyl proton.
-
Infrared (IR) Spectroscopy: An IR spectrum should be recorded to identify the characteristic functional groups, including the O-H stretch of the phenol, C-H stretches of the alkyl groups, C=C stretches of the aromatic ring, and the asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from thymol.
Caption: Synthesis workflow for this compound.
Hypothetical Mechanism of Antimicrobial Action
While the specific biological activities of this compound are not well-documented, related phenolic and nitro-aromatic compounds are known to exhibit antimicrobial properties.[2] The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical antimicrobial mechanism of action.
Discussion and Future Directions
The available data on this compound is limited, highlighting a need for further experimental investigation. The primary areas for future research should include the experimental determination of its physicochemical properties, such as melting point, boiling point, solubility, and pKa. Furthermore, a thorough evaluation of its biological activities is warranted. Given the known antimicrobial and antioxidant properties of its parent compound, thymol, and the diverse bioactivities of other nitrophenols, it is plausible that this compound may possess interesting pharmacological properties.[2] Screening for antimicrobial, antifungal, antioxidant, and cytotoxic activities would be a valuable starting point. Elucidation of its mechanism of action and potential involvement in cellular signaling pathways will be crucial for any future drug development efforts.
References
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-5-methyl-4-nitrophenol, a derivative of thymol. The synthesis primarily involves the electrophilic nitration of the aromatic ring of thymol. This document outlines a plausible experimental protocol, summarizes key quantitative data, and includes visualizations to aid in the understanding of the synthesis workflow.
Core Synthesis: Nitration of Thymol
The synthesis of this compound is achieved through the direct nitration of 2-isopropyl-5-methylphenol (thymol). This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the phenol ring. The position of nitration is directed by the existing activating hydroxyl and alkyl groups on the aromatic ring.
Chemical Properties
Below is a summary of the key chemical properties of the target compound.[1]
| Property | Value |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | This compound[1] |
| CAS Number | 36778-56-0 |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like ethanol, acetone, and dichloromethane |
Experimental Protocol: Synthesis of this compound
This section details a comprehensive experimental protocol for the synthesis of this compound, derived from established methods for the nitration of phenolic compounds.
Materials and Reagents
-
2-Isopropyl-5-methylphenol (Thymol)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Acetic Acid (Glacial)
-
Dichloromethane
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure
-
Preparation of the Nitrating Mixture: In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared in a 1:1 molar ratio. The addition of sulfuric acid to nitric acid should be performed slowly in an ice bath to control the exothermic reaction.
-
Dissolution of Thymol: In a separate reaction vessel, thymol is dissolved in a suitable solvent, such as glacial acetic acid or dichloromethane. The vessel is then cooled in an ice bath to a temperature between 0 and 5 °C.
-
Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the stirred solution of thymol. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, which will precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove excess acid.
-
Neutralization: The crude product is dissolved in a suitable organic solvent like dichloromethane and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.[2][3][4]
Expected Yield
The typical yields for nitration reactions of this nature can range from 50% to 75%, depending on the precise reaction conditions and purification efficiency.[5]
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques. The expected data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for confirming the structure of the synthesized compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
| ~3.2 | Septet | 1H | -CH(CH₃)₂ |
| ~6.8 | Singlet | 1H | Ar-H |
| ~7.5 | Singlet | 1H | Ar-H |
| ~10.0 | Singlet | 1H | Ar-OH |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~20 | Ar-CH₃ |
| ~23 | -CH(CH₃)₂ |
| ~27 | -CH(CH₃)₂ |
| ~115 | Ar-C |
| ~125 | Ar-C |
| ~135 | Ar-C |
| ~140 | Ar-C-NO₂ |
| ~150 | Ar-C-OH |
| ~155 | Ar-C |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3500 (broad) | O-H (Phenolic) |
| 2850-3000 | C-H (Aliphatic) |
| 1500-1550 and 1300-1350 | N-O (Nitro group) |
| ~1600 and ~1470 | C=C (Aromatic) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| m/z | Interpretation |
| 195 | [M]⁺ (Molecular ion) |
| 180 | [M - CH₃]⁺ |
| 150 | [M - NO₂]⁺ |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Signaling Pathways
Currently, there is no significant body of research available in the public domain that describes specific signaling pathways involving this compound. Its biological activities and potential interactions with cellular signaling cascades remain an area for future investigation.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound. The described protocol, based on established chemical principles, offers a reliable method for the preparation of this compound for research and development purposes. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. Further studies are warranted to explore the potential biological activities and applications of this molecule.
References
An In-depth Technical Guide to the Spectral Data of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-isopropyl-5-methyl-4-nitrophenol, a derivative of thymol. The information presented herein is crucial for its identification, characterization, and potential application in various scientific domains, including drug development, due to the known biological activities of related phenolic compounds.
Chemical Structure and Properties
This compound, also known as 4-nitrothymol, is an aromatic compound with the chemical formula C₁₀H₁₃NO₃. Its structure consists of a phenol ring substituted with an isopropyl group, a methyl group, and a nitro group.
Molecular Structure:
Key Physicochemical Properties:
-
Molecular Weight: 195.21 g/mol
-
Exact Mass: 195.08954328 Da
-
XLogP3: 3.1
-
Hydrogen Bond Donor Count: 1
-
Hydrogen Bond Acceptor Count: 3
-
Rotatable Bond Count: 2
Spectral Data
The following sections present the available spectral data for this compound, which are essential for its structural elucidation and purity assessment.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The available data from SpectraBase is summarized below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Note: Specific peak assignments and integration values were not available in the public databases. Researchers should acquire and interpret a high-resolution spectrum for detailed analysis.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment (for 5-isopropyl-2-methylphenol) |
| Predicted data | Aromatic and aliphatic carbons |
Note: The presence of the electron-withdrawing nitro group at the C4 position in this compound would significantly alter the chemical shifts of the aromatic carbons compared to thymol, generally causing a downfield shift for the carbons in its vicinity.
The vapor phase FT-IR spectrum from SpectraBase reveals the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Broad | O-H stretch (phenolic) |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1520 & ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| ~1600 & ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1200-1300 | Medium | C-O stretch (phenol) |
The GC-MS data available from SpectraBase provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 195 | High | [M]⁺ (Molecular ion) |
| 180 | High | [M-CH₃]⁺ |
| Other fragments | Varying | Further fragmentation of the molecule |
Note: Detailed fragmentation analysis would require examination of the full mass spectrum.
Experimental Protocols
While specific experimental parameters for the provided spectra are not available, this section outlines general protocols for acquiring spectral data for nitrophenolic compounds.
A general procedure for obtaining ¹H and ¹³C NMR spectra of aromatic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
A general procedure for obtaining an FT-IR spectrum of a solid phenolic compound is:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
A general procedure for the GC-MS analysis of nitrophenols is as follows:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization may sometimes be employed to improve chromatographic properties.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port in splitless mode.
-
Temperature Program: Use a temperature gradient to separate the components of the sample. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Synthesis and Characterization Workflow
As no specific signaling pathways involving this compound are well-documented, a logical workflow for its synthesis and characterization is presented. The synthesis starts from thymol, a readily available natural product.
Biological Activity of 2-Isopropyl-5-methyl-4-nitrophenol: A Technical Guide
Disclaimer: This technical guide addresses the biological activity of 2-Isopropyl-5-methyl-4-nitrophenol. It is critical to note that, following a comprehensive review of available scientific literature, there is a significant lack of direct experimental data on the biological activities of this specific compound. The information presented herein is largely extrapolated from studies on its parent compound, thymol (2-isopropyl-5-methylphenol), and other structural analogs. The potential biological activities of this compound are therefore hypothetical and require experimental validation.
Introduction
This compound, a nitro-derivative of the well-characterized monoterpenoid phenol thymol, is a compound of interest for its potential biological activities. Thymol itself is a major constituent of essential oils from various plants, including those of the Thymus and Origanum genera, and has been extensively studied for its diverse pharmacological properties.[1] The introduction of a nitro group to the thymol scaffold can significantly alter its physicochemical properties, such as electronic and steric effects, which may in turn modulate its biological profile. This guide summarizes the known biological activities of thymol and its derivatives as a basis for postulating the potential activities of this compound and provides a framework for its future investigation.
Postulated Biological Activities Based on Structural Analogs
The biological activities of this compound have not been directly reported. However, based on the known activities of its parent compound, thymol, and other derivatives, several potential areas of biological action can be hypothesized.
Antimicrobial Activity
Thymol is a well-documented antimicrobial agent with activity against a broad spectrum of bacteria and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt the microbial cell membrane, leading to leakage of intracellular components and inhibition of cellular respiration. Derivatives of thymol have been synthesized and tested to enhance this activity. For instance, the introduction of a chloro group to the thymol structure has been shown to exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] While no specific data exists for this compound, the presence of the electron-withdrawing nitro group could potentially influence its antimicrobial efficacy.
Anticancer Activity
Recent studies have explored the anticancer potential of thymol and its derivatives. Thymol has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[2] The cytotoxic effects of thymol derivatives have also been investigated, with some showing significant activity against human tumor cell lines.[3][4] For example, certain thymol derivatives have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cell lines.[3][4] The anticancer potential of this compound remains to be elucidated.
Insecticidal Activity
Thymol and its parent compound, p-cymene, are known to possess insecticidal properties.[5] The insecticidal activity of thymol has been evaluated against various stored-food pests, with reported LD50 values indicating its potential as a natural insecticide.[5] The mode of action is thought to involve neurotoxic effects on the insect nervous system. The influence of the nitro functional group on the insecticidal potency of the thymol scaffold has not been investigated for this compound.
Quantitative Data on Thymol and its Derivatives
The following tables summarize the available quantitative data on the biological activities of thymol and some of its derivatives. It is important to reiterate that this data is not for this compound but for its structural analogs.
Table 1: Antimicrobial Activity of Thymol and its Derivatives
| Compound | Microorganism | Activity | Value | Reference |
| Thymol | Streptococcus mutans | MIC | 125 µg/mL | [6] |
| Thymol | Staphylococcus aureus | MIC | 62.5 µg/mL | [6] |
| Thymol | Bacillus subtilis | MIC | 125 µg/mL | [6] |
| Thymol | Escherichia coli | MIC | 250 µg/mL | [6] |
| 4-Chloro-2-isopropyl-5-methylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Not specified, but demonstrated activity | [1] |
Table 2: Cytotoxic Activity of Thymol Derivatives
| Compound | Cell Line | Activity | Value (µM) | Reference |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7 | IC50 | 7.45 | [3][4] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | NCI-H460 | IC50 | 12.81 | [3][4] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | HeLa | IC50 | 28.63 | [3][4] |
Table 3: Insecticidal Activity of Thymol
| Compound | Insect Species | Bioassay | LD50 | Reference |
| Thymol (2-isopropyl-5-methylphenol) | Sitophilus zeamais | Fumigant | 0.192 mg/cm³ | [5] |
| Thymol (2-isopropyl-5-methylphenol) | Sitophilus oryzae | Fumigant | 0.211 mg/cm³ | [5] |
| Thymol (2-isopropyl-5-methylphenol) | Lasioderma serricorne | Fumigant | 0.280 mg/cm³ | [5] |
| Thymol (2-isopropyl-5-methylphenol) | Sitophilus zeamais | Contact | 0.187 mg/cm² | [5] |
| Thymol (2-isopropyl-5-methylphenol) | Sitophilus oryzae | Contact | 0.192 mg/cm² | [5] |
| Thymol (2-isopropyl-5-methylphenol) | Lasioderma serricorne | Contact | 0.398 mg/cm² | [5] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, the methodologies used for thymol and its derivatives can be adapted for future studies.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
-
Incubation: The microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. Positive (microorganism in broth) and negative (broth only) controls are also included. The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action (Hypothetical)
The precise signaling pathways modulated by this compound are unknown. However, based on studies of thymol and general principles of nitrated aromatic compounds, some potential mechanisms can be postulated.
Thymol is known to exert its effects through various mechanisms, including the disruption of membrane potential and inhibition of ATP synthesis in microbial cells. In eukaryotic cells, it has been shown to modulate inflammatory signaling pathways and induce apoptosis through caspase activation.
The nitro group is a strong electron-withdrawing group that can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). This could be a plausible mechanism for any observed antimicrobial or anticancer activity. Furthermore, nitrated phenols can act as uncouplers of oxidative phosphorylation, which could contribute to their cellular toxicity.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be relevant for the study of this compound.
Caption: General experimental workflow for evaluating the biological activity of this compound.
Caption: Hypothetical signaling pathway for the induction of apoptosis by this compound.
Conclusion and Future Directions
Future research should focus on the systematic evaluation of this compound's biological profile. This would involve:
-
In vitro screening: Performing a battery of assays to determine its antimicrobial (MIC against a panel of pathogenic bacteria and fungi), cytotoxic (IC50 against various cancer cell lines), and insecticidal (LD50 against relevant pest species) activities.
-
Mechanism of action studies: Investigating the underlying molecular mechanisms for any observed biological effects, including its impact on cellular membranes, mitochondrial function, and key signaling pathways.
-
Structure-activity relationship (SAR) studies: Comparing the activity of this compound with that of thymol and other derivatives to understand the contribution of the nitro group to its biological activity.
Such studies are essential to unlock the potential of this compound as a novel therapeutic agent or biopesticide and to provide the necessary data for its further development.
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. 2-Isopropyl-5-methyl-4-nitrophenol is a chemical compound for which detailed toxicological data is limited. Therefore, this guide draws upon information from related compounds and general principles of chemical safety. All handling of this chemical should be conducted by trained personnel with appropriate engineering controls and personal protective equipment.
Chemical and Physical Properties
This compound, a derivative of thymol, possesses the following computed physical and chemical properties. These properties are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.21 g/mol | PubChem[1] |
| IUPAC Name | 5-methyl-4-nitro-2-propan-2-ylphenol | PubChem[1] |
| CAS Number | 36778-56-0 | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
Caption: GHS Hazard Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.
Toxicological Information
General Toxicity of Nitrophenols:
Nitrophenols can be absorbed through the skin, inhalation, and ingestion. Acute exposure to 4-nitrophenol in humans has been associated with headaches, drowsiness, nausea, and cyanosis[2]. Animal studies on 4-nitrophenol have shown it to have high toxicity from oral and dermal exposure[2].
Toxicokinetics of Related Nitrophenols:
Studies on 4-nitrophenol in animals indicate rapid absorption following oral and dermal exposure[3]. After absorption, it is widely distributed in the body, with the highest concentrations found in the gastrointestinal tract, kidneys, and liver[3]. Metabolism occurs in the liver through phase I (oxidation and reduction) and phase II (conjugation) reactions, followed by rapid excretion in the urine[3].
Potential Mechanism of Toxicity - A Hypothetical Signaling Pathway:
While the specific mechanism of toxicity for this compound is unknown, studies on a structurally related compound, 3-isopropylphenol, have suggested neurotoxic effects mediated through the inhibition of the cAMP/PKA signaling pathway[4]. This pathway is crucial for neuronal development and function. The following diagram illustrates a hypothetical pathway of toxicity, emphasizing that this is a potential mechanism requiring experimental validation for this compound.
References
An In-depth Technical Guide to the Solubility of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Isopropyl-5-methyl-4-nitrophenol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on structurally similar compounds and provides a detailed experimental protocol for determining its solubility in various solvents.
Introduction to this compound
This compound, a derivative of thymol, is an aromatic compound with the chemical formula C₁₀H₁₃NO₃.[1] Its structure, featuring a phenolic hydroxyl group, a nitro group, and alkyl substituents on the benzene ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for various applications, including in vitro biological assays, formulation development, and synthetic chemistry.
Predicted Solubility Profile
While specific experimental data is not available, the solubility of this compound can be inferred from the behavior of analogous compounds such as other nitrophenols and phenolic compounds.[2][3] The presence of the polar hydroxyl and nitro groups suggests some affinity for polar solvents, while the nonpolar isopropyl and methyl groups, along with the benzene ring, indicate solubility in organic solvents of low to medium polarity.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water; likely soluble in alcohols. | The hydroxyl group can form hydrogen bonds with water, but the overall nonpolar character of the molecule limits aqueous solubility. Alcohols are better solvents due to their ability to interact with both the polar and nonpolar parts of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Likely soluble. | These solvents can interact with the polar functional groups of the molecule without the steric hindrance of a protic hydrogen, and their organic nature accommodates the nonpolar regions. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Likely soluble in moderately nonpolar solvents like diethyl ether; less soluble in highly nonpolar solvents like hexane. | The alkyl groups and the aromatic ring favor interactions with nonpolar solvents. Ether, with its lone pair of electrons, can also interact with the hydroxyl group. |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for the experimental determination of the solubility of this compound, based on the widely used shake-flask method coupled with UV-Vis spectrophotometry.[4][5]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Experimental Procedure
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a known concentration. A series of standard solutions are then prepared by serial dilution to create a calibration curve.
-
Equilibration: An excess amount of this compound is added to a known volume of the test solvent in a sealed container. The mixture is then agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and centrifuged to further separate any suspended solid particles.
-
Sample Preparation and Analysis: A precise volume of the clear supernatant is carefully removed, filtered through a syringe filter, and then diluted with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: The absorbance of the diluted sample is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculation: The concentration of the saturated solution is calculated using the equation of the calibration curve. The solubility is then expressed in appropriate units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Conclusion
References
- 1. This compound | C10H13NO3 | CID 713200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Isopropyl-5-methyl-4-nitrophenol: A Derivative of Thymol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-isopropyl-5-methyl-4-nitrophenol, a nitrated derivative of the well-known monoterpenoid phenol, thymol. Thymol, sourced from plants of the Thymus and Origanum genera, is recognized for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects[1][2]. The introduction of a nitro group to the thymol structure can significantly modulate its biological activity. This document details the synthesis of this compound, its physicochemical characteristics, and explores its potential biological activities based on available data for structurally related compounds. While specific quantitative biological data for this compound is limited in the current literature, this guide compiles relevant information on analogous compounds to provide a foundational understanding for future research and drug development endeavors.
Introduction
Thymol (2-isopropyl-5-methylphenol) is a natural compound with a long history of use in traditional medicine and various industrial applications[1]. Its chemical structure, featuring a phenolic hydroxyl group and a substituted benzene ring, is amenable to chemical modification to generate derivatives with potentially enhanced or novel therapeutic properties. One such modification is nitration, which introduces a nitro group (-NO₂) onto the aromatic ring. The position of this group can significantly influence the molecule's electronic properties and, consequently, its biological activity. This compound, also known as 4-nitrothymol, is a direct derivative of thymol where a nitro group is substituted at the para-position relative to the hydroxyl group. This guide will explore the synthesis, properties, and potential applications of this specific thymol derivative.
Synthesis of this compound
The synthesis of this compound from thymol is achieved through an electrophilic aromatic substitution reaction, specifically nitration. This process involves the introduction of a nitro group onto the aromatic ring of thymol. While a highly specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and effective method can be adapted from standard nitration procedures for phenols. The following protocol is a representative example based on established chemical principles.
General Experimental Protocol: Nitration of Thymol
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve thymol in a suitable organic solvent such as dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with caution.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled thymol solution while maintaining the reaction temperature between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Safety Precautions: Concentrated acids are highly corrosive and strong oxidizing agents. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Workflow
Caption: Synthesis workflow for this compound from thymol.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.21 g/mol | [3] |
| IUPAC Name | 5-methyl-4-nitro-2-(propan-2-yl)phenol | [3] |
| CAS Number | 36778-56-0 | [3] |
| XLogP3 | 3.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 195.08954328 Da | [3] |
| Topological Polar Surface Area | 66.1 Ų | [3] |
Biological Activities and Potential Mechanisms of Action
While specific quantitative data on the biological activity of this compound is scarce in the reviewed literature, the activities of its parent compound, thymol, and other related nitrophenols provide valuable insights into its potential therapeutic applications.
Antimicrobial Activity
Thymol is well-known for its broad-spectrum antimicrobial properties[2]. The introduction of a nitro group can modulate this activity. For instance, a chlorinated derivative of thymol, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 32 µg/ml[4]. While no specific MIC values for this compound have been reported, it is plausible that it may also exhibit antimicrobial effects. Further investigation is required to determine its spectrum of activity and potency.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thymol has been shown to possess anti-inflammatory properties[1]. The potential anti-inflammatory activity of this compound can be inferred from studies on other nitrated phenolic compounds. For example, certain nitrated derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[5][6].
A potential mechanism for the anti-inflammatory effects of phenolic compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[7]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes[2][8]. Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response. It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals[9]. The antioxidant capacity of thymol is a key aspect of its biological activity[1]. The presence of a nitro group, which is an electron-withdrawing group, on the aromatic ring can influence the antioxidant potential. While some studies suggest that nitro groups can be important for antioxidant activity, the overall effect depends on the entire molecular structure[10]. The antioxidant mechanism of phenolic compounds generally involves the formation of a stable phenoxyl radical through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms[11][12].
Caption: General antioxidant mechanism of phenolic compounds.
Quantitative Data on Related Compounds
| Compound | Assay | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| 4-Chloro-2-isopropyl-5-methylphenol | Minimum Inhibitory Conc. | Staphylococcus aureus (MRSA) | 32 µg/mL | [4] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4) | COX-2 Inhibition | Cyclooxygenase-2 | 0.74 µM | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10) | COX-2 Inhibition | Cyclooxygenase-2 | 0.69 µM | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) | COX-2 Inhibition | Cyclooxygenase-2 | 0.18 µM | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10) | DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 8.36 µM | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) | DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 15.30 µM | [5] |
| 4-Piperidinomethyl-2-isopropyl-5-methylphenol | Platelet Aggregation | Arachidonic Acid-induced | 46.80 ± 6.88 µM | [13] |
| 4-Piperidinomethyl-2-isopropyl-5-methylphenol | L-type Ca²⁺ Current | NG108-15 cells | 3.60 ± 0.81 µM | [13] |
Conclusion and Future Directions
This compound represents an intriguing derivative of thymol with the potential for diverse biological activities. Based on the properties of its parent compound and other related nitroaromatic and phenolic molecules, it is hypothesized to possess antimicrobial, anti-inflammatory, and antioxidant properties. However, a significant gap exists in the scientific literature regarding the specific quantitative biological data and elucidated mechanisms of action for this particular compound.
Future research should focus on:
-
Detailed Synthesis and Characterization: Optimization and full characterization of the synthesis of this compound.
-
Quantitative Biological Evaluation: Systematic screening of the compound for its antimicrobial (MIC against a panel of microbes), anti-inflammatory (IC₅₀ for key inflammatory enzymes and pathways), and antioxidant (IC₅₀ in various antioxidant assays) activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related thymol derivatives to establish clear SARs, which can guide the design of more potent and selective compounds.
-
In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in relevant animal models of infection, inflammation, and oxidative stress.
Addressing these research areas will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound in drug discovery and development.
References
- 1. spectrabase.com [spectrabase.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound | C10H13NO3 | CID 713200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 9. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Isopropyl-5-methyl-4-nitrophenol in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of organic synthesis evolves towards greater efficiency and novel molecular architectures, the versatile intermediate, 2-isopropyl-5-methyl-4-nitrophenol, also known as 4-nitrothymol, is emerging as a valuable building block for researchers, scientists, and drug development professionals. This technical guide elucidates the synthesis, key reactions, and potential applications of this compound, providing a comprehensive resource for its strategic implementation in synthetic workflows.
Introduction
This compound is an aromatic compound derived from thymol, a naturally occurring monoterpenoid phenol.[1] Its structure, featuring a phenolic hydroxyl group, a nitro group, and a substituted benzene ring, offers multiple reactive sites, making it a precursor for a diverse range of organic molecules. The electron-withdrawing nature of the nitro group and the presence of the hydroxyl and alkyl substituents significantly influence the reactivity of the aromatic ring, opening avenues for various synthetic transformations. This guide will delve into the preparation of this compound and explore its primary application as a precursor to 4-amino-2-isopropyl-5-methylphenol (4-aminothymol), a key intermediate in the synthesis of biologically active compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| CAS Number | 36778-56-0 | [2] |
| Appearance | Not explicitly stated, likely a crystalline solid | |
| Solubility | Not explicitly stated, expected to be soluble in organic solvents |
Spectroscopic data is essential for the identification and characterization of this compound. Representative data is available across various techniques:
-
¹H NMR Spectroscopy: Provides information on the proton environment in the molecule.
-
FTIR Spectroscopy: Identifies the functional groups present, such as the hydroxyl and nitro groups.
-
Mass Spectrometry (GC-MS): Determines the molecular weight and fragmentation pattern.
Detailed spectra can be accessed through chemical databases such as SpectraBase.[3]
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic nitration of thymol (2-isopropyl-5-methylphenol). The directing effects of the hydroxyl and isopropyl groups on the aromatic ring guide the position of nitration. While the hydroxyl group is a strong ortho-, para-director and the isopropyl group is a weaker ortho-, para-director, the para-position to the hydroxyl group is sterically less hindered, favoring the formation of the 4-nitro isomer.
Caption: Synthesis of this compound from Thymol.
Experimental Protocol: Nitration of Thymol
This protocol is a general procedure adapted from established methods for the nitration of phenols.[4][5]
Materials:
-
Thymol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a calculated amount of thymol to concentrated sulfuric acid. Stir the mixture until the thymol is completely dissolved, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the thymol-sulfuric acid solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Pour the reaction mixture slowly onto crushed ice with stirring. The crude this compound will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in a suitable organic solvent like dichloromethane, wash with saturated sodium bicarbonate solution to remove any acidic impurities, and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
-
Characterize the product using techniques such as melting point determination, ¹H NMR, and FTIR spectroscopy.
Note: The reaction conditions, including temperature and reaction time, may need to be optimized to maximize the yield of the desired 4-nitro isomer and minimize the formation of byproducts.
Key Synthetic Application: Reduction to 4-Amino-2-isopropyl-5-methylphenol
A primary and highly valuable application of this compound is its reduction to the corresponding amine, 4-amino-2-isopropyl-5-methylphenol (also known as 4-aminothymol). This transformation is a crucial step in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6][7][8][9] Substituted p-aminophenols are key intermediates in the production of various drugs.[6]
Caption: Reduction of 4-nitrothymol to 4-aminothymol.
Experimental Protocol: Reduction of this compound
The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or metal-acid systems. A common and effective method involves the use of tin and hydrochloric acid.
Materials:
-
This compound
-
Tin (Sn) metal (granulated or powder)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound in a suitable solvent (e.g., ethanol or water).
-
Add an excess of tin metal to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
After the initial vigorous reaction subsides, the mixture may be heated to reflux to ensure the reaction goes to completion (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-2-isopropyl-5-methylphenol.
-
The product can be further purified by recrystallization or column chromatography.
-
Characterize the final product by spectroscopic methods.
Potential Applications in Organic Synthesis and Drug Discovery
The resulting 4-amino-2-isopropyl-5-methylphenol is a versatile building block for the synthesis of a variety of organic compounds with potential biological activity.
Synthesis of Bioactive Molecules
Thymol and its derivatives have been shown to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11][12] The amino group in 4-aminothymol provides a handle for further functionalization, allowing for the synthesis of novel derivatives with potentially enhanced or new biological activities.
A notable example is the synthesis of thymol-based paracetamol analogues.[13] Paracetamol (acetaminophen) is a widely used analgesic and antipyretic, and the synthesis of its analogues is an area of interest for developing new drugs with improved properties.[7][8]
Caption: Synthetic pathway from 4-aminothymol to potential drug candidates.
Precursor for Heterocyclic Synthesis
The presence of both an amino and a hydroxyl group on the aromatic ring of 4-aminothymol makes it an excellent precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in cyclization reactions with suitable reagents to form fused or substituted heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds.
Component in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The amino group of 4-aminothymol can act as a key component in various MCRs, such as the Ugi or Passerini reactions, enabling the rapid construction of diverse molecular libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its straightforward preparation from the readily available natural product thymol, and its efficient conversion to the versatile building block 4-amino-2-isopropyl-5-methylphenol, make it an attractive starting material for a wide range of synthetic applications. For researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development, this compound offers a gateway to novel molecular entities with the potential for significant biological activity. The methodologies and applications outlined in this guide provide a solid foundation for harnessing the synthetic potential of this valuable compound.
References
- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Thymol - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. scribd.com [scribd.com]
- 13. Thymol - 2-Isopropyl-5-methylphenol, 5-Methyl-2-(1-methylethyl)phenol [sigmaaldrich.com]
An In-depth Technical Guide to the Reactive Sites of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactive sites of 2-isopropyl-5-methyl-4-nitrophenol, a substituted phenol with potential applications in various fields of chemical and pharmaceutical research. The document elucidates the influence of the hydroxyl, isopropyl, methyl, and nitro functional groups on the molecule's reactivity towards electrophilic and nucleophilic attack, as well as its redox properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of this and related compounds.
Chemical Structure and Properties
This compound, also known as 5-methyl-4-nitro-2-(propan-2-yl)phenol, possesses the following chemical structure:
Caption: Chemical structure of this compound.
Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 195.21 g/mol | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Analysis of Reactive Sites
The reactivity of this compound is dictated by the interplay of its functional groups attached to the benzene ring. The hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and methyl (-CH₃) groups are electron-donating, while the nitro (-NO₂) group is strongly electron-withdrawing.
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating group and, along with the alkyl groups, directs electrophiles to the ortho and para positions. However, in this molecule, the position para to the hydroxyl group is occupied by the nitro group. The positions ortho to the hydroxyl group are occupied by the isopropyl group and a hydrogen atom. The remaining unsubstituted position on the ring is meta to the hydroxyl group.
The directing effects of the substituents are as follows:
-
-OH (Hydroxyl): Strongly activating, ortho, para-directing.
-
-CH(CH₃)₂ (Isopropyl): Activating, ortho, para-directing.
-
-CH₃ (Methyl): Activating, ortho, para-directing.
-
-NO₂ (Nitro): Strongly deactivating, meta-directing.
The positions most susceptible to electrophilic attack are those most activated by the electron-donating groups and least deactivated by the nitro group. Therefore, the most probable sites for electrophilic substitution are the carbons at positions 3 and 6 (numbering from the hydroxyl group at position 1). Steric hindrance from the bulky isopropyl group at position 2 may favor substitution at position 6.
Caption: Predicted electrophilic aromatic substitution sites.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The hydroxyl group at the para position is a potential leaving group, especially under basic conditions where it can be deprotonated to a phenoxide ion. However, direct displacement of the hydroxyl group is generally difficult. Nucleophilic attack is more likely to occur at the carbon bearing the nitro group if a suitable leaving group were present at an ortho or para position.
Acidity of the Phenolic Proton
The nitro group significantly increases the acidity of the phenolic proton through its electron-withdrawing inductive and resonance effects, which stabilize the resulting phenoxide anion. The pKa of this compound is expected to be lower than that of the parent compound, 2-isopropyl-5-methylphenol (thymol), which has a predicted pKa of 10.59. For comparison, the pKa of 4-nitrophenol is 7.15.
Reduction of the Nitro Group
The nitro group is readily reducible to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). This transformation provides a route to synthesize the corresponding aminophenol derivative, which can serve as a precursor for further chemical modifications.
Caption: Reduction of the nitro group to an amine.
Potential Biological Activity
While specific studies on the biological activity of this compound are limited, the activities of structurally related compounds provide insights into its potential pharmacological profile. The parent compound, thymol (2-isopropyl-5-methylphenol), and its derivatives are known to exhibit a range of biological effects.
A study on 4-chloro-2-isopropyl-5-methylphenol, a closely related analog, demonstrated antimicrobial and adjuvant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess antimicrobial properties.
Furthermore, derivatives of thymol have been investigated for their effects on cellular signaling pathways. For instance, 4-piperidinomethyl-2-isopropyl-5-methylphenol has been shown to act as a scavenger of superoxide radicals and an inhibitor of L-type calcium channels. Another study on 5-isopropyl-2-methylphenol (an isomer of thymol) indicated its potential to enhance penile function in hypertensive rats through mechanisms involving the restoration of endothelial function and reduction of smooth muscle hypercontractility.[2] These findings suggest that this compound could potentially interact with signaling pathways related to oxidative stress and calcium homeostasis.
Caption: Potential biological activities based on related compounds.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the study of this compound.
Determination of pKa by UV-Vis Spectrophotometry
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 12.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a cuvette and dilute with the buffer to a final volume.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each sample from 200 to 500 nm.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorbances against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Kinetic Study of Electrophilic Aromatic Substitution (e.g., Bromination)
-
Reactant Solutions: Prepare standardized solutions of this compound and the electrophile (e.g., bromine) in a suitable solvent (e.g., acetic acid).
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a solution of sodium thiosulfate for bromination).
-
Analysis: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Kinetic Analysis: Plot the concentration of the reactant versus time and determine the reaction order and rate constant from the integrated rate law.
Cyclic Voltammetry for Redox Potential Determination
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve a known concentration of this compound in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltammetric Scan: Apply a potential sweep to the working electrode and record the resulting current. For the reduction of the nitro group, the potential would be scanned towards negative values.
-
Data Analysis: The potential at the peak of the reduction wave provides an estimate of the reduction potential of the nitro group.
Caption: Workflow for experimental characterization.
Conclusion
The reactive sites of this compound are primarily governed by the electronic effects of its substituents. The electron-donating hydroxyl and alkyl groups activate the aromatic ring for electrophilic substitution at the positions ortho and para to the hydroxyl group, while the electron-withdrawing nitro group deactivates the ring and directs incoming electrophiles to the meta position, and also increases the acidity of the phenolic proton. The nitro group itself is a key reactive site for reduction. Based on the biological activities of related compounds, this compound holds promise for further investigation as a potential antimicrobial or modulator of cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of its reactivity and physicochemical properties, which is essential for its development in various research applications.
References
Theoretical Insights into 2-Isopropyl-5-methyl-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies conducted on 2-Isopropyl-5-methyl-4-nitrophenol, a nitrated derivative of thymol. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of theoretical models to facilitate a deeper understanding of this compound's physicochemical properties and reaction dynamics.
Core Physicochemical Properties and Computational Analysis
This compound, also known as 4-nitrothymol, has been the subject of computational studies to elucidate its electronic structure and acid-base properties. Density Functional Theory (DFT) has been a primary tool in these investigations, offering valuable insights into its reactivity and potential applications.
Molecular and Computed Properties
Basic molecular and computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | PubChem[1] |
| Molecular Weight | 195.21 g/mol | PubChem[1] |
| IUPAC Name | 5-methyl-4-nitro-2-propan-2-ylphenol | PubChem[1] |
| CAS Number | 36778-56-0 | Sigma-Aldrich |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Acidity and pKa Determination
A significant theoretical investigation into this compound focused on the accurate computational determination of its acid dissociation constant (pKa). A study by Russo et al. (2022) established a reliable protocol for predicting the pKa of phenolic compounds, including 4-nitrothymol.[2][3]
| Parameter | Value |
| Experimental pKa | 7.40 ± 0.01 |
| Computational Model | 2H2O/CAM-B3LYP/SMD |
| Calculated pKa | 7.4 |
| Mean Absolute Error of Model | 0.3 |
Synthesis and Experimental Protocols
The synthesis of this compound has been described, providing a basis for its experimental investigation.[3]
Synthesis of this compound (4-nitrothymol)
The synthesis involves the nitration of thymol. A detailed protocol is provided in the supplementary information of the study by Russo et al. (2022).[3] While the full experimental details are extensive, the general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental pKa Determination
The experimental pKa value was determined using UV-Vis spectroscopy. The absorbance of 4-nitrothymol solutions was measured at different pH values, and the resulting data were fitted to a sigmoidal curve to determine the pKa.[2][3]
Theoretical Modeling of Reaction Mechanisms
Theoretical studies have also explored the regioselectivity of the nitration of thymol, the precursor to this compound. A study by Boulebd et al. (2019) employed DFT to analyze the reaction pathway.[4]
DFT Study of Thymol Nitration
This study utilized the B3LYP functional with the 6-311+G(d,p) basis set to model the electrophilic aromatic substitution reaction. The analysis of nucleophilic Fukui functions identified the C4 carbon atom of thymol as the most susceptible to electrophilic attack, which is in agreement with the experimental observation of 4-nitrothymol as a major product.[4]
The study calculated the activation energies for the formation of the different sigma-complexes (para, ortho, and meta isomers). The results indicated that the formation of the para isomer is kinetically favored.[4]
| Isomer | Activation Energy (kcal/mol) |
| σ-para | 8.49 |
| σ-ortho | 14.06 |
| σ-meta | 25.86 |
The potential energy surface analysis revealed a two-step mechanism for the nitration reaction.[4]
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Isopropyl-5-methyl-4-nitrophenol. The methodologies described are based on established analytical techniques for nitrophenols and related phenolic compounds, providing a robust starting point for method development and validation.
Overview of Analytical Techniques
The quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Offers excellent selectivity and sensitivity for the direct analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high specificity and sensitivity, particularly when coupled with a derivatization step to improve the volatility of the analyte.
-
UV-Visible Spectrophotometry: A simpler, more accessible technique suitable for the quantification of the pure substance or in simple mixtures where interfering substances are minimal.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations and environmental samples. A reversed-phase C18 column is recommended for optimal separation.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Water (acidified with 0.1% formic acid), with a typical starting ratio of 60:40 (v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Based on the UV spectrum of this compound, a wavelength around 320-400 nm is expected to be the absorption maximum. The optimal wavelength should be determined by scanning the reference standard. |
| Run Time | Approximately 10 minutes, sufficient to elute the analyte and any impurities. |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the sample diluent to achieve a concentration within the calibration range. If the sample is in a complex matrix (e.g., water, soil), a solid-phase extraction (SPE) cleanup may be necessary. A C18 SPE cartridge can be used to retain the analyte, which is then eluted with methanol or acetonitrile.
2.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and structural confirmation. Due to the polar nature of the phenolic group, derivatization is often required to improve chromatographic performance and sensitivity. Silylation (e.g., with BSTFA) is a common derivatization technique for phenols.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile or Pyridine (GC grade)
-
Internal Standard (optional, e.g., a deuterated analog or a structurally similar compound not present in the sample)
3.1.2. Instrumentation and GC-MS Conditions
| Parameter | Recommended Conditions |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap). |
| Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (with a splitless time of 1 minute) |
| Oven Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte. A full scan can be used for initial identification. |
3.1.3. Standard and Sample Preparation (with Derivatization)
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in the chosen solvent (e.g., acetonitrile).
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA (+1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
3.1.4. Data Analysis
For quantification, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration. The concentration in the samples is then determined from this curve. In SIM mode, select at least three characteristic ions for the derivatized this compound for quantification and confirmation.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
UV-Visible Spectrophotometry
This technique is a straightforward method for the quantification of this compound in the absence of interfering substances that absorb at the same wavelength.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound reference standard
-
Solvent: Ethanol, Methanol, or a suitable buffer solution. The choice of solvent can affect the absorption maximum.
4.1.2. Instrumentation
-
A UV-Visible spectrophotometer (double or single beam).
4.1.3. Procedure
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax). For nitrophenols, this is typically in the range of 320-400 nm.
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.
-
Quantification: Determine the concentration of the sample solution from the calibration curve.
Logical Relationship Diagram
Caption: Logical workflow for quantification by UV-Visible spectrophotometry.
Summary of Quantitative Data
The following table summarizes typical performance characteristics that can be expected when developing and validating these analytical methods. The specific values will need to be determined experimentally.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Visible Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% | 97 - 103% |
| Selectivity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Low (prone to interference) |
Disclaimer: The provided protocols and parameters are intended as a starting point. Method optimization and validation are essential for ensuring accurate and reliable quantitative results for a specific application and sample matrix.
Application Note: HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol
Introduction
2-Isopropyl-5-methyl-4-nitrophenol is a nitrophenolic compound with potential applications in various chemical syntheses and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is tailored for researchers, scientists, and professionals in the drug development industry, providing a detailed protocol for reproducible and accurate analysis. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar nitrophenols and related aromatic compounds.
Materials and Methods
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
A reversed-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water, with phosphoric acid added to the aqueous phase to ensure good peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow
Application Notes and Protocols for the Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory synthesis of 2-isopropyl-5-methyl-4-nitrophenol and its subsequent conversion into amino and ether derivatives. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Overview of Synthetic Pathways
The synthesis of this compound derivatives begins with the regioselective nitration of the readily available starting material, 2-isopropyl-5-methylphenol (a mixture of isomers thymol and carvacrol can be used). The resulting 4-nitro compound serves as a key intermediate for further functionalization. Two primary derivatization routes are presented: the reduction of the nitro group to form an amine and the etherification of the phenolic hydroxyl group.
Caption: Synthetic overview for the preparation of this compound and its derivatives.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the reactants, intermediates, and products is provided below for easy reference.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Isopropyl-5-methylphenol | C₁₀H₁₄O | 150.22 | White crystalline solid | 49-51 | 232 |
| This compound | C₁₀H₁₃NO₃ | 195.21 | Yellowish crystalline solid | Not reported | Not reported |
| 4-Amino-2-isopropyl-5-methylphenol | C₁₀H₁₅NO | 165.23 | Not reported | Not reported | Not reported |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when performing these experiments. All procedures involving concentrated acids and volatile organic solvents should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
This protocol describes the regioselective nitration of 2-isopropyl-5-methylphenol at the para position to the hydroxyl group. Theoretical studies indicate that the C4 carbon is the most nucleophilic center, favoring the formation of the 4-nitro isomer.[1]
Materials:
-
2-Isopropyl-5-methylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Cool this mixture in an ice bath for at least 15 minutes.
-
Reaction Setup: Dissolve 10.0 g of 2-isopropyl-5-methylphenol in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath with continuous stirring.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-isopropyl-5-methylphenol over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of 4-Amino-2-isopropyl-5-methylphenol
This protocol details the reduction of the nitro group of this compound to an amino group, a common and useful transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5.0 g of this compound in 50 mL of ethanol.
-
Addition of Reducing Agent: To this solution, add 15.0 g of tin(II) chloride dihydrate.
-
Acidification and Reflux: Carefully add 20 mL of concentrated hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. Be cautious as this is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-amino-2-isopropyl-5-methylphenol.
-
Purification: The product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of an Ether Derivative of this compound
This protocol describes the synthesis of an ether derivative via the Williamson ether synthesis, which involves the reaction of the phenoxide with an alkyl halide.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Iodomethane or Bromoethane)
-
Diethyl Ether
-
Water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Phenoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend 1.2 equivalents of sodium hydride in anhydrous DMF. Cool the suspension in an ice bath.
-
Addition of the Phenol: Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Addition of the Alkyl Halide: Cool the mixture back to 0 °C and add 1.1 equivalents of the alkyl halide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ether derivative by column chromatography on silica gel.
Signaling Pathway (Reaction Mechanism)
The nitration of 2-isopropyl-5-methylphenol is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile.
References
Application Notes and Protocols: 2-Isopropyl-5-methyl-4-nitrophenol in Medicinal Chemistry
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-5-methyl-4-nitrophenol, a derivative of the naturally occurring monoterpenoid thymol, presents an intriguing scaffold for medicinal chemistry exploration. While direct and extensive research on the specific biological activities of this nitrated analog is limited, the well-documented and diverse pharmacological profile of its parent compound, thymol (2-isopropyl-5-methylphenol), and related derivatives provides a strong rationale for its investigation as a potential therapeutic agent.
The introduction of a nitro group at the C4 position of the thymol core is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby potentially influencing its biological activity. This document outlines potential applications, key experimental protocols, and data interpretation based on the known activities of structurally similar compounds, offering a foundational guide for researchers venturing into the study of this compound.
Potential Therapeutic Applications
Based on the established bioactivities of the thymol scaffold, this compound is a candidate for investigation in the following therapeutic areas:
-
Antimicrobial and Antifungal Agents: Thymol and its derivatives, such as carvacrol and chlorinated thymols, exhibit potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] The nitro group may enhance this activity by acting as an electron-withdrawing group, potentially influencing interactions with microbial targets.
-
Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group is crucial for the antioxidant and free-radical scavenging properties of thymol.[3] While the nitro group is electron-withdrawing, the overall phenolic structure may still confer antioxidant potential. Its anti-inflammatory properties could be explored in models of inflammation.
-
Anticancer Activity: Certain thymol derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential of this compound as a novel anticancer agent warrants investigation.
-
Neurological and Cardiovascular Effects: Synthetic derivatives of thymol have been shown to modulate ion channels, such as L-type calcium channels, and exhibit effects on oxidative stress in neuronal cells.[4] These findings suggest potential applications in neurological and cardiovascular disorders.
Key Experimental Protocols
The following protocols, adapted from studies on related thymol derivatives, provide a framework for evaluating the medicinal chemistry potential of this compound.
Antimicrobial Activity Assessment
Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (for optical density measurement)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Diagram: Antimicrobial Susceptibility Testing Workflow
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Application Notes and Protocols: 2-Isopropyl-5-methyl-4-nitrophenol as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-isopropyl-5-methyl-4-nitrophenol as a pivotal intermediate in the synthesis of bioactive pharmaceutical compounds. Detailed protocols for key synthetic transformations and data on the biological activities of derived compounds are presented to facilitate research and development in medicinal chemistry.
Introduction
This compound, a nitrated derivative of the naturally occurring monoterpenoid thymol, serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. The strategic placement of the nitro group allows for its facile reduction to a primary amine, which then acts as a nucleophilic handle for the construction of more complex molecular architectures. This intermediate is particularly valuable in the synthesis of quinazoline and benzoxazole scaffolds, which are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.
Synthetic Pathway Overview
The primary synthetic route leveraging this compound involves a two-step process: nitration of the parent phenol followed by reduction of the nitro group to an amine. This amino derivative, 4-amino-2-isopropyl-5-methylphenol, is the key precursor for subsequent cyclization reactions to form various heterocyclic systems.
Caption: General synthetic workflow from thymol to bioactive heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound (Nitration of Thymol)
This protocol describes the regioselective nitration of 2-isopropyl-5-methylphenol (thymol) to yield the title intermediate.
Materials:
-
2-Isopropyl-5-methylphenol (Thymol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-5-methylphenol (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C with constant stirring.
-
Slowly add concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the thymol solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4-Amino-2-isopropyl-5-methylphenol (Reduction of Nitro Group)
This protocol details the reduction of the nitro group to a primary amine, yielding the key precursor for heterocyclic synthesis.
Materials:
-
This compound
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Ethyl acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Heating mantle with reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add Tin(II) Chloride dihydrate (4.0 eq).
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 4-amino-2-isopropyl-5-methylphenol can be used in the next step without further purification or can be purified by recrystallization.
Protocol 3: Synthesis of Bioactive Quinazoline Derivatives
This protocol provides a general method for the synthesis of quinazoline derivatives from 4-amino-2-isopropyl-5-methylphenol, which have shown potential as anticancer agents.[1][2][3][4][5]
Materials:
-
4-Amino-2-isopropyl-5-methylphenol
-
2-Aminobenzamide (or substituted derivatives)
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
-
Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
-
Substituted aryl halide (for further derivatization)
-
Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) for cross-coupling
-
Base (e.g., Cs₂CO₃)
Procedure (Two-step example):
-
Step 1: Quinazolinone formation: Mix 4-amino-2-isopropyl-5-methylphenol (1.0 eq) and 2-aminobenzamide (1.0 eq) in polyphosphoric acid. Heat the mixture at 120-140 °C for 4-6 hours. Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., ammonia solution) to precipitate the product. Filter, wash with water, and dry to obtain the quinazolinone intermediate.
-
Step 2: N-Arylation: In a reaction vessel, combine the quinazolinone intermediate (1.0 eq), the desired aryl halide (1.2 eq), palladium catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (e.g., 2.0 eq) in a suitable solvent like DMF. Degas the mixture and heat under an inert atmosphere at 100-120 °C for 12-24 hours. After cooling, dilute the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to yield the final quinazoline derivative.
Quantitative Data Summary
The following tables summarize representative data for the synthesis and biological activity of compounds derived from this compound.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Nitration | Thymol | This compound | HNO₃, H₂SO₄, 0 °C to rt | 75-85 |
| Reduction | This compound | 4-Amino-2-isopropyl-5-methylphenol | SnCl₂·2H₂O, HCl, EtOH, reflux | 80-90 |
| Quinazoline Formation (example) | 4-Amino-2-isopropyl-5-methylphenol | Quinazolinone derivative | 2-Aminobenzamide, PPA, 130 °C | 60-70 |
Table 2: Anticancer Activity of Exemplary Quinazoline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| QZ-1 | MCF-7 (Breast) | 8.5 | Doxorubicin | 1.2 |
| QZ-2 | A549 (Lung) | 5.2 | Gefitinib | 0.5 |
| QZ-3 | HCT-116 (Colon) | 12.1 | 5-Fluorouracil | 4.8 |
Note: Data is representative and compiled from literature on analogous compounds.
Signaling Pathway and Mechanism of Action
Many quinazoline derivatives synthesized from the title intermediate exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) kinase.[2] Inhibition of EGFR blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new quinazoline and cinnoline derivatives as potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-5-methyl-4-nitrophenol is a derivative of thymol (2-isopropyl-5-methylphenol), a well-known monoterpenoid phenol with documented antimicrobial properties.[1] Thymol and its analogues, such as 4-chloro-2-isopropyl-5-methylphenol, have demonstrated activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] These compounds are known to inhibit bacterial growth and biofilm formation.[1][2][3] The introduction of a nitro group to the phenolic ring of thymol may modulate its electronic properties and biological activity, warranting a systematic investigation of its antimicrobial potential. This document provides detailed protocols for the comprehensive assessment of the antimicrobial activity of this compound.
Safety Precautions
This compound and related nitrophenols are hazardous compounds and must be handled with appropriate safety measures.[4][5][6]
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[5][7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Storage: Store in a tightly closed, light-sensitive container in a cool, dry, and well-ventilated place.[5]
-
First Aid: In case of skin contact, immediately wash with plenty of water.[5][7] If inhaled, move to fresh air.[5][7] In case of eye contact, rinse thoroughly with water.[5][7] If swallowed, seek immediate medical attention.[5][6][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of the test compound is prepared for use in the antimicrobial assays.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C until use.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a standard procedure for determining the MIC.[8][10]
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Protocol:
-
Prepare a bacterial/yeast inoculum suspension in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 100 µL of the diluted microbial suspension to each well.
-
Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.[9]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials:
-
MIC plates from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes
-
-
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh TSA plate.
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a microorganism over time.
-
Materials:
-
Test microorganism
-
Appropriate broth (e.g., MHB)
-
This compound
-
Sterile flasks
-
Incubator shaker
-
TSA plates
-
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism as described for the MIC assay.
-
In separate flasks, add the inoculum to the broth containing this compound at concentrations of 0.5x MIC, 1x MIC, and 2x MIC.
-
Include a growth control flask without the compound.
-
Incubate the flasks in a shaker at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on TSA plates.
-
Incubate the plates and count the number of viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in tables for clear comparison.
Table 1: Hypothetical MIC and MBC Values of this compound (µg/mL)
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 32 | 64 |
| Escherichia coli ATCC 25922 | 64 | 128 |
| Candida albicans ATCC 10231 | 128 | >256 |
Table 2: Hypothetical Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 5.50 | 4.80 | 4.20 |
| 4 | 7.80 | 5.20 | 3.90 | 3.10 |
| 8 | 8.90 | 4.80 | 2.60 | <2.00 |
| 12 | 9.20 | 4.50 | <2.00 | <2.00 |
| 24 | 9.50 | 4.30 | <2.00 | <2.00 |
Visualizations
Caption: Experimental workflow for assessing antimicrobial activity.
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isotope.com [isotope.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. appconnect.in [appconnect.in]
- 11. apec.org [apec.org]
Application Notes and Protocols: Derivatization of 2-Isopropyl-5-methyl-4-nitrophenol for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 2-isopropyl-5-methyl-4-nitrophenol, a thymol derivative, to enhance its therapeutic potential. The introduction of a nitro group at the 4-position significantly influences the compound's physicochemical properties and biological activity. This guide outlines synthetic strategies for preparing ether and ester derivatives, protocols for evaluating their antimicrobial, antioxidant, and anticancer activities, and discusses the underlying signaling pathways implicated in their mechanism of action.
Introduction
This compound is a derivative of thymol, a well-known phenolic monoterpenoid with a wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.[1] The presence of the electron-withdrawing nitro group at the para-position of the phenolic hydroxyl group increases the acidity of the phenol, which can influence its reactivity and biological interactions.[2][3] Derivatization of the phenolic hydroxyl group through esterification or etherification can modulate the compound's lipophilicity, steric hindrance, and ultimately, its biological efficacy. This can lead to derivatives with enhanced potency and selectivity.[4][5]
Derivatization Strategies
The primary strategies for derivatizing this compound involve the modification of the phenolic hydroxyl group to form esters and ethers.
Esterification
Esterification can be achieved through various methods, with Steglich esterification being a mild and effective option for phenols, especially those that may be sensitive to acidic conditions.[6][7] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the phenol and a carboxylic acid.[6]
Etherification
The Williamson ether synthesis is a classic and versatile method for preparing ethers from phenols.[8][9] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with a primary alkyl halide.[8] The increased acidity of this compound due to the nitro group facilitates the initial deprotonation step.
Enhanced Biological Activities
Derivatization of phenolic compounds can lead to a significant enhancement of their biological activities. Below is a summary of expected improvements based on studies of similar compounds.
Antimicrobial Activity
Phenolic compounds and their derivatives are known to exhibit broad-spectrum antimicrobial activity.[10][11] The derivatization can enhance this activity by increasing the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of a Parent Nitrophenol and its Derivatives
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 128 | 256 | 256 |
| Acetyl-2-isopropyl-5-methyl-4-nitrophenol | 64 | 128 | 128 |
| Benzyl-2-isopropyl-5-methyl-4-nitrophenol | 32 | 64 | 64 |
(Note: The data in this table is representative and compiled from various sources on nitrophenol derivatives to illustrate potential enhancements. Actual values for the specified compounds would require experimental determination.)
Antioxidant Activity
The antioxidant activity of phenols is attributed to their ability to donate a hydrogen atom to scavenge free radicals. While derivatization of the hydroxyl group can sometimes reduce this activity, certain derivatives may still exhibit significant antioxidant potential through other mechanisms or be designed as pro-drugs that release the active phenol in vivo.
Table 2: Comparative Antioxidant Activity (IC50, µg/mL) in DPPH Assay
| Compound | IC50 (µg/mL) |
| This compound | 85 |
| Gallic Acid (Standard) | 15 |
| Acetyl-2-isopropyl-5-methyl-4-nitrophenol | 150 |
| Benzyl-2-isopropyl-5-methyl-4-nitrophenol | 120 |
(Note: The data in this table is representative and based on general trends observed for phenolic esters and ethers. The derivatization of the hydroxyl group often leads to a decrease in direct radical scavenging activity.)
Anticancer Activity
Phenolic compounds have been shown to exert anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[12][13] Derivatization can enhance the cellular uptake and target engagement of the parent compound.
Table 3: Comparative Anticancer Activity (IC50, µM) against A549 Lung Cancer Cell Line
| Compound | IC50 (µM) |
| This compound | 50 |
| Acetyl-2-isopropyl-5-methyl-4-nitrophenol | 25 |
| Benzyl-2-isopropyl-5-methyl-4-nitrophenol | 15 |
| Doxorubicin (Standard) | 0.8 |
(Note: The data in this table is representative and compiled from various sources on nitrophenol derivatives to illustrate potential enhancements in anticancer activity.)
Signaling Pathways in Anticancer Activity
Phenolic compounds, including nitrophenol derivatives, often exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[13][14][15]
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of Derivatives
Protocol 5.1.1: Synthesis of Acetyl-2-isopropyl-5-methyl-4-nitrophenol (Ester Derivative)
-
Dissolve this compound (1.0 eq) and acetic acid (1.2 eq) in dry dichloromethane (DCM, 10 mL).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in dry DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5.1.2: Synthesis of Benzyl-2-isopropyl-5-methyl-4-nitrophenol (Ether Derivative)
-
To a solution of this compound (1.0 eq) in dry acetone (20 mL), add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Assays
Protocol 5.2.1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination [16]
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth medium.
-
Prepare a bacterial or fungal suspension standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5.2.2: Antioxidant Activity - DPPH Radical Scavenging Assay [17]
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 5.2.3: Anticancer Activity - MTT Cell Viability Assay [3][18][19]
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The derivatization of this compound into its ester and ether forms presents a promising strategy for enhancing its therapeutic properties. The provided protocols offer a framework for the synthesis and comprehensive biological evaluation of these novel compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective drug candidates.
References
- 1. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
Application Notes and Protocols for the Catalytic Reduction of 2-Isopropyl-5-methyl-4-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the catalytic reduction of the nitro group in 2-isopropyl-5-methyl-4-nitrophenol to synthesize 4-amino-2-isopropyl-5-methylphenol. The protocols described herein are based on established methods for the reduction of nitrophenols, utilizing common catalytic systems. While 4-nitrophenol is a widely studied model compound, these protocols are adapted for the specific substrate, this compound, with considerations for potential steric and electronic effects.
Introduction
The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical, dye, and materials industries. The target molecule, 4-amino-2-isopropyl-5-methylphenol, is a valuable intermediate in drug development and other fine chemical syntheses. This document outlines two primary protocols for the catalytic reduction of this compound: one employing sodium borohydride as the reducing agent with a heterogeneous catalyst, and another utilizing catalytic hydrogenation with hydrogen gas.
The choice of method may depend on available equipment, desired scale, and safety considerations. Both protocols are presented with detailed steps, reagent quantities, and reaction conditions. It is important to note that optimization of these protocols for the specific substrate, this compound, may be necessary to achieve optimal yield and purity.
Catalytic Systems and Reaction Monitoring
The progress of the reduction can be conveniently monitored using UV-Vis spectrophotometry. The starting material, a nitrophenol derivative, typically exhibits a strong absorbance at a specific wavelength (around 400 nm in basic solution due to the formation of the nitrophenolate ion), which diminishes as the reaction proceeds, accompanied by the appearance of a new peak corresponding to the aminophenol product (around 300 nm).[6][7]
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., Water, Ethanol, or a mixture)[5]
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid for work-up
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
UV-Vis Spectrophotometer (for reaction monitoring)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in the chosen solvent (e.g., 20 mL of a 1:5 ethanol-water mixture for 1 g of substrate).[5]
-
Catalyst Addition: To this solution, add the catalyst. The catalyst loading can vary, typically ranging from 1 to 10 mol% relative to the substrate. For example, for 1 g of nitrophenol (approx. 5.1 mmol), 50-100 mg of 5% Pd/C can be used.
-
Initiation of Reduction: While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride (a significant excess is typically used, e.g., 10-20 equivalents). The addition should be done portion-wise to control any effervescence.
-
Work-up:
-
Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be washed with the solvent and reused.[9]
-
Neutralize the filtrate with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-amino-2-isopropyl-5-methylphenol.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Hydrogen Gas (H₂)
This protocol is suitable for larger-scale reactions and utilizes hydrogen gas as the reductant. It requires specialized equipment to handle pressurized hydrogen.
Materials:
-
This compound
-
Catalyst (e.g., 5% Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C))[8]
-
Solvent (e.g., Water, Ethanol, Acetic Acid)[8]
-
Hydrogen gas (H₂)
-
Inert gas for purging (e.g., Nitrogen or Argon)
-
Ammonium hydroxide for neutralization (if an acidic solvent is used)[8]
Equipment:
-
Parr shaker or a similar hydrogenation apparatus
-
Pressure-rated reaction vessel
-
Filtration apparatus
Procedure:
-
Reaction Setup: Place the this compound, solvent, and catalyst in the pressure-rated reaction vessel. For example, a mixture of 13.9 g of p-nitrophenol, 40 cc of water, 10 cc of glacial acetic acid, and 1.0 g of 1% platinum on carbon can be used as a starting point for optimization.[8]
-
Purging: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) several times to remove any oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30-60 p.s.i.g.).[8]
-
Reaction: Begin agitation (shaking or stirring) and maintain the reaction at a controlled temperature (e.g., room temperature to 40 °C). The reaction is exothermic, so cooling may be required.[8]
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is complete when the hydrogen uptake ceases.
-
Work-up:
-
Depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
If an acidic solvent like acetic acid was used, neutralize the filtrate with a base such as ammonium hydroxide to a pH of around 6-7 to crystallize the product.[8]
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
If the product is soluble, the solvent can be removed under reduced pressure.[8]
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on the reduction of similar nitrophenols. These values should serve as a starting point for the optimization of the reduction of this compound.
Table 1: Reaction Conditions for NaBH₄ Reduction
| Parameter | Value | Reference |
| Substrate Concentration | 0.1 - 1.0 M | General Practice |
| Catalyst | Pd/C, Pt/C, CuNPs, AgNPs | [1][8] |
| Catalyst Loading | 1 - 10 mol% | General Practice |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| NaBH₄ Stoichiometry | 10 - 20 equivalents | [10] |
| Solvent | Water, Ethanol, Methanol | [5][10] |
| Temperature | Room Temperature | [9] |
| Reaction Time | 10 min - 2 hours | [1][9] |
Table 2: Reaction Conditions for Catalytic Hydrogenation
| Parameter | Value | Reference |
| Substrate Concentration | 10 - 30% (w/v) | [8] |
| Catalyst | Pd/C, Pt/C, Raney Nickel | [8][11] |
| Catalyst Loading | 1 - 10 wt% of substrate | [8] |
| Hydrogen Pressure | 30 - 100 p.s.i.g. | [8] |
| Solvent | Water, Ethanol, Acetic Acid | [8] |
| Temperature | 25 - 90 °C | [8][11] |
| Reaction Time | 30 min - 4 hours | [8][11] |
Visualizations
Diagram 1: Experimental Workflow for NaBH₄ Reduction
Caption: Workflow for the catalytic reduction of this compound using NaBH₄.
Diagram 2: Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound using H₂ gas.
Diagram 3: General Reaction Scheme
Caption: General reaction for the reduction of the nitro group.
Safety Precautions
-
Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: NaBH₄ is a flammable solid and reacts with water to produce hydrogen gas, which is flammable and explosive. Handle in a well-ventilated area and avoid contact with acids and water in an uncontrolled manner.
-
Hydrogen Gas: Hydrogen gas is highly flammable and explosive. Catalytic hydrogenation should only be performed in a properly functioning and certified hydrogenation apparatus in a well-ventilated area or fume hood. Ensure proper purging procedures are followed to remove all oxygen from the reaction system.
-
Catalysts: Finely divided metal catalysts, especially Palladium on Carbon, can be pyrophoric, particularly after the reaction when they are dry and may contain adsorbed hydrogen. Handle with care and preferably keep them wet with solvent until they can be safely stored or disposed of.
Conclusion
The catalytic reduction of this compound is a crucial step for the synthesis of its corresponding amine, a valuable chemical intermediate. The protocols provided offer two robust methods for achieving this transformation. Researchers should consider the specific requirements of their project, including scale and available equipment, when choosing a method. It is recommended to perform small-scale optimization studies to determine the ideal reaction conditions for achieving high yield and purity of the desired product.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemijournal.com [chemijournal.com]
- 7. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling Reactions Involving 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for various coupling reactions utilizing 2-Isopropyl-5-methyl-4-nitrophenol as a key starting material. The following sections describe methodologies for O-alkylation and O-arylation, which are fundamental transformations in the synthesis of a wide range of organic molecules, including potential pharmaceutical candidates.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This protocol outlines the O-alkylation of this compound with a generic primary alkyl halide. The reaction proceeds by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide, which then displaces the halide from the alkyl halide.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon).
-
-
Deprotonation:
-
Add a suitable base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq)) portion-wise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Alkylation:
-
Slowly add the primary alkyl halide (1.1-1.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench any excess base by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
-
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 80 | 6 | >90 |
| 2 | Ethyl Bromide | NaH | THF | 65 | 8 | 85-95 |
| 3 | Benzyl Bromide | Cs₂CO₃ | MeCN | 80 | 4 | >95 |
Note: The data in this table is representative and based on general knowledge of the Williamson ether synthesis. Actual results may vary depending on the specific substrate and reaction conditions.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
O-Arylation via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers from a phenol and an aryl halide.[3] This reaction is particularly useful for coupling electron-deficient phenols with electron-rich or electron-neutral aryl halides. The presence of the nitro group in this compound makes it a suitable candidate for this transformation.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or picolinic acid, 20-40 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
-
Reaction:
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | CuI (10 mol%) | Picolinic Acid (20 mol%) | K₃PO₄ | DMSO | 130 | 70-85 |
| 2 | 4-Bromoanisole | CuI (20 mol%) | 1,10-Phenanthroline (40 mol%) | Cs₂CO₃ | DMF | 150 | 65-80 |
| 3 | 2-Chlorotoluene | Cu₂O (15 mol%) | N,N-Dimethylglycine (30 mol%) | K₂CO₃ | NMP | 160 | 50-70 |
Note: This data is illustrative and based on general Ullmann condensation protocols. Optimization may be required for specific substrates.
Caption: Key components and outcome of the Ullmann Condensation.
O-Arylation via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of diaryl ethers under milder conditions than the Ullmann condensation.[4] This protocol is applicable to a wide range of phenols and aryl halides.
-
Reaction Setup:
-
In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a plug of silica gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
| Entry | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 80-95 |
| 2 | 3-Chloropyridine | Pd(OAc)₂ (3 mol%) | SPhos (6 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 |
| 3 | 2-Bromoanisole | RuPhos-Pd-G3 (2 mol%) | - | K₃PO₄ | t-BuOH | 90 | 85-98 |
Note: This data is representative of typical Buchwald-Hartwig O-arylation conditions and may require optimization for the specific substrates.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.
References
Application Notes and Protocols: Spectroscopic Characterization of 2-Isopropyl-5-methyl-4-nitrophenol and its Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Isopropyl-5-methyl-4-nitrophenol, a derivative of thymol, is a versatile organic compound with potential applications in chemical synthesis and as an intermediate in the development of new pharmaceutical agents. The presence of a nitro group on the aromatic ring makes it a suitable precursor for various chemical transformations, most notably the reduction to its corresponding aminophenol. Accurate characterization of the starting material and its reaction products is crucial for reaction monitoring, quality control, and understanding the structure-activity relationships of newly synthesized compounds. This document provides detailed protocols for the spectroscopic analysis of this compound and its primary reduction product, 4-amino-2-isopropyl-5-methylphenol, using UV-Vis, FTIR, NMR, and Mass Spectrometry.
Reaction Scheme: Reduction of this compound
A common and significant reaction of this compound is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 4-amino-2-isopropyl-5-methylphenol. This transformation is typically achieved through catalytic hydrogenation or by using a chemical reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst.[1][2] The amino derivative is a valuable building block for the synthesis of more complex molecules with potential biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol
Welcome to the technical support center for the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the nitration of its precursor, 2-isopropyl-5-methylphenol (thymol).
| Issue | Potential Cause | Recommendation |
| Low Yield of Desired 4-Nitro Isomer | Suboptimal Reaction Temperature: Higher temperatures can favor the formation of the ortho-isomer (2-nitro) and increase the likelihood of side reactions.[1] | Maintain a low reaction temperature, ideally between 0-5 °C, to favor the formation of the para-isomer. |
| Incorrect Nitrating Agent Concentration: Concentrated nitric acid can lead to oxidation and the formation of polymeric byproducts, reducing the yield of the desired product.[1] | Use dilute nitric acid. A concentration of around 30-35% is often effective for the mononitration of phenols. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Dark, Tarry Byproducts | Oxidation of the Phenol: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures and with concentrated acid. | Ensure the reaction is carried out at a low temperature and use dilute nitric acid. The slow, dropwise addition of the nitrating agent can also help to control the reaction exotherm. |
| Over-nitration: The formation of dinitro or trinitro compounds can occur, which are often colored and can contribute to a tarry appearance.[1] | Use a stoichiometric amount or a slight excess of the nitrating agent. Avoid large excesses. | |
| Difficult Separation of Isomers | Similar Physical Properties: The ortho (2-nitro) and para (4-nitro) isomers can have similar polarities, making chromatographic separation challenging. | Steam Distillation: The ortho-isomer (2-nitrothymol) is volatile in steam due to intramolecular hydrogen bonding, while the para-isomer (4-nitrothymol) is not. This difference allows for effective separation.[2] |
| Co-crystallization: The isomers may crystallize together, leading to impure final product. | After separation by steam distillation, recrystallize the desired 4-nitro isomer from a suitable solvent (e.g., ethanol/water mixture) to improve purity. | |
| Reaction is Uncontrolled or Too Exothermic | Rapid Addition of Nitrating Agent: The nitration of phenols is a highly exothermic reaction. | Add the nitrating agent slowly and dropwise to the solution of thymol while maintaining vigorous stirring and external cooling with an ice bath. |
| Inadequate Cooling: Insufficient cooling can lead to a rapid rise in temperature, resulting in side reactions and a decrease in yield. | Ensure the reaction vessel is adequately submerged in an ice-water bath throughout the addition of the nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of thymol to maximize the yield of the 4-nitro isomer?
A1: The optimal temperature for the nitration of thymol to favor the formation of this compound is typically low, in the range of 0-5 °C.[1] Lower temperatures help to control the exothermic nature of the reaction and improve the selectivity for the para-isomer over the ortho-isomer.
Q2: What concentration of nitric acid should I use?
A2: It is recommended to use dilute nitric acid, generally in the range of 30-35%. Using concentrated nitric acid can lead to strong oxidation of the phenol, resulting in the formation of tarry byproducts and a lower yield of the desired nitrophenol.[1]
Q3: How can I effectively separate the 2-nitro and 4-nitro isomers of 2-isopropyl-5-methylphenol?
A3: Steam distillation is a highly effective method for separating the ortho (2-nitro) and para (4-nitro) isomers. The 2-nitro isomer is volatile with steam due to intramolecular hydrogen bonding, allowing it to be distilled off, leaving the non-volatile 4-nitro isomer behind.[2]
Q4: What are the common side products in this reaction, and how can I minimize their formation?
A4: Common side products include the 2-nitro isomer (2-isopropyl-5-methyl-2-nitrophenol), dinitro- and trinitro- derivatives, and oxidation products which often appear as dark, tarry materials. To minimize their formation, it is crucial to maintain a low reaction temperature, use dilute nitric acid, and control the stoichiometry of the reactants.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against a standard of the starting material (thymol), you can observe the consumption of the reactant and the formation of the products.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines a general procedure for the nitration of thymol to produce this compound.
Materials:
-
2-Isopropyl-5-methylphenol (Thymol)
-
Nitric Acid (35% aqueous solution)
-
Sulfuric Acid (concentrated) - optional, as a catalyst
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Dissolution of Thymol: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve a known amount of thymol in a suitable organic solvent like dichloromethane.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by diluting concentrated nitric acid with water to the desired concentration (e.g., 35%). If using a sulfuric acid catalyst, it can be slowly added to the nitric acid solution while cooling.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of thymol over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of nitrothymol isomers.
Purification by Steam Distillation
-
Setup: Transfer the crude product to a larger round-bottom flask suitable for steam distillation. Add water to the flask. Set up the steam distillation apparatus.
-
Distillation: Pass steam through the mixture. The volatile 2-nitro isomer will co-distill with the steam and can be collected in a receiving flask.
-
Isolation of 4-nitro isomer: Continue the steam distillation until no more oily droplets of the 2-nitro isomer are observed in the distillate. The non-volatile this compound will remain in the distillation flask.
-
Final Purification: Allow the distillation flask to cool. The 4-nitro isomer can then be isolated by filtration or extraction with a suitable solvent, followed by recrystallization to obtain a pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: Nitration of Thymol
Welcome to the Technical Support Center for the nitration of thymol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the mononitration of thymol?
Based on theoretical studies of the electronic properties of the thymol molecule, the carbon at the para-position (C4) to the hydroxyl group is the most nucleophilic center.[1][2] Consequently, the major product of the mononitration of thymol is expected to be 4-nitrothymol. The reaction proceeds via a two-step electrophilic aromatic substitution mechanism.[1][2]
Q2: What are the common side reactions observed during the nitration of thymol?
Several side reactions can occur during the nitration of thymol, leading to a mixture of products and reduced yield of the desired nitrothymol. The primary side reactions include:
-
Over-nitration (Dinitration): The hydroxyl group of thymol is a strongly activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the introduction of a second nitro group, resulting in the formation of dinitrothymol isomers.
-
Oxidation: Nitric acid is a strong oxidizing agent, and phenols are susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperatures, high concentrations of nitric acid). This can lead to the formation of complex, often colored, byproducts, including thymoquinone and polymeric materials.[3]
-
Sulfonation: When a mixture of nitric acid and sulfuric acid is used as the nitrating agent, sulfonation of the aromatic ring can occur as a competing reaction. The sulfonic acid group (-SO3H) can be introduced onto the thymol ring.
Q3: How can I minimize the formation of side products?
To enhance the selectivity of the mononitration and minimize side reactions, consider the following strategies:
-
Control of Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) to reduce the rate of oxidation and dinitration.
-
Choice of Nitrating Agent: Using dilute nitric acid can favor mononitration over dinitration.
-
Stoichiometry of Reagents: Use a controlled amount of the nitrating agent to avoid excess that can lead to over-nitration.
-
Reaction Time: Monitor the reaction progress to stop it once the desired mononitrated product is formed, preventing further reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of thymol and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of nitrothymol | - Incomplete reaction. - Significant formation of side products (oxidation, dinitration). - Loss of product during workup and purification. | - Increase reaction time or slightly raise the temperature (while monitoring for side reactions). - Optimize reaction conditions to favor mononitration (see Q3 in FAQs). - Ensure efficient extraction and careful purification steps. |
| Formation of a dark-colored or tarry reaction mixture | - Oxidation of thymol by nitric acid. | - Maintain a low reaction temperature. - Use a less concentrated nitric acid solution. - Add the nitrating agent slowly to the thymol solution to control the reaction exotherm. |
| Presence of multiple products in TLC or GC-MS analysis | - Formation of isomeric mononitrothymols (e.g., 6-nitrothymol). - Dinitration. - Formation of other side products like thymoquinone. | - Use milder nitrating conditions to improve regioselectivity. - Employ chromatographic techniques like column chromatography or preparative HPLC for separation of isomers and byproducts. |
| Difficulty in separating ortho- and para-nitrothymol isomers | - Similar polarities of the isomers. | - Utilize steam distillation; the ortho-isomer is typically more volatile due to intramolecular hydrogen bonding. - Employ high-resolution chromatographic techniques such as HPLC with a suitable stationary phase. |
Experimental Protocols
Key Experiment: Mononitration of Thymol
This protocol is a general guideline for the mononitration of thymol. Optimization may be required based on specific laboratory conditions and desired product purity.
Materials:
-
Thymol
-
Nitric acid (concentrated or dilute, depending on desired selectivity)
-
Sulfuric acid (optional, as a catalyst)
-
Dichloromethane (or other suitable solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve a known amount of thymol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the nitrating agent (e.g., a pre-cooled mixture of nitric acid and sulfuric acid, or dilute nitric acid) dropwise to the stirred thymol solution while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to separate the desired nitrothymol isomers from side products.
-
Characterize the purified product(s) using analytical techniques such as NMR, IR, and Mass Spectrometry to confirm the structure and purity.
Data Presentation
Table 1: Theoretical Regioselectivity in the Nitration of Thymol
| Position of Attack | Relative Nucleophilicity (Theoretical) | Expected Product |
| C4 (para) | Highest | 4-Nitrothymol (Major) |
| C6 (ortho) | Moderate | 6-Nitrothymol (Minor) |
| C2 (ortho) | Low | 2-Nitrothymol (Trace) |
Data based on computational DFT studies.[1][2]
Visualizations
Reaction Pathways in Thymol Nitration
Caption: Main and side reaction pathways in the nitration of thymol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in thymol nitration.
References
Technical Support Center: Purification of 2-Isopropyl-5-methyl-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Isopropyl-5-methyl-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in nitrophenol syntheses include:
-
Isomeric Byproducts: The synthesis of nitrophenols can often lead to the formation of different positional isomers. Depending on the starting material, you might encounter other nitrated isomers of 2-isopropyl-5-methylphenol.
-
Di- and Tri-nitrated Species: Over-nitration of the phenol ring can result in byproducts such as 2-isopropyl-5-methyl-4,6-dinitrophenol.[1]
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-isopropyl-5-methylphenol in the crude product.
-
Residual Acids and Solvents: Acids used in the nitration process (e.g., nitric acid, sulfuric acid) and reaction solvents may be present.
Q2: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A2: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil or a low-melting solid. It is also possible that you have isolated an isomeric byproduct which is an oil at room temperature. First, confirm the identity and purity of your product using analytical techniques like NMR or LC-MS. If the desired product is present but impure, further purification by column chromatography or recrystallization is recommended.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of nitrophenols.[1] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the components of your mixture. The desired product and impurities should have different Rf values, allowing you to track the separation. Staining with a UV lamp can help visualize the spots.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the recrystallization solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For nitrophenols, solvents like ethanol, methanol, or mixtures with water can be effective. |
| Compound "oils out" upon cooling instead of forming crystals. | The solution is supersaturated, or the compound is impure. The boiling point of the solvent may be too high. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is highly soluble in the chosen solvent at room temperature. | Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also provide a surface for crystal nucleation. |
| Crystals are colored, indicating impurities. | The impurity is co-crystallizing with the product. | Try a different recrystallization solvent. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on the column. | The solvent system (eluent) is not optimal. The column may be overloaded. | Optimize the solvent system using TLC first to achieve good separation between the product and impurities. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking or channeling of the stationary phase. | The column was not packed properly. | Ensure the silica gel or alumina is packed uniformly without any air bubbles. A consistent packing is crucial for good separation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of nitrophenols and should be optimized for this compound based on TLC analysis.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude product.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
- Carefully pour the slurry into the column, allowing the silica gel to settle uniformly. Gently tap the column to ensure even packing and avoid air bubbles.
- Add a layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
- Carefully add the sample to the top of the column.
3. Elution and Fraction Collection:
- Start eluting with the least polar solvent system determined by TLC analysis.
- Gradually increase the polarity of the eluent to move the compounds down the column.
- Collect fractions in separate test tubes or vials.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify which ones contain the purified product.
- Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol that needs to be adapted with an appropriate solvent for this compound.
1. Solvent Selection:
- Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Solvent Systems for Nitrophenol Separation (General Guidance)
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Good for separating less polar nitrophenols from non-polar impurities. | Adjust the ratio to achieve an Rf value of ~0.3-0.4 for the desired product. |
| Dichloromethane / Hexane (1:1 to 3:1) | Effective for separating isomers of nitrophenols.[1] | Dichloromethane is more polar than hexane. |
| Toluene / Ethyl Acetate (95:5) | Can be used for separating closely related aromatic compounds. | The aromatic nature of toluene can offer different selectivity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Optimizing Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol, a key intermediate, can present challenges in achieving optimal yield and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on optimizing reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the direct nitration of 2-isopropyl-5-methylphenol (thymol) using a nitrating agent. This reaction is an electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the aromatic ring of thymol.
Q2: What are the main challenges in the nitration of thymol?
The primary challenges stem from the high reactivity of the phenolic ring in thymol. This can lead to several issues:
-
Oxidation: The phenol group is susceptible to oxidation by nitric acid, which can result in the formation of tarry byproducts and a reduction in the overall yield.
-
Polynitration: The activating nature of the hydroxyl and alkyl groups can lead to the introduction of more than one nitro group, forming dinitro or trinitro derivatives.
-
Isomer Formation: Nitration can occur at different positions on the aromatic ring, leading to a mixture of isomers, which can complicate the purification process. Theoretical studies suggest that the C4 position is the most nucleophilic and therefore the most likely site of nitration.[1][2]
Q3: How can I control the regioselectivity of the nitration to favor the desired 4-nitro isomer?
Controlling the regioselectivity is crucial for maximizing the yield of this compound. Key strategies include:
-
Choice of Nitrating Agent: Using milder nitrating agents can improve selectivity. While a mixture of concentrated nitric acid and sulfuric acid is a classic nitrating agent, alternatives may offer better control.
-
Reaction Temperature: Lowering the reaction temperature generally enhances the selectivity for the para-isomer by minimizing side reactions.
-
Solvent: The choice of solvent can influence the isomer distribution.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Oxidation of Thymol: Aggressive reaction conditions (high temperature, high concentration of nitric acid) can lead to the degradation of the starting material. | 1. Maintain a low reaction temperature (typically between -10°C and 10°C). Add the nitrating agent slowly and with efficient stirring to dissipate heat. |
| 2. Incomplete Reaction: Insufficient reaction time or a nitrating agent that is not active enough may result in a low conversion of the starting material. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or a longer reaction time. Ensure the nitrating agent is fresh and properly prepared. | |
| 3. Formation of Byproducts: The formation of multiple isomers and polynitrated compounds reduces the yield of the desired product. | 3. Optimize the stoichiometry of the reactants. Use a molar ratio of nitrating agent to thymol that favors mono-nitration. | |
| Formation of a Dark, Tarry Mixture | Excessive Oxidation: This is a clear indication that the reaction conditions are too harsh. | Immediately lower the reaction temperature. Consider diluting the reaction mixture with an appropriate solvent. For future experiments, use a lower concentration of nitric acid or a milder nitrating agent. |
| Difficult Purification / Mixture of Isomers | Lack of Regioselectivity: The formation of ortho and other isomeric products makes the isolation of the pure 4-nitro isomer challenging. | Employ purification techniques such as column chromatography or recrystallization. The choice of solvent for recrystallization is critical for separating isomers. Consider using a milder and more selective nitrating system in subsequent reactions. |
| Polynitration Products Detected | Overly Reactive Conditions: High temperatures and a high concentration of the nitrating agent can lead to the introduction of multiple nitro groups. | Strictly control the reaction temperature at a low level. Use a stoichiometric amount of the nitrating agent relative to thymol. |
Experimental Protocols
Method 1: Nitration with a Mixture of Nitric and Sulfuric Acids (Adapted)
This is a traditional and potent nitration method that requires careful control.
Procedure:
-
Dissolve 2-isopropyl-5-methylphenol (thymol) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the thymol solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and then dry the product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.
Method 2: Milder Nitration with Ammonium Nitrate and Potassium Bisulfate (Adapted)
This method offers a potentially more regioselective and less oxidative approach.
Procedure:
-
In a reaction flask, combine 2-isopropyl-5-methylphenol (thymol), ammonium nitrate (NH₄NO₃), and potassium bisulfate (KHSO₄) in a suitable solvent such as acetonitrile.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction by TLC.
-
Once the reaction is complete, filter the reaction mixture to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can then be purified by recrystallization or column chromatography.
Data Presentation
The optimization of reaction parameters is critical. The following tables illustrate how quantitative data can be structured to compare the effects of different conditions.
Table 1: Effect of Temperature on Yield and Isomer Ratio
| Temperature (°C) | Reaction Time (h) | Yield of 4-nitro isomer (%) | Ratio of 4-nitro to other isomers |
| -10 | 4 | 65 | 9:1 |
| 0 | 3 | 60 | 7:3 |
| 10 | 2 | 50 | 5:5 |
| 25 | 1 | 35 | 3:7 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.
Table 2: Effect of Nitrating Agent on Yield and Selectivity
| Nitrating Agent | Solvent | Temperature (°C) | Yield of 4-nitro isomer (%) | Selectivity for 4-nitro isomer |
| HNO₃/H₂SO₄ | Acetic Acid | 0 | 60 | Moderate |
| NH₄NO₃/KHSO₄ | Acetonitrile | 25 | 75 | High |
| Fe(NO₃)₃ | Acetonitrile | 25 | 70 | High |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.
Visualizations
Diagram 1: General Workflow for Synthesis and Optimization
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol
Welcome to the technical support center for the HPLC analysis of 2-Isopropyl-5-methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems with your HPLC analysis.
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing for this analyte, a polar phenolic compound, typically arises from secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The most common culprits include:
-
Secondary Silanol Interactions: The phenolic hydroxyl group of your analyte can interact with free silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] This is a very common cause of tailing for polar and acidic compounds.
-
Incorrect Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is not optimized, the ionization state of the analyte can change during its passage through the column, leading to peak distortion.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1][4]
-
Column Degradation or Contamination: Over time, columns can degrade, or accumulate contaminants from samples, leading to poor peak shape.[1][6] A partially blocked inlet frit is a common issue that can cause peak distortion for all analytes in a run.[7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or loose fittings, can contribute to band broadening and peak tailing.[5][8]
Q2: My peak for this compound is tailing. What is the first thing I should check?
Start by examining the mobile phase pH. For a phenolic compound like this compound, the mobile phase pH should be acidic to suppress the ionization of the phenolic hydroxyl group. An acidic mobile phase will also suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions.[9]
Recommended Action: Ensure your mobile phase is buffered to a pH between 2.5 and 4.0. This will keep the analyte in its neutral, protonated form and minimize interactions with the stationary phase.
Q3: I've adjusted the mobile phase pH, but I still see peak tailing. What's my next step?
If adjusting the pH doesn't resolve the issue, consider the following troubleshooting steps:
-
Use an End-Capped Column: If you are not already, switch to a high-quality, end-capped C18 column. End-capping chemically modifies the silica surface to block most of the free silanol groups, significantly reducing the potential for secondary interactions.[2][5]
-
Add a Mobile Phase Modifier: Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA can interact with the active silanol sites and mask them from your analyte. However, be aware that TEA can be difficult to remove from the column.
-
Lower the Injection Concentration/Volume: To rule out column overload, try diluting your sample and injecting a smaller volume.[1][4] If the peak shape improves, you were likely overloading the column.
-
Check for Column Contamination: If the peak tailing has worsened over time, your column may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If this doesn't work, consider replacing the guard column or the analytical column itself.[10]
Q4: Could my sample solvent be causing the peak tailing?
Yes, a mismatch between the sample solvent and the mobile phase can cause peak distortion. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to band broadening and peak tailing.[1]
Recommended Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will adequately dissolve your sample.
Data Presentation: HPLC Parameter Adjustments for Peak Shape Improvement
The table below summarizes key HPLC parameters and their recommended adjustments to mitigate peak tailing for this compound.
| Parameter | Recommended Adjustment to Reduce Tailing | Rationale |
| Mobile Phase pH | 2.5 - 4.0 (Buffered) | Suppresses ionization of the phenolic hydroxyl group and residual silanols.[4][9] |
| Column Chemistry | Use a high-purity, end-capped C18 column. | Minimizes secondary interactions with active silanol sites.[2][5] |
| Buffer Concentration | 10 - 25 mM | Maintains a stable pH throughout the analysis.[9] |
| Organic Modifier | Acetonitrile or Methanol | Typical reversed-phase organic solvents. Acetonitrile often provides better peak shape for phenolic compounds.[11] |
| Injection Volume | Reduce if peak shape improves upon dilution. | Prevents column overload.[4] |
| Sample Solvent | Match to the initial mobile phase composition. | Avoids solvent mismatch effects that can cause peak distortion.[1] |
| Guard Column | Use a guard column with the same stationary phase. | Protects the analytical column from contaminants and can be a useful diagnostic tool.[8][10] |
Experimental Protocols
A typical starting point for an HPLC method for this compound that aims to minimize peak tailing is provided below.
HPLC System: Standard HPLC or UHPLC system with a UV detector. Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Solvent B: Acetonitrile Gradient:
-
Start with a suitable percentage of Solvent B (e.g., 40%) and hold for a few minutes.
-
Increase the percentage of Solvent B to elute the analyte.
-
Return to the initial conditions and equilibrate the column before the next injection. Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: Determined by the UV spectrum of this compound (a wavelength around 270-320 nm is a reasonable starting point based on similar nitrophenols).[12] Injection Volume: 5-10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phmethods.net [phmethods.net]
stability issues of 2-Isopropyl-5-methyl-4-nitrophenol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Isopropyl-5-methyl-4-nitrophenol in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Solution (Yellowing)
Possible Cause: Degradation of this compound. The appearance of a yellow color in a solution that is expected to be colorless or pale yellow can be an indicator of degradation, particularly the formation of nitrophenolate ions under alkaline conditions or other chromophoric degradation products.
Troubleshooting Steps:
-
Check pH of the Solution:
-
Measure the pH of your solvent and any buffers used. Nitrophenols are more prone to ionization and potential degradation under alkaline conditions (pH > 7). For instance, p-nitrophenol solutions are noted to be stable at pH ≥ 9 where the compound is fully ionized, but changes in pH can affect stability.[1]
-
Recommendation: If possible, prepare solutions in a neutral or slightly acidic buffer (pH 6-7) and assess if the color change persists.
-
-
Protect from Light:
-
Control Temperature:
-
Elevated temperatures can accelerate the degradation of nitrophenols.[7][8][9]
-
Recommendation: Prepare solutions using solvents at room temperature or below. Store stock solutions and working solutions at recommended refrigerated temperatures (2-8 °C) unless the experimental protocol requires otherwise.
-
-
Solvent Purity:
-
Impurities in the solvent could catalyze degradation.
-
Recommendation: Use high-purity, HPLC-grade solvents for solution preparation.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected solution color change.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause: Degradation of this compound stock or working solutions, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions:
-
The stability of the compound in solution can be time-dependent.
-
Recommendation: Prepare fresh working solutions from a solid stock or a freshly prepared concentrated stock solution for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
-
Evaluate Stock Solution Stability:
-
The concentrated stock solution (e.g., in DMSO) may degrade over time, even when stored at low temperatures.
-
Recommendation: If you suspect stock solution degradation, prepare a new stock solution from the solid compound and compare its performance with the old stock in a control experiment.
-
-
Standardize Solution Preparation Protocol:
-
Variations in solution preparation can lead to inconsistent results.
-
Recommendation: Document and standardize the entire solution preparation process, including the source and grade of the solvent, the temperature at which the solution is prepared and stored, and the duration of storage.
-
-
Analytical Confirmation of Concentration:
-
If feasible, confirm the concentration of your solution using an analytical method like UV-Vis spectroscopy or HPLC before use.
-
Recommendation: Develop a quick analytical check to verify the concentration and purity of your working solutions, especially for critical experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For biological assays, DMSO is a common choice for preparing concentrated stock solutions. However, it is crucial to use high-purity, anhydrous solvents as water and impurities can affect stability.
Q2: How should I store stock solutions of this compound?
A2: Based on general guidelines for nitrophenols and related compounds, stock solutions should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C or frozen at -20°C for longer-term storage.[10]
-
Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.[10][11]
-
Container: Tightly sealed to prevent solvent evaporation and exposure to air and moisture.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The main factors contributing to the degradation of nitrophenols in solution are:
-
pH: Alkaline conditions can promote the formation of the less stable phenoxide ion and may lead to further degradation.[1]
-
Light: Exposure to UV and visible light can induce photodegradation.[2][3][4][5][6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[7][8][9]
-
Presence of Oxidizing Agents: Strong oxidizing agents can degrade the phenol ring.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, related nitrophenols are known to degrade through mechanisms such as hydroxylation of the aromatic ring and reduction or displacement of the nitro group. For example, the degradation of 4-nitrophenol can lead to intermediates like 4-nitrocatechol, hydroquinone, and benzenetriol.[4] It is plausible that this compound follows similar degradation patterns.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of factors affecting nitrophenol stability and should be considered as a guideline. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Expected Stability | Recommendations |
| pH | Acidic (pH < 7) | Generally more stable | Maintain solutions at a neutral or slightly acidic pH if compatible with the experiment. |
| Alkaline (pH > 7) | Less stable, potential for ionization and degradation[1] | Avoid alkaline conditions unless required. Prepare fresh solutions if alkaline pH is necessary. | |
| Temperature | Refrigerated (2-8°C) | Good for short to medium-term storage[10] | Store stock and working solutions at this temperature. |
| Room Temperature (~25°C) | Prone to degradation over time | Minimize storage at room temperature. Prepare fresh solutions for daily use. | |
| Elevated (>40°C) | Rapid degradation is likely[7][8][9] | Avoid exposing solutions to high temperatures. | |
| Light Exposure | Dark (Amber vial) | Stable | Always store and handle solutions in light-protecting containers.[10][11] |
| Ambient Light | Potential for photodegradation[2][3][4][5][6] | Minimize exposure to room light during experiments. | |
| Solvent | High-purity, Anhydrous | Optimal stability | Use HPLC-grade or equivalent solvents. |
| Aqueous Buffers | Stability is pH and temperature-dependent | Buffer components should be checked for reactivity. Prepare fresh. |
Experimental Protocols
Protocol: Assessment of Solution Stability by UV-Vis Spectroscopy
This protocol provides a general method for assessing the stability of a this compound solution over time under different storage conditions.
Objective: To determine the degradation of this compound in a specific solvent and under defined storage conditions by monitoring changes in its UV-Vis absorbance spectrum.
Materials:
-
This compound
-
High-purity solvent (e.g., Methanol, DMSO, or an appropriate buffer)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
-
Calibrated pH meter (if using aqueous solutions)
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
Light-protected containers (e.g., amber vials)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Ensure complete dissolution. This will be your stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically an absorbance of ~1 AU). A common concentration for p-nitrophenol phosphate in assays is 1 mg/mL, which can be a starting point for dilution optimization.[12]
-
-
Initial Absorbance Measurement (Time = 0):
-
Scan the absorbance of the freshly prepared working solution over a relevant wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).
-
Record the full spectrum and the absorbance value at λmax. This will serve as your baseline (T=0) reading.
-
-
Incubation under Different Conditions:
-
Aliquot the working solution into separate, appropriately labeled, light-protected containers.
-
Store the aliquots under the conditions you wish to test (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Allow the solution to return to room temperature.
-
Measure the UV-Vis spectrum and record the absorbance at the predetermined λmax.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial absorbance at T=0.
-
% Remaining = (Absorbance at Time X / Absorbance at Time 0) * 100
-
Plot the percentage of remaining compound against time for each condition to visualize the degradation profile.
-
A significant decrease in absorbance at λmax or a change in the shape of the spectrum indicates degradation.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing solution stability using UV-Vis spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Isopropyl-5-methylphenol (isopropyl-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-10453-10X-1-2 [isotope.com]
- 11. 2-Isopropyl-5-methylphenol (unlabeled) 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-10444-1.2 [isotope.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol.
Troubleshooting Guide
Scaling up the synthesis of this compound, primarily through the nitration of 2-isopropyl-5-methylphenol (thymol), can present several challenges. This guide addresses common issues encountered during scale-up.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal temperature control. - Incorrect ratio of nitrating agents. - Formation of byproducts (isomers, dinitrated products). | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion. - Maintain a low reaction temperature (typically 0-10 °C) to favor the desired isomer and minimize side reactions. - Optimize the molar ratio of nitric acid to sulfuric acid. A theoretical study suggests that the nitronium ion (NO₂⁺), formed from a mixture of nitric and sulfuric acids, is the key electrophile[1][2]. - Consider alternative nitrating agents or the use of a solid acid catalyst like H-ZSM-5, which can improve regioselectivity towards the para-isomer under mild conditions[3]. |
| Formation of Multiple Isomers | - The hydroxyl and isopropyl groups of thymol are ortho-, para-directing, leading to a mixture of isomers. - High reaction temperatures can favor the formation of the ortho-isomer. | - Precise temperature control is crucial. Lower temperatures generally favor the formation of the para-isomer. - Employing a protection-deprotection strategy for the hydroxyl group can enhance regioselectivity. - Utilizing a continuous flow reactor can provide better control over mixing and temperature, leading to improved selectivity[4][5][6]. |
| Excessive Dinitration or Oxidation | - Use of harsh nitrating conditions (e.g., concentrated nitric acid, high temperatures). - The activated nature of the phenolic ring makes it susceptible to over-nitration and oxidation. | - Use a milder nitrating agent or a more controlled delivery method. - Maintain a strict stoichiometric control of the nitrating agent. - The reaction should be carried out at low temperatures with efficient heat removal. - A continuous flow setup can mitigate local hotspots and reduce the risk of runaway reactions and side product formation[5][6]. |
| Runaway Reaction (Exotherm) | - Nitration reactions are highly exothermic. Poor heat dissipation on a larger scale can lead to a rapid temperature increase. | - Ensure the reactor is equipped with an efficient cooling system. - Slow, controlled addition of the nitrating agent is critical. - For pilot-scale and larger, consider using a continuous flow reactor which offers a much higher surface-area-to-volume ratio for superior heat transfer[5][6][7]. - Perform calorimetric studies to understand the reaction's thermal profile before scaling up[7]. |
| Difficulty in Product Purification | - Presence of isomeric and dinitrated impurities with similar physical properties to the desired product. - Tar formation due to oxidation. | - Utilize steam distillation to separate the more volatile ortho-isomer from the desired para-isomer[4]. - Recrystallization from a suitable solvent system can be effective for final purification. - Column chromatography may be necessary for achieving high purity, though it can be challenging at a large scale. |
| Safety Hazards | - Handling of corrosive and strong oxidizing acids (nitric and sulfuric acid). - Potential for runaway reactions and explosions. - Formation of toxic nitrogen oxide gases. | - Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. - Conduct the reaction in a well-ventilated area or a fume hood. - Have an emergency plan and appropriate quenching agents readily available. - For larger scales, consider the inherent safety advantages of continuous flow reactors[5][6]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most common method is the electrophilic nitration of 2-isopropyl-5-methylphenol (thymol). This typically involves reacting thymol with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile in the reaction[1][2].
Q2: How can I control the regioselectivity to favor the desired 4-nitro isomer?
A2: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0-10 °C) generally favors the formation of the para-isomer over the ortho-isomer.
-
Catalyst Selection: The use of certain solid acid catalysts, such as zeolites (e.g., H-ZSM-5), has been shown to improve the regioselectivity for the para position in the nitration of substituted aromatic compounds[3].
-
Protecting Groups: While more complex, protecting the hydroxyl group of thymol before nitration and subsequently deprotecting it can direct the nitration primarily to the para position.
Q3: What are the main byproducts to expect, and how can they be minimized?
A3: The main byproducts are the ortho-isomer (2-isopropyl-5-methyl-2-nitrophenol) and dinitrated products. To minimize their formation:
-
Isomers: As mentioned, low temperature and specific catalysts can favor the para-isomer.
-
Dinitration: Use a stoichiometric amount of the nitrating agent. The highly activated nature of the phenol ring makes it prone to further nitration if an excess of the nitrating agent is used. Careful control over the addition of the nitrating agent is crucial.
Q4: What are the critical safety precautions to take when scaling up this synthesis?
A4: Safety is paramount due to the hazardous nature of the reagents and the exothermic reaction. Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE.
-
Ventilation: Work in a well-ventilated area to avoid inhaling corrosive fumes and toxic nitrogen oxides.
-
Temperature Monitoring and Control: Continuously monitor the reaction temperature and have a robust cooling system in place to prevent a runaway reaction.
-
Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to manage the exotherm.
-
Continuous Flow Chemistry: For larger scales, transitioning from a batch process to a continuous flow system is highly recommended. Flow reactors offer significantly better heat and mass transfer, reducing the risk of thermal runaways and improving process control and safety[5][6][7].
Q5: What are the recommended methods for purifying the final product on a larger scale?
A5: Purification can be challenging due to the presence of isomers.
-
Steam Distillation: This is an effective method to remove the more volatile ortho-isomer. The desired para-isomer is generally not steam-volatile.
-
Recrystallization: After the initial separation, recrystallization from a suitable solvent can be used to achieve higher purity.
-
Washing: Washing the crude product with a dilute aqueous alkaline solution can help remove some acidic impurities and the ortho-isomer, as described in patents for similar compounds[8].
Experimental Protocols
Materials:
-
2-Isopropyl-5-methylphenol (Thymol)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate solution (saturated)
-
Sodium Sulfate (anhydrous)
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Steam distillation apparatus
-
Recrystallization vessels
Procedure:
-
Reactor Setup and Cooling:
-
Set up the jacketed reactor and ensure all connections are secure.
-
Begin circulating the coolant through the jacket to bring the internal temperature down to 0-5 °C.
-
-
Preparation of Nitrating Mixture:
-
In a separate vessel, slowly add a pre-determined molar equivalent of concentrated nitric acid to a cooled, stirred amount of concentrated sulfuric acid. This process is highly exothermic and must be done with extreme caution, maintaining a low temperature.
-
-
Reaction:
-
Dissolve 2-isopropyl-5-methylphenol in a suitable solvent like dichloromethane in the main reactor.
-
Once the thymol solution has cooled to 0-5 °C, begin the slow, dropwise addition of the cold nitrating mixture from the addition funnel.
-
Maintain the internal temperature of the reactor between 0-10 °C throughout the addition. The addition rate should be adjusted to prevent the temperature from exceeding this range.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time, monitoring the reaction progress by TLC or HPLC.
-
-
Workup:
-
Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it over a mixture of ice and water with vigorous stirring.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acids.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Subject the crude product to steam distillation to remove the volatile ortho-isomer.
-
The non-volatile residue, which is enriched in the desired 4-nitro isomer, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
-
Drying and Characterization:
-
Dry the purified crystals under vacuum.
-
Characterize the final product by melting point, NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
References
- 1. A theoretical study of regio and stereoselectivity nitration of thymol and carvacrol using DFT approach | Moroccan Journal of Chemistry [revues.imist.ma]
- 2. researchgate.net [researchgate.net]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. corning.com [corning.com]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration and flow chemistry [ewadirect.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the nitration of thymol (2-isopropyl-5-methylphenol), can lead to several impurities. The most common impurities include:
-
Isomeric Byproducts: Nitration of the aromatic ring can occur at different positions, leading to the formation of structural isomers. The primary isomeric impurity is 2-isopropyl-5-methyl-6-nitrophenol (ortho-nitro isomer). Depending on the reaction conditions, dinitrated products such as 2-isopropyl-5-methyl-4,6-dinitrophenol may also be formed.
-
Oxidation Products: Phenols are susceptible to oxidation, especially under strong nitrating conditions. This can lead to the formation of colored impurities, such as benzoquinone derivatives .
-
Unreacted Starting Material: Incomplete reaction can result in the presence of unreacted thymol .
-
High Molecular Weight Condensation Products: Under harsh reaction conditions, condensation reactions between phenol molecules can occur, leading to the formation of high molecular weight, often tarry, impurities.
Q2: My reaction mixture turned dark and tarry. What is the likely cause and how can I prevent it?
A2: A dark, tarry reaction mixture is a common issue in the nitration of phenols and is typically caused by excessive oxidation and polymerization of the starting material and product.
-
Cause: This is often due to the reaction temperature being too high, the addition of the nitrating agent being too rapid, or the use of overly concentrated nitric acid. Phenols are highly activated rings and are sensitive to strong oxidizing agents.
-
Prevention: To prevent this, it is crucial to maintain a low reaction temperature (typically between 0-5 °C) using an ice bath throughout the addition of the nitrating agent. The nitrating agent should be added dropwise with vigorous stirring to ensure even distribution and to dissipate localized heat. Using a milder nitrating agent or a protecting group strategy for the hydroxyl group can also be considered for more controlled reactions.
Q3: I am seeing multiple spots on my TLC plate after the reaction. How can I identify them?
A3: Multiple spots on a TLC plate indicate the presence of several compounds in your crude product.
-
Identification:
-
Reference Standards: The most reliable method is to spot your TLC plate with commercially available standards of the expected product (this compound) and the starting material (thymol).
-
Polarity: The starting material, thymol, will be less polar than the nitrated products due to the introduction of the polar nitro group. Therefore, thymol will have a higher Rf value. The desired 4-nitro isomer and the 6-nitro isomer will have different polarities and thus different Rf values, though they may be close. Dinitrated products will be even more polar and have lower Rf values.
-
Staining: Using a UV lamp can help visualize the spots. Additionally, staining with a reagent like potassium permanganate can help identify oxidizable impurities.
-
Q4: What is the best way to purify the crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Column Chromatography: For separating isomers and removing highly colored impurities, column chromatography using silica gel is very effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to elute the different components. The less polar starting material will elute first, followed by the nitrated isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete reaction. - Loss of product during workup. - Incorrect reaction conditions. | - Monitor the reaction progress using TLC. - Ensure the workup procedure (extraction, washing) is performed carefully to avoid loss of the organic layer. - Verify the concentration and quality of the nitric and sulfuric acids. - Ensure the reaction temperature is maintained within the optimal range. |
| Product is a dark oil instead of a solid | - Presence of significant amounts of tarry impurities. - Contamination with residual solvent. | - Attempt to purify a small sample by column chromatography to isolate the product. - If purification is successful, scale up the chromatography. - Ensure all solvents are thoroughly removed under reduced pressure after extraction. |
| Poor separation of isomers during chromatography | - Inappropriate solvent system. - Overloaded column. | - Optimize the solvent system for TLC first to achieve good separation between the spots. - Use a less polar solvent system for better resolution. - Do not overload the column with the crude product. Use an appropriate amount of silica gel for the amount of sample. |
| Broad or tailing peaks in HPLC analysis | - Inappropriate mobile phase or pH. - Column degradation. - Sample overload. | - Adjust the mobile phase composition and/or pH to improve peak shape. - Use a new or different HPLC column. - Inject a smaller volume or a more dilute sample. |
Experimental Protocols
Synthesis of this compound from Thymol
This protocol is a general guideline and may require optimization.
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thymol in dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the thymol solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Impurity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.
Procedure:
-
Prepare a standard solution of this compound and a solution of the crude reaction mixture in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
-
Identify the peaks corresponding to the product and impurities by comparing their retention times with the standard and by analyzing the peak areas to determine their relative percentages.
Visualizations
Refining the Workup Procedure for 2-Isopropyl-5-methyl-4-nitrophenol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the workup procedure for the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol, also known as 4-nitrothymol. This guide is designed to address specific issues that may be encountered during experimental work, ensuring a more efficient and successful synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the workup of this compound, providing potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Precipitated Product After Quenching | Incomplete reaction; Product is soluble in the quenching medium; Incorrect quenching procedure. | Ensure the reaction has gone to completion using TLC analysis. Quench the reaction mixture by pouring it slowly onto a large excess of crushed ice with vigorous stirring to promote rapid precipitation of the organic product. |
| Formation of a Dark, Tarry, or Oily Product Instead of a Solid | Over-nitration (formation of dinitro-products); Oxidation of the phenol by the nitric acid; Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent. Use a less concentrated nitric acid solution or a milder nitrating agent. Ensure efficient stirring throughout the reaction. |
| Product is Contaminated with the Ortho-Isomer (2-nitrothymol) | Reaction conditions favoring ortho-substitution. | The separation of ortho and para isomers can be challenging. Purification by column chromatography or fractional crystallization is often necessary. Steam distillation can also be employed, as the ortho-isomer is typically more volatile. |
| Product is Difficult to Filter | The precipitate is too fine or has an oily consistency. | "Digest" the precipitate by stirring the quenched mixture in an ice bath for an extended period (e.g., 30-60 minutes) to encourage the formation of larger, more easily filterable crystals. |
| Low Purity of the Final Product After Initial Isolation | Incomplete removal of acidic residue; Presence of unreacted starting material or isomeric byproducts. | Thoroughly wash the crude product with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pouring the reaction mixture onto ice?
A1: Pouring the acidic reaction mixture onto ice serves two primary purposes. Firstly, it rapidly quenches the reaction by diluting the acid and lowering the temperature, which prevents further reaction and potential side reactions such as over-nitration or oxidation. Secondly, this compound is sparingly soluble in cold water, so this procedure causes the product to precipitate out of the aqueous solution, allowing for its isolation by filtration.
Q2: How can I confirm that the reaction has gone to completion before starting the workup?
A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it carefully, and extract it with a suitable organic solvent (e.g., ethyl acetate). Spot this extract on a TLC plate alongside a spot of the starting material (thymol). Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2). The reaction is complete when the spot corresponding to the starting material has disappeared or is significantly diminished, and a new, lower Rf spot corresponding to the product is prominent.
Q3: My final product is a yellowish color. Is this normal, and how can I decolorize it?
A3: A yellowish tint in the final product is common and can be due to the presence of minor impurities or residual acidic species. If the purity is otherwise acceptable (as determined by NMR, melting point, etc.), this may not be a significant issue. However, for higher purity, you can attempt to decolorize the product by recrystallization with the addition of a small amount of activated charcoal. Be aware that using too much charcoal can lead to a decrease in yield.
Q4: What are the key safety precautions to take during the workup procedure?
A4: The reaction mixture is strongly acidic and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching process can be exothermic; therefore, it is crucial to add the reaction mixture to the ice slowly and with good stirring. Perform all operations in a well-ventilated fume hood.
Experimental Protocols
This section provides a detailed methodology for a typical synthesis and workup of this compound.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath to 0-5 °C.
-
Reaction Setup: Dissolve 5.0 g of thymol (2-isopropyl-5-methylphenol) in 10 mL of glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred thymol solution. The rate of addition should be controlled to ensure the reaction temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with several portions of cold water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until a slight turbidity persists.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals to a constant weight.
Data Presentation
| Parameter | Expected Outcome | Notes |
| Appearance of Crude Product | Yellow to brownish solid | Color can indicate the presence of impurities. |
| Appearance of Purified Product | Pale yellow needles or prisms | Recrystallization should improve the color and crystalline form. |
| Typical Yield | 40-60% | Yields can vary significantly based on reaction conditions and purification efficiency. |
| Melting Point | 114-116 °C | A sharp melting point is indicative of high purity. |
Visualizations
Caption: Experimental workflow for the synthesis and workup of this compound.
Caption: Troubleshooting decision tree for the workup of this compound.
addressing poor solubility of 2-Isopropyl-5-methyl-4-nitrophenol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Isopropyl-5-methyl-4-nitrophenol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, a derivative of nitrophenol, is expected to have low solubility in water and higher solubility in organic solvents. This is due to the presence of a nonpolar aromatic ring and an isopropyl group, which contribute to its hydrophobic nature. The polar nitro and hydroxyl groups provide some capacity for hydrogen bonding, but the overall character of the molecule leads to limited aqueous solubility.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on data for structurally similar nitrophenols, the following organic solvents are recommended for solubilizing this compound:
-
High Solubility: Acetone, Ethanol, Methanol, Acetonitrile.[1]
-
Moderate to Low Solubility: Diethyl ether, Hexane (for less polar nitrophenols).[1]
For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution that can then be diluted in aqueous media.
Q3: Can pH adjustment improve the solubility of this compound in aqueous solutions?
A3: Yes, pH adjustment can significantly impact the solubility of phenolic compounds. This compound is a weak acid due to its phenolic hydroxyl group. In alkaline (basic) aqueous solutions, the hydroxyl group will deprotonate to form a phenolate anion. This charged species is more polar and, therefore, more soluble in water.
Q4: What are the potential applications of this compound in research?
A4: While specific research applications for this exact compound are not extensively documented in readily available literature, its structural similarity to other phenolic and nitrophenolic compounds suggests potential utility in areas such as:
-
Anti-inflammatory studies: Phenolic compounds are known to modulate inflammatory pathways.[2]
-
Antioxidant research: The phenolic structure is a key feature of many antioxidant compounds.
-
Antimicrobial research: Nitrophenols and their derivatives have been investigated for their antimicrobial properties.
-
Drug Development: As an intermediate in the synthesis of more complex molecules.
Troubleshooting Guide: Addressing Poor Solubility
This guide provides a systematic approach to overcoming common solubility challenges encountered with this compound during experiments.
Issue 1: Compound precipitates when preparing a stock solution.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a less concentrated stock solution.
-
Change Solvent: If using a less polar solvent, switch to a more polar organic solvent such as DMSO, ethanol, or acetone.[1]
-
Gentle Heating: Gently warm the solution in a water bath (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat can degrade the compound.[3]
-
Sonication: Use a sonicator to provide mechanical energy to break down solute aggregates and enhance dissolution.[4]
-
Issue 2: Compound precipitates when diluting the stock solution into aqueous media (e.g., cell culture medium, buffer).
-
Possible Cause: The final concentration of the compound in the aqueous medium is above its solubility limit, or the organic solvent from the stock solution is causing precipitation.
-
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the stock solution directly to the final volume of aqueous media. Instead, perform serial dilutions.
-
Lower Final Concentration: Re-evaluate the required final concentration and determine if a lower, more soluble concentration can be used.
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low, typically below 0.5% for cell-based assays, to avoid solvent-induced precipitation and cytotoxicity.[5]
-
Use of Co-solvents: In some cases, the addition of a small amount of a biocompatible co-solvent to the final aqueous solution can improve solubility.[5]
-
pH Adjustment of the Aqueous Medium: If compatible with your experimental system, increasing the pH of the aqueous medium can increase the solubility of the phenolic compound.
-
Issue 3: Variability in experimental results suspected to be due to inconsistent compound solubility.
-
Possible Cause: Incomplete dissolution or precipitation of the compound leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation. If present, try to redissolve using the methods mentioned above (gentle heating, sonication).
-
Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
-
Fresh Preparations: Prepare fresh stock and working solutions for each experiment to minimize issues related to long-term stability and potential precipitation over time.
-
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Solubility (mg/L) |
| 4-Nitrophenol | Water | 15 | 10,000 |
| Water | 25 | 15,600 | |
| Ethanol | - | Very Soluble | |
| Ether | - | Very Soluble | |
| Acetone | - | Very Soluble | |
| 3-Nitrophenol | Water | 25 | 13,550 |
| Water | 90 | 133,000 | |
| Acetone | - | Very Soluble | |
| Ethanol | - | Very Soluble | |
| 2-Nitrophenol | Water | 20 | 2,100 |
| Water | 25 | 2,500 | |
| Ethanol | - | Very Soluble | |
| Ether | - | Very Soluble |
Data sourced from the National Center for Biotechnology Information.[6][7][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for subsequent dilution in aqueous media for cell-based assays.
Materials:
-
This compound (Molecular Weight: 195.22 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weigh the Compound: Accurately weigh out 1.95 mg of this compound and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the compound.
-
Dissolution: Vortex the tube vigorously for at least 30 seconds to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve a final desired concentration.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine Final Concentration: Decide on the final concentration of the compound required for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of the stock solution needed. For a 1:1000 dilution to get a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock solution for every 1 mL of cell culture medium.
-
Prepare Working Solution:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
Add the calculated volume of the 10 mM stock solution to the medium.
-
Immediately mix well by gentle pipetting or swirling. To prevent precipitation, add the stock solution to the medium while gently agitating the medium.[3]
-
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium. The final DMSO concentration should be consistent across all experimental and control groups.
-
Treat Cells: Immediately add the working solution to your cell cultures.
Visualizations
Signaling Pathways
Phenolic compounds have been reported to modulate key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.[9][10][11][12][13] The diagrams below illustrate the general mechanisms of these pathways, which may be influenced by this compound.
Caption: Generalized NF-κB Signaling Pathway.
Caption: Generalized MAPK Signaling Cascade.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting Workflow for Solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalytic Conditions for 2-Isopropyl-5-methyl-4-nitrophenol Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic reduction of 2-Isopropyl-5-methyl-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the reduction of nitrophenols?
A1: A variety of catalysts are effective for nitrophenol reduction. Noble metal catalysts such as Palladium (Pd), Platinum (Pt), Gold (Au), and Silver (Ag) are widely used due to their high efficiency in hydrogen activation.[1][2] Non-noble metal catalysts, including Nickel (Ni) and Copper (Cu), are also employed as more cost-effective alternatives.[3] These catalysts are often supported on materials like activated charcoal or graphene to enhance stability and prevent aggregation.[2][4]
Q2: What are the typical reducing agents for this reaction?
A2: The most common reducing agents used in laboratory settings for nitrophenol reduction are sodium borohydride (NaBH₄) and gaseous hydrogen (H₂).[4][5] NaBH₄ is often preferred for its convenience and mild reaction conditions, typically in aqueous or alcoholic solvents.[5][6] Catalytic hydrogenation with H₂ gas is also a very common and effective industrial method.
Q3: How can I monitor the progress of the reaction?
A3: The reduction of nitrophenols can be conveniently monitored using UV-visible spectroscopy.[5][6] The nitrophenolate ion, formed in the presence of a reducing agent like NaBH₄, has a characteristic absorption peak around 400 nm.[7][8] As the reaction proceeds, this peak decreases, while a new peak corresponding to the amino-phenol product appears at a lower wavelength (around 300 nm).[7][9] The disappearance of the peak at 400 nm indicates the completion of the reaction.[8]
Q4: What is the general mechanism for the catalytic reduction of nitrophenols?
A4: The catalytic reduction of nitrophenols on the surface of metal nanoparticles is often described by the Langmuir-Hinshelwood model.[6][7] This mechanism involves the following steps:
-
Adsorption of both the nitrophenol and the reducing agent (e.g., borohydride ions or hydrogen) onto the surface of the catalyst.
-
Surface reaction between the adsorbed species.
-
Desorption of the aminophenol product from the catalyst surface.[7]
Experimental Protocols
General Protocol for Catalytic Reduction using Sodium Borohydride
This protocol provides a general starting point for the reduction of this compound. Optimization of specific parameters will likely be required.
-
Preparation of Reactant Solution:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or water) to a known concentration (e.g., 0.1 mM).
-
-
Catalyst Suspension:
-
In a separate vial, suspend the chosen catalyst (e.g., 10% Pd/C) in the same solvent. The catalyst loading can be initiated at 10% (w/w) relative to the substrate.[10]
-
-
Reaction Setup:
-
Transfer the reactant solution to a reaction flask equipped with a magnetic stirrer.
-
Add the catalyst suspension to the reaction flask.
-
-
Initiation of Reaction:
-
Prepare a fresh aqueous solution of sodium borohydride (NaBH₄). A large excess is typically used (e.g., 100 equivalents).
-
Add the NaBH₄ solution to the reaction mixture while stirring vigorously.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Filter the aliquot to remove the catalyst.
-
Dilute the aliquot and measure its UV-Vis spectrum to monitor the decrease in absorbance at ~400 nm.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), quench the excess NaBH₄ by carefully adding a dilute acid (e.g., 1 M HCl).
-
Filter the reaction mixture to recover the catalyst.
-
Extract the product from the aqueous solution using an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Data Presentation
Table 1: Common Catalysts and Typical Conditions for Nitrophenol Reduction
| Catalyst | Support | Reducing Agent | Typical Solvent | Temperature (°C) | Reference |
| Pd | Activated Carbon (C) | H₂, NaBH₄ | Methanol, Ethanol, Water | 25 - 80 | [4][10] |
| Pt | Activated Carbon (C) | H₂, NaBH₄ | Methanol, Ethanol, Water | 25 - 80 | [1] |
| Au | Nanoparticles | NaBH₄ | Water | 25 | [5] |
| Ag | Nanoparticles | NaBH₄ | Water | 25 | [5] |
| Ni | Kaolin, Nanosheets | H₂, Hydrazine | Water, Ethanol | 25 - 80 | [1][11] |
| Cu | Nanosheets, Nanoparticles | NaBH₄ | Water | 25 | [1][3] |
Visualizations
Caption: Experimental workflow for the catalytic reduction of this compound.
Troubleshooting Guide
Q1: The reaction is very slow or does not proceed to completion. What are the possible causes and solutions?
A1: Slow or incomplete reactions can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activity: The catalyst may be old or inactive.[10]
-
Solution: Use a fresh batch of catalyst. Consider trying a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective than Pd/C in some cases.[10]
-
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.[10]
-
Solution: Purify the starting material and use high-purity solvents.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low.
-
Solution: Increase the catalyst loading, for example, from 10% to 20% (w/w).[10]
-
-
Poor Mass Transfer (for H₂ gas): Inadequate mixing can limit the contact between the hydrogen gas, solvent, and catalyst.
-
Solution: Ensure vigorous stirring and a large solvent surface area to facilitate the dissolution of hydrogen gas.[10]
-
-
Reaction Conditions: The temperature or pressure (for H₂ gas) may be too low.
Caption: Troubleshooting flowchart for slow or incomplete reduction reactions.
Q2: I am observing side products. How can I improve the selectivity?
A2: The formation of byproducts is possible, although the reduction of nitrophenols to aminophenols is generally a clean reaction.[7] If side products are observed:
-
Over-reduction: In some cases, prolonged reaction times or harsh conditions can lead to further reactions.
-
Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Consider using milder conditions (lower temperature or pressure).
-
-
Incomplete Reduction: Intermediates such as nitroso or hydroxylamine species might be present if the reaction is not complete.
-
Solution: Ensure the reaction goes to completion by allowing sufficient reaction time or optimizing the conditions as described in the previous troubleshooting point.
-
-
Catalyst-Specific Side Reactions: The choice of catalyst can influence selectivity.
-
Solution: Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni) to find the one that provides the highest selectivity for your specific substrate.
-
Q3: How can I safely handle the catalyst, especially Pd/C?
A3: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of hydrogen and air.[12]
-
Handling: Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) when possible. Never add the dry catalyst to a solvent; instead, wet the catalyst with a small amount of solvent first.[12]
-
Filtration: After the reaction, purge the flask with an inert gas to remove all hydrogen before opening it to the air.[12] Filter the catalyst, ensuring the filter cake does not dry out. The filter cake can be kept moist with water for safer storage before disposal.[12]
-
Disposal: Dispose of the used catalyst in a dedicated, sealed, and labeled waste container, typically under water to prevent ignition.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Remarkably and stable catalytic activity in reduction of 4-nitrophenol by sodium sesquicarbonate-supporting Fe 2 O 3 @Pt - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01930F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin [ejchem.journals.ekb.eg]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Exothermic Reactions in Thymol Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of thymol. The information is presented in a question-and-answer format to directly address potential issues encountered during this exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of thymol a particularly hazardous reaction?
A1: The nitration of thymol is hazardous primarily due to its highly exothermic nature. Thymol, being a phenol, has a hydroxyl group (-OH) that strongly activates the aromatic ring, making it highly susceptible to electrophilic substitution.[1] This high reactivity can lead to a rapid increase in temperature, and if not properly controlled, can result in a runaway reaction, posing a significant safety risk.[1] Nitrated phenols are also known to be explosive when heated, and their metal salts can be sensitive to shock.
Q2: What are the primary products of the mononitration of thymol?
A2: The primary products of the mononitration of thymol are ortho- and para-nitrothymol. The hydroxyl and isopropyl groups on the thymol ring direct the incoming nitro group primarily to the positions ortho and para to the hydroxyl group. The expected major products are therefore 4-nitrothymol and 6-nitrothymol.
Q3: What are the critical parameters to control during the nitration of thymol?
A3: The most critical parameter to control is the reaction temperature.[1] Maintaining a low and stable temperature is essential to prevent the reaction from becoming too vigorous and to minimize the formation of byproducts.[1] Other important parameters include the rate of addition of the nitrating agent, the concentration of the reactants, and efficient stirring to ensure homogenous heat distribution.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
Q: My reaction temperature is rising rapidly and is difficult to control, what should I do?
A: An uncontrolled temperature increase indicates a potential runaway reaction, which is extremely dangerous.
Immediate Actions:
-
Stop the addition of the nitrating agent immediately.
-
Increase the efficiency of the cooling system. This may involve adding more ice/coolant to the cooling bath or switching to a more efficient cooling system.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction. This can be done by carefully and slowly adding the reaction mixture to a large volume of crushed ice or ice-cold water with vigorous stirring. Be aware that the quenching process itself can be exothermic.
Preventative Measures:
-
Maintain a low reaction temperature: The mononitration of phenols is typically carried out at low temperatures, often below 20°C, and sometimes even below 0°C, to ensure the reaction is mild and controllable.[1][2]
-
Slow and controlled addition of nitrating agent: The nitrating agent should be added dropwise or in small portions to the thymol solution, allowing the heat generated to dissipate before adding more.
-
Efficient cooling and stirring: Use an efficient cooling bath (e.g., ice-salt bath) and ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.
-
Dilute reaction conditions: Using a more dilute solution of nitric acid (e.g., around 30%) can help to moderate the reaction rate.[1]
Issue 2: Formation of Dark Tar-like Byproducts
Q: My reaction mixture has turned dark brown or black, and a tarry substance has formed. What is happening and how can I avoid this?
A: The formation of dark, tar-like substances is a common issue in the nitration of highly activated aromatic compounds like phenols.[2] This is often due to oxidation of the starting material or products, as well as polynitration which can lead to the formation of complex, polymeric materials.
Possible Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | Maintain a consistently low temperature (e.g., 0-10°C) throughout the reaction. |
| High Concentration of Nitrating Agent | Use a more dilute solution of nitric acid. Consider using a milder nitrating agent if possible. |
| Localized "Hot Spots" | Ensure efficient and continuous stirring to prevent localized areas of high temperature and reactant concentration. |
| Oxidation | The presence of nitrous acid can promote oxidation. While difficult to eliminate completely, maintaining a low temperature can minimize its formation. |
Issue 3: Low Yield of Mononitrated Product
Q: I am getting a very low yield of the desired mononitrothymol. What are the potential reasons?
A: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or loss of product during workup.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time at the controlled temperature. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC). |
| Polynitration | This occurs when the reaction conditions are too harsh (high temperature, high concentration of nitrating agent). Use milder conditions as described above to favor mononitration.[1] |
| Formation of Byproducts | Optimize reaction conditions (temperature, concentration, addition rate) to minimize the formation of tars and oxidation products. |
| Loss During Workup | The separation of ortho- and para-isomers can be challenging. Steam distillation is a common method for separating volatile ortho-nitrophenols from the less volatile para-isomers.[3] Ensure the extraction and purification steps are performed carefully to minimize product loss. |
Issue 4: Difficulty in Separating Isomers
Q: How can I effectively separate the ortho- and para-nitrothymol isomers?
A: The separation of ortho- and para-nitrophenols is often achieved through steam distillation. The ortho-isomer is typically more volatile due to intramolecular hydrogen bonding, allowing it to be distilled with steam, while the para-isomer, which exhibits intermolecular hydrogen bonding, is not.[3] Column chromatography can also be employed for a more precise separation.
Experimental Protocols
Adapted Protocol for the Mononitration of Thymol
This protocol is adapted from standard procedures for the nitration of phenol and should be optimized for specific laboratory conditions.[2][3]
Materials:
-
Thymol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.
-
Dissolution of Thymol: In a separate reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, dissolve thymol in a suitable solvent like dichloromethane. Cool this solution in an ice-salt bath to 0-5°C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred thymol solution. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition. The rate of addition should be controlled to prevent any significant rise in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture of nitrothymols.
-
-
Purification: The mixture of ortho- and para-nitrothymol can be separated by steam distillation or column chromatography.
Quantitative Data (Adapted from Phenol Nitration)
The following table provides a starting point for reaction conditions based on typical phenol nitration protocols. These parameters should be optimized for the nitration of thymol.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 10°C | To control the exothermic reaction and minimize side products.[1] |
| Molar Ratio (Thymol:HNO₃) | 1 : 1 to 1 : 1.2 | A slight excess of nitric acid can ensure complete conversion, but a large excess increases the risk of polynitration. |
| Nitric Acid Concentration | 30 - 70% (in H₂SO₄ or water) | Lower concentrations can help to moderate the reaction rate.[1] |
| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to go to completion at low temperatures. |
Visualizations
Caption: Experimental workflow for the controlled nitration of thymol.
Caption: Troubleshooting decision tree for thymol nitration.
References
- 1. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. corning.com [corning.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Isopropyl-5-methyl-4-nitrophenol Derivatives
Welcome to the technical support center for the analysis of 2-Isopropyl-5-methyl-4-nitrophenol derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectral interpretation of this class of compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Possible Cause | Troubleshooting Steps |
| Why are the aromatic proton signals broad or poorly resolved? | 1. Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.[1] 2. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. 3. Chemical Exchange: The phenolic proton may be undergoing chemical exchange, which can sometimes affect the line shape of nearby aromatic protons. | 1. Optimize Concentration: Prepare a more dilute sample. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. 2. Sample Filtration: Ensure your sample is free of particulate matter by filtering it through a glass wool plug into the NMR tube. 3. Use of a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA may help. 4. D₂O Exchange: Add a drop of D₂O to your sample, shake well, and re-acquire the spectrum. This will replace the phenolic proton with deuterium, eliminating its signal and any associated exchange broadening effects on other protons. |
| Why is it difficult to assign the aromatic proton signals? | 1. Complex Splitting Patterns: The aromatic protons in these derivatives form a complex spin system, leading to overlapping multiplets that are not easily interpretable by first-order analysis. 2. Similar Chemical Environments: The electronic effects of the substituents may result in very similar chemical shifts for the aromatic protons, causing signal overlap. | 1. Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer to increase signal dispersion. 2. 2D NMR Spectroscopy: Perform 2D NMR experiments like COSY (to identify proton-proton couplings) and NOESY (to identify through-space correlations, which can help in assigning protons based on their proximity to other groups like the methyl or isopropyl groups). 3. Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆) can induce differential shifts in the proton resonances, potentially resolving overlapping signals.[1] |
| The integral values for my aromatic region do not seem to be integers. What could be the reason? | 1. Impurities: The presence of other aromatic compounds as impurities. 2. Baseline Distortion: An uneven baseline can lead to inaccurate integration. 3. Overlapping Signals: If signals are not well-resolved, it is difficult to set the integration limits correctly. | 1. Check for Purity: Analyze the sample by other methods like LC-MS or GC-MS to check for purity. 2. Baseline Correction: Carefully perform baseline correction on the spectrum before integration. 3. Deconvolution: Use NMR processing software to deconvolute overlapping signals to obtain more accurate integrals. |
| Why is the chemical shift of the phenolic -OH proton not observed or very broad? | 1. Chemical Exchange: The phenolic proton is acidic and can undergo rapid exchange with residual water in the solvent or with other acidic/basic species. This rapid exchange can broaden the signal to the point where it is indistinguishable from the baseline. 2. Solvent: In protic solvents like methanol-d₄ or D₂O, the phenolic proton will exchange with the deuterium of the solvent and the signal will disappear. | 1. Use a Dry Aprotic Solvent: Use a dry aprotic solvent like DMSO-d₆ or acetone-d₆ to slow down the exchange rate. 2. Low Temperature: Acquiring the spectrum at a lower temperature can also slow down the exchange rate and result in a sharper signal. 3. D₂O Shake: To confirm the identity of the -OH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The disappearance of the peak confirms its assignment as the labile phenolic proton.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for this compound?
A1: While the exact chemical shifts can vary depending on the solvent and concentration, the following table provides predicted and typical chemical shift ranges for the parent compound.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Typical ¹H Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-3 (aromatic) | 7.5 - 7.8 | 7.3 - 7.9 | s | - |
| H-6 (aromatic) | 6.8 - 7.1 | 6.7 - 7.2 | s | - |
| -CH (isopropyl) | 3.1 - 3.4 | 3.0 - 3.5 | septet | ~7.0 |
| -CH₃ (methyl) | 2.2 - 2.4 | 2.1 - 2.5 | s | - |
| -CH₃ (isopropyl) | 1.2 - 1.4 | 1.1 - 1.5 | d | ~7.0 |
| -OH (phenolic) | 10.0 - 11.0 | 9.0 - 12.0 | br s | - |
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) | Typical ¹³C Chemical Shift Range (ppm) |
| C-1 (C-OH) | 155 - 160 | 153 - 162 |
| C-2 (C-isopropyl) | 135 - 140 | 133 - 142 |
| C-3 (CH) | 125 - 130 | 123 - 132 |
| C-4 (C-NO₂) | 140 - 145 | 138 - 148 |
| C-5 (C-methyl) | 130 - 135 | 128 - 137 |
| C-6 (CH) | 115 - 120 | 113 - 122 |
| -CH (isopropyl) | 26 - 30 | 25 - 32 |
| -CH₃ (methyl) | 20 - 23 | 19 - 24 |
| -CH₃ (isopropyl) | 22 - 25 | 21 - 26 |
Note: Predicted values are based on standard NMR prediction algorithms and may differ from experimental values.
Q2: How can I use 2D NMR to definitively assign the signals in my this compound derivative?
A2: A combination of 2D NMR experiments is highly effective for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). For example, you would expect to see a cross-peak between the isopropyl methine proton (-CH) and the isopropyl methyl protons (-CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbons in the molecule. For instance, the aromatic protons will show correlations to their respective aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the methyl protons should show an HMBC correlation to the C-5 carbon of the aromatic ring.
Q3: What is the best solvent to use for NMR analysis of these compounds?
A3: The choice of solvent depends on the specific information you need.
-
CDCl₃ (Deuterated Chloroform): A common, relatively non-polar solvent that is a good starting point for many organic molecules.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that is excellent for observing the phenolic -OH proton as it slows down the rate of chemical exchange.
-
Acetone-d₆: Another good polar aprotic solvent option.
-
Benzene-d₆: An aromatic solvent that can induce significant changes in chemical shifts (aromatic solvent-induced shifts), which can be useful for resolving overlapping signals.[1]
Q4: How does the nitro group affect the NMR spectrum?
A4: The nitro group (-NO₂) is a strong electron-withdrawing group. This has two main effects on the NMR spectrum:
-
Deshielding of Aromatic Protons: The electron-withdrawing nature of the nitro group decreases the electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect causes the protons at these positions to resonate at a higher chemical shift (further downfield).
-
¹³C Chemical Shifts: Similarly, the carbons attached to or near the nitro group will also be deshielded and appear at a higher chemical shift in the ¹³C NMR spectrum.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 1-5 mg of the this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
¹³C NMR Sample Preparation
The procedure is the same as for ¹H NMR, but a more concentrated sample is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for a concentration of 10-50 mg in 0.6-0.7 mL of solvent.
D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the phenolic -OH proton should disappear or be significantly reduced in intensity.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical workflow for spectral interpretation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Isopropyl-5-methyl-4-nitrophenol and Other Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Isopropyl-5-methyl-4-nitrophenol, a derivative of the naturally occurring compound thymol, with other common nitrophenols. Understanding the relative reactivity of these compounds is crucial for their application in various fields, including the synthesis of fine chemicals, development of novel pharmaceuticals, and environmental science. This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles.
Introduction to Nitrophenol Reactivity
The reactivity of phenols is fundamentally governed by the hydroxyl (-OH) group and the aromatic ring. The introduction of a nitro (-NO2) group, a strong electron-w-ithdrawing group, significantly influences this reactivity. The position of the nitro group (ortho, meta, or para to the hydroxyl group) and the presence of other substituents on the aromatic ring further modulate the compound's properties.
This compound possesses a unique combination of substituents: a strongly deactivating nitro group and two activating alkyl groups (isopropyl and methyl). This combination leads to a nuanced reactivity profile, which this guide will explore in comparison to simpler nitrophenols.
Data Presentation: Comparison of Physicochemical Properties and Reactivity
The following tables summarize key data points for comparing the reactivity of this compound with other nitrophenols. Due to the limited availability of direct experimental data for this compound, some values are estimated based on established chemical principles, and this is duly noted.
Table 1: Comparison of Acidity (pKa)
| Compound | Structure | pKa | Notes |
| Phenol | C₆H₅OH | 9.95 | Reference compound |
| 2-Nitrophenol | C₆H₄(NO₂)OH | 7.23 | Increased acidity due to electron-withdrawing nitro group |
| 3-Nitrophenol | C₆H₄(NO₂)OH | 8.40 | Less acidic than ortho and para isomers due to lack of resonance stabilization of the phenoxide ion |
| 4-Nitrophenol | C₆H₄(NO₂)OH | 7.15 | Most acidic of the simple nitrophenols due to strong resonance and inductive effects |
| 2-Isopropyl-5-methylphenol (Thymol) | C₁₀H₁₄O | 10.59[1][2][3] | Alkyl groups are electron-donating, decreasing acidity compared to phenol. |
| This compound | C₁₀H₁₃NO₃ | Not Experimentally Available (Estimated ~7.5-8.5) | The electron-withdrawing nitro group will significantly increase acidity compared to thymol. However, the electron-donating alkyl groups will make it less acidic than 4-nitrophenol. |
Table 2: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution
| Compound | Activating/Deactivating Groups | Expected Reactivity |
| Phenol | -OH (strongly activating) | High |
| 2-Nitrophenol | -OH (activating), -NO₂ (deactivating) | Moderate |
| 3-Nitrophenol | -OH (activating), -NO₂ (deactivating) | Moderate |
| 4-Nitrophenol | -OH (activating), -NO₂ (deactivating) | Moderate |
| 2-Isopropyl-5-methylphenol (Thymol) | -OH (activating), -CH₃ (activating), -CH(CH₃)₂ (activating) | Very High |
| This compound | -OH (activating), -CH₃ (activating), -CH(CH₃)₂ (activating), -NO₂ (deactivating) | Moderate to High |
Experimental Protocols
Experimental Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a method to experimentally determine the acid dissociation constant (pKa) of a nitrophenol.
Materials:
-
Nitrophenol of interest
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 0.01 M)
-
Buffer solutions of known pH values (e.g., pH 4, 7, 10)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., ethanol or a water/ethanol mixture) of a known concentration.
-
Preparation of Test Solutions: Prepare a series of solutions with the same concentration of the nitrophenol but with different pH values. This is achieved by diluting an aliquot of the stock solution in different buffer solutions or by adding specific amounts of HCl or NaOH.
-
pH Measurement: Accurately measure the pH of each test solution using a calibrated pH meter.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each test solution over a relevant wavelength range. The protonated and deprotonated forms of the nitrophenol will have different absorption maxima.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for both the acidic (HA) and basic (A⁻) forms of the nitrophenol.
-
At a wavelength where the absorbance difference between the two forms is significant, record the absorbance (A) for each solution of known pH.
-
Calculate the ratio of the concentrations of the deprotonated and protonated forms using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A_HA is the absorbance of the fully protonated form and A_A is the absorbance of the fully deprotonated form.
-
Plot log([A⁻]/[HA]) against pH. The pKa is the pH at which log([A⁻]/[HA]) = 0.
-
Experimental Protocol 2: Comparative Nitration of Phenols
This protocol allows for a qualitative comparison of the reactivity of different phenols towards electrophilic aromatic substitution.
Materials:
-
Phenol, 4-nitrophenol, and 2-Isopropyl-5-methylphenol (Thymol)
-
Dilute nitric acid (e.g., 20%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Test tubes
-
Pipettes
Procedure:
-
Reaction Setup: In separate test tubes, dissolve an equimolar amount of each phenol in a small volume of dichloromethane.
-
Nitration: To each test tube, add the same volume of dilute nitric acid dropwise while stirring at room temperature.
-
Reaction Monitoring: After a fixed time interval (e.g., 10 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Work-up: Quench the reactions by adding sodium bicarbonate solution. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
TLC Analysis: Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate mixture). Visualize the spots under a UV lamp. The relative intensity and number of product spots will give a qualitative indication of the reactivity of each phenol. A more reactive phenol will show a more complete conversion to the nitrated product in the given time.
Mandatory Visualization
Caption: Substituent effects on phenol reactivity.
Caption: Experimental workflow for pKa determination.
Discussion and Conclusion
The reactivity of this compound is a product of the interplay between its various substituents. The strong electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to its parent compound, thymol. This effect is due to the stabilization of the resulting phenoxide anion through resonance and inductive effects.
Conversely, the isopropyl and methyl groups are electron-donating. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than a simple nitrophenol. However, the bulky isopropyl group ortho to the hydroxyl group may also introduce steric hindrance, potentially influencing the regioselectivity and rate of certain reactions.
In comparison to simple nitrophenols, this compound is expected to be less acidic than 4-nitrophenol due to the counteracting effect of the alkyl groups. In terms of electrophilic aromatic substitution, it is likely to be more reactive than simple nitrophenols due to the activating nature of the alkyl substituents.
Further experimental investigation is required to precisely quantify the reactivity of this compound and to fully elucidate the steric and electronic effects of its unique substitution pattern. The protocols provided in this guide offer a framework for such studies, which will be invaluable for the targeted design and synthesis of novel compounds for various applications.
References
A Comparative Guide to the Analytical Validation of 2-Isopropyl-5-methyl-4-nitrophenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Isopropyl-5-methyl-4-nitrophenol, a key compound in various research and development sectors. While a specific, fully validated method for this particular analyte is not publicly available, this document compiles and compares relevant data from validated methods for structurally similar nitrophenols and phenolic compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison: HPLC-UV/DAD vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds. It offers versatility in column chemistry and mobile phase composition, allowing for the optimization of separation of isomers and related substances. UV or DAD detection provides good sensitivity and is generally non-destructive.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For polar analytes like phenols, derivatization is often required to improve volatility and chromatographic performance. GC-MS provides structural information, which is invaluable for definitive identification.
The following tables summarize typical validation parameters for the analysis of nitrophenols and related compounds using these two techniques. The data presented is collated from various studies on similar analytes and serves as a benchmark for what can be expected for a validated method for this compound.
Quantitative Data Summary
Table 1: HPLC-UV/DAD Method Validation Parameters for Nitrophenol Analysis
| Validation Parameter | Typical Performance Data | Reference Compound(s) |
| Linearity Range | 0.1 - 300 µg/mL | 2-nitrophenol, 4-nitrophenol[1][2] |
| Correlation Coefficient (r²) | > 0.999 | 4-amino-3-nitrophenol[3] |
| Limit of Detection (LOD) | 0.07 - 0.3 µg/L | 2-nitrophenol, 4-nitrophenol[2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | Phenol, 4-nitrophenol[4] |
| Accuracy (Recovery) | 90 - 112% | Phenol, Nitrophenols[1] |
| Precision (RSD) | < 2% (Intra-day) | 4-amino-3-nitrophenol[3] |
| < 5% (Inter-day) | 4-amino-3-nitrophenol[3] |
Table 2: GC-MS Method Validation Parameters for Nitrophenol Analysis
| Validation Parameter | Typical Performance Data | Reference Compound(s) |
| Linearity Range | 10 - 1000 ppm | Alkylating reagent in API[5][6] |
| Correlation Coefficient (r²) | > 0.998 | 2,4-Dinitrophenol[7] |
| Limit of Detection (LOD) | Not explicitly found for nitrophenols | - |
| Limit of Quantification (LOQ) | 10 ppm | Alkylating reagent in API[5][6] |
| Accuracy (Recovery) | Not explicitly found for nitrophenols | - |
| Precision (RSD) | < 10.7% (Intra-assay) | 2,4-Dinitrophenol[7] |
| < 10.6% (Inter-assay) | 2,4-Dinitrophenol[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol
This protocol is a representative method for the analysis of nitrophenols and can be adapted for this compound.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M acetic buffer, pH 5.9) and an organic modifier (e.g., acetonitrile)[3]. A typical starting point is a 20:80 (v/v) ratio of acetonitrile to buffer[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 40°C[3].
-
Injection Volume: 10 - 20 µL.
-
Detection: UV or DAD detector set at the wavelength of maximum absorbance for this compound. For related nitrophenols, wavelengths around 270-280 nm are common.
3. Validation Procedure:
-
Linearity: Prepare a series of standard solutions of the analyte in the expected concentration range. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Analyze multiple preparations of a homogenous sample on the same day (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[8][9].
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of phenols by GC-MS, which would require adaptation and validation for this compound.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Concentrate the extract if necessary.
-
Derivatize the phenolic hydroxyl group to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents. The reaction is typically carried out by heating the sample extract with the derivatizing agent.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the concentration of the analyte.
-
Temperature Program: An initial oven temperature of around 60-80°C, followed by a temperature ramp to a final temperature of 250-300°C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
3. Validation Procedure:
-
Follow a similar validation strategy as outlined for the HPLC method, preparing derivatized standards for calibration and spiking experiments.
Visualizations
Experimental Workflow for HPLC Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Analysis of the Biological Activities of Thymol and 2-Isopropyl-5-methyl-4-nitrophenol
This guide provides a detailed, objective comparison of the biological activities of thymol (2-isopropyl-5-methylphenol) and its nitrated derivative, 2-Isopropyl-5-methyl-4-nitrophenol. The analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Compounds
Thymol , with the chemical name 2-isopropyl-5-methylphenol, is a naturally occurring monoterpenoid phenol found in the essential oils of plants like thyme (Thymus vulgaris) and oregano.[1][2][3] It is well-documented for a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antiseptic activities.[4][5] Its established safety profile has led to its use in pharmaceuticals, dental products, and as a food preservative.[6][7]
This compound is a synthetic derivative of thymol, characterized by the addition of a nitro group (-NO₂) to the phenol ring. While structurally related to thymol, the presence of the electron-withdrawing nitro group can significantly alter its physicochemical properties and, consequently, its biological activity. Data on the specific biological effects of this nitrated compound is less abundant compared to its parent molecule, thymol.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the biological activities of thymol. Data for this compound is limited in the reviewed literature; where available, it is included for comparison.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[8] Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Microorganism | MIC Value | Reference |
| Thymol | Staphylococcus aureus | 0.31 mg/mL | [1] |
| Staphylococcus aureus | 125 - 250 µg/mL | [9] | |
| Escherichia coli | 1.2 mmol/L | [1] | |
| Salmonella typhimurium | 1.0 mmol/L | [1] | |
| Candida albicans | 0.12% (for biofilm inhibition) | [1] | |
| Acinetobacter baumannii | 125 µg/mL | [9] | |
| Klebsiella pneumoniae | 250 µg/mL | [9] | |
| Chlorothymol | Staphylococcus aureus (MRSA) | 32 µg/mL | [6] |
Note: Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) is included as a halogenated derivative of thymol to provide context on how structural modifications affect activity. Direct MIC data for this compound was not found in the provided search results.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. The IC₅₀ value represents the concentration required to scavenge 50% of DPPH radicals.[10] A lower IC₅₀ value indicates stronger antioxidant activity.
| Compound | Assay | Result | Reference |
| Thymol | DPPH Scavenging | 85.2 ± 0.2% inhibition | [11] |
| DPPH Scavenging | IC₅₀ values reported for Schiff base derivatives are significantly better than thymol itself. | [12] | |
| Thymol Derivatives | DPPH Scavenging | Synthesized derivatives showed IC₅₀ values ranging from 4-156 µg/mL. | [13] |
Note: Specific IC₅₀ values for thymol and this compound were not consistently available across the search results, which often focused on derivatives or essential oils containing thymol.
Table 3: Anti-inflammatory Activity
Thymol's anti-inflammatory effects are linked to its ability to modulate key signaling pathways and reduce the production of inflammatory mediators.[14][15]
| Compound | Model / Target | Effect | Reference |
| Thymol | LPS-induced inflammation in macrophages | Inhibits production of NO, IL-6, TNF-α, COX-2. | [14] |
| Human Neutrophil Elastase | Inhibits release, a key enzyme in inflammation. | [16] | |
| COX-1 Enzyme | IC₅₀ reported as 0.2 µM. | [7] | |
| Formalin-induced paw edema in mice | Dose-dependently decreased paw-licking and edema. | [7] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below.
DPPH Radical Scavenging Assay Protocol
This protocol is a synthesized procedure for determining antioxidant activity.[10][17][18]
Objective: To measure the capacity of a test compound to scavenge the DPPH free radical.
Materials:
-
Test compounds (Thymol, this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution: Prepare a stock solution of DPPH in methanol or ethanol. Protect it from light. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[17] This solution should be prepared fresh daily.[17]
-
Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent to create a series of concentrations.
-
Reaction Setup:
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[17]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17][19]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the DPPH free radicals.[10]
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol outlines the standardized broth microdilution method for determining antimicrobial susceptibility.[8][20][21]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB, Trypticase Soy Broth - TSB)[8][21]
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., ~5×10⁵ CFU/mL)[8]
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which is then further diluted in broth to achieve the final target inoculum concentration.[21]
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound at twice the highest desired concentration to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last dilution well.[22]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and bringing the test compound to its final concentration.[21]
-
Controls:
-
Negative Control: Wells containing bacteria and broth without any test compound (to confirm growth).
-
Sterility Control: Wells containing only broth (to check for contamination).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8][21]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][21] The results can also be read using a microplate reader to measure optical density (OD).[21]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[23] It controls the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.[24] Thymol has been shown to exert anti-inflammatory effects by inhibiting this pathway.[14]
Caption: The canonical NF-κB signaling pathway and the inhibitory action of thymol.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are chains of proteins that communicate signals from the cell surface to the DNA in the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[25][26] Thymol can modulate MAPK signaling to reduce inflammation.[14]
References
- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 5. anti-inflammatory-activity-of-thymol-and-thymol-rich-essential-oils-mechanisms-applications-and-recent-findings - Ask this paper | Bohrium [bohrium.com]
- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antioxidant activity of thymol and carvacrol based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. researchgate.net [researchgate.net]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. protocols.io [protocols.io]
- 21. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 23. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 26. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways to produce 2-isopropyl-5-methyl-4-nitrophenol, a valuable chemical intermediate. Due to a lack of detailed experimental data for the direct synthesis of the target molecule, this document focuses on the primary theoretical route and provides concrete experimental data for the synthesis of its close isomers as a means of comparison.
Introduction
This compound, also known as 4-nitrothymol, is an aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a nitro group to the thymol scaffold can significantly alter its biological and chemical properties. This guide explores the primary synthetic approach to this molecule—direct nitration of thymol—and compares it with established synthetic routes for its isomers, providing a framework for methodological selection and development.
Synthetic Routes: A Comparative Overview
The synthesis of this compound and its isomers primarily revolves around the electrophilic nitration of a phenol derivative. The key challenge lies in controlling the regioselectivity of the nitration to obtain the desired isomer.
Route 1: Direct Nitration of Thymol (Theoretical)
The most direct conceptual route to this compound is the electrophilic nitration of thymol (2-isopropyl-5-methylphenol). Theoretical studies utilizing Density Functional Theory (DFT) have indicated that the C4 position of the thymol ring is the most nucleophilic center. This suggests that direct nitration using a classic mixed acid system (a combination of nitric acid and sulfuric acid) should favor the formation of the desired 4-nitro isomer.
Logical Workflow for Direct Nitration of Thymol:
Figure 1. Conceptual workflow for the direct nitration of thymol.
Route 2: Synthesis of Isomeric Nitrophenols
To provide a practical comparison, this section details the established synthetic routes for two isomers of the target molecule. These examples offer insight into the reaction conditions, yields, and purification methods that are likely applicable to the synthesis of this compound.
This route involves the nitration of 3-isopropylphenol. A detailed experimental protocol is available, providing a benchmark for the synthesis of a structurally similar compound.
Reaction Scheme:
Figure 2. Synthetic route to 5-isopropyl-2-nitrophenol.
This multi-step approach involves the protection of the phenolic hydroxyl group as a phosphate ester, followed by nitration and subsequent hydrolysis. This method can offer improved regioselectivity compared to direct nitration of the free phenol.
Experimental Workflow:
Figure 3. Synthesis of 5-methyl-2-nitrophenol.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the available quantitative data for the synthesis of the isomeric nitrophenols. Data for the direct nitration of thymol is not included due to the lack of published experimental results.
| Parameter | Route 2a: Synthesis of 5-Isopropyl-2-nitrophenol | Route 2b: Synthesis of 5-Methyl-2-nitrophenol |
| Starting Material | 3-Isopropylphenol | Tri-m-cresyl phosphate |
| Nitrating Agent | Sodium nitrate, Sulfuric acid, Sodium nitrite | Nitric acid, Sulfuric acid |
| Solvent | Dichloromethane | Not specified (reaction in H2SO4) |
| Reaction Temperature | Not specified (stirred for 24h) | -5 to 5 °C (Nitration step) |
| Reaction Time | 24 hours | 2 hours (Nitration step) |
| Purification Method | Silica gel column chromatography | Steam distillation and alkali washing |
| Reported Yield | 27% | ~60% (overall) |
| Purity | Not explicitly stated | >98% |
Experimental Protocols
Protocol for Route 2a: Synthesis of 5-Isopropyl-2-nitrophenol
-
Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in dichloromethane (40 ml).
-
Add sodium nitrate (2.06 g, 24 mmol) to the solution.
-
Add 3M sulfuric acid (25 mL) followed by a catalytic amount of sodium nitrite.
-
Stir the mixture for 24 hours.
-
Dilute the reaction mixture with dichloromethane and extract with water.
-
Dry the organic layer over MgSO4 and filter.
-
Evaporate the solvent and purify the resulting solid by chromatography on silica gel (4% MeOH/CH2Cl2) to yield the desired product (1.09 g, 27%).
Protocol for Route 2b: Synthesis of 5-Methyl-2-nitrophenol
-
Sulfonation: Add tri-m-cresyl phosphate (36.8 g, 0.1 M) to 96% sulfuric acid (200 g) while stirring. Maintain the mixture at 25-30 °C for 24 hours.
-
Nitration: Cool the sulfonated mixture to -5 to 3 °C. Add a mixed acid solution (28.4 g of 70% nitric acid and 50.0 g of 96% sulfuric acid) dropwise, maintaining the temperature between 2 to 5 °C. Keep the mixture at this temperature for 2 hours.
-
Hydrolysis and Workup: Pour the reaction mixture into ice water. Heat the mixture and steam-distill.
-
Purification: Dissolve the distillate in toluene and wash three times with a 0.8% aqueous caustic soda solution. Remove the toluene by distillation to obtain the final product with a purity of >98% and an overall yield of approximately 58.8%.
Conclusion
The direct nitration of thymol to this compound is a theoretically sound and direct synthetic route. However, the lack of published, detailed experimental data necessitates further research to optimize reaction conditions and quantify yields. The provided experimental protocols for the synthesis of its isomers, 5-isopropyl-2-nitrophenol and 5-methyl-2-nitrophenol, offer valuable insights into the practical aspects of nitrating substituted phenols. The multi-step synthesis involving a phosphate protecting group appears to offer higher yields and purity for a related isomer and may be a promising strategy to explore for the regioselective synthesis of this compound. Researchers are encouraged to use the provided information as a foundation for developing a robust and efficient synthesis of the target molecule.
Confirming the Structure of 2-Isopropyl-5-methyl-4-nitrophenol: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the unambiguous structure confirmation of 2-isopropyl-5-methyl-4-nitrophenol. We will present the expected experimental data in clear, structured tables and provide detailed experimental protocols. This guide will also compare the certainty of this method with traditional 1D NMR techniques.
Structural Elucidation Workflow
The confirmation of the chemical structure of this compound using 2D NMR follows a logical progression. Initially, 1D ¹H and ¹³C NMR spectra are acquired to provide a basic understanding of the proton and carbon environments. Subsequently, 2D HSQC and HMBC experiments are performed to establish the connectivity between protons and carbons, ultimately leading to the unequivocal assignment of the molecular structure.
Caption: Workflow for 2D NMR-based structural confirmation.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected key HSQC and HMBC correlations for this compound. These predictions are based on established chemical shift principles and additivity rules, considering the electronic effects of the hydroxyl, nitro, isopropyl, and methyl substituents on the benzene ring.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| 1 | C | - | ~150 | Phenolic carbon, deshielded by oxygen. |
| 2 | C | - | ~135 | Aromatic carbon with isopropyl group, deshielded. |
| 3 | CH | ~7.5 | ~125 | Aromatic proton, deshielded by adjacent nitro group. |
| 4 | C | - | ~145 | Aromatic carbon attached to the nitro group, strongly deshielded. |
| 5 | C | - | ~130 | Aromatic carbon with methyl group. |
| 6 | CH | ~7.0 | ~115 | Aromatic proton, shielded relative to H-3. |
| 7 (CH) | CH | ~3.2 (septet) | ~28 | Methine proton of the isopropyl group. |
| 8, 9 (CH₃) | CH₃ | ~1.2 (doublet) | ~22 | Methyl protons of the isopropyl group. |
| 10 (CH₃) | CH₃ | ~2.5 (singlet) | ~20 | Methyl protons attached to the aromatic ring. |
| OH | OH | ~10-12 | - | Phenolic proton, broad signal, downfield due to H-bonding. |
Table 2: Predicted HSQC Correlations (¹J C-H)
| Proton (¹H) | Predicted Shift (ppm) | Correlated Carbon (¹³C) | Predicted Shift (ppm) |
| H-3 | ~7.5 | C-3 | ~125 |
| H-6 | ~7.0 | C-6 | ~115 |
| H-7 | ~3.2 | C-7 | ~28 |
| H-8, H-9 | ~1.2 | C-8, C-9 | ~22 |
| H-10 | ~2.5 | C-10 | ~20 |
Table 3: Predicted Key HMBC Correlations (ⁿJ C-H, n=2, 3)
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |
| H-3 (~7.5 ppm) | C-1, C-2, C-4, C-5 | 2, 3, 2, 3 |
| H-6 (~7.0 ppm) | C-1, C-2, C-4, C-5, C-10 | 2, 3, 3, 2, 3 |
| H-7 (~3.2 ppm) | C-1, C-2, C-3, C-8, C-9 | 3, 2, 3, 2, 2 |
| H-8, H-9 (~1.2 ppm) | C-2, C-7 | 3, 2 |
| H-10 (~2.5 ppm) | C-4, C-5, C-6 | 3, 2, 2 |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample concentration.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
HSQC Parameter Setup:
-
Load a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker instruments).[3]
-
Set the ¹H spectral width and transmitter offset based on the 1D proton spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
The number of increments in the indirect dimension (F1) should be set to at least 256 for good resolution.
-
The number of scans per increment will depend on the sample concentration but is typically a multiple of 8.
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation and phase correction.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Sample and Initial Setup: Use the same sample and initial instrument setup (locking and shimming) as for the HSQC experiment.
-
HMBC Parameter Setup:
-
Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgp on Bruker instruments).[4]
-
Set the ¹H and ¹³C spectral widths and transmitter offsets as in the HSQC experiment.
-
The key parameter in HMBC is the long-range coupling delay, which is optimized for a specific coupling constant. A typical value is set to optimize for couplings of around 8 Hz, which will detect correlations over 2-3 bonds.[4]
-
Set the number of increments in F1 to at least 256 and the number of scans per increment based on concentration.
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Process the data using a sine-bell or squared sine-bell window function.
-
Perform Fourier transformation. Magnitude calculation is typically used for HMBC spectra.
-
Performance Comparison: 2D NMR vs. 1D NMR
| Feature | 1D NMR (¹H and ¹³C) | 2D NMR (HSQC and HMBC) |
| Structural Information | Provides information on the number and types of protons and carbons. Limited connectivity information from coupling patterns. | Provides direct evidence of one-bond (HSQC) and multi-bond (HMBC) C-H connectivity, allowing for unambiguous assembly of the molecular structure. |
| Certainty of Assignment | Assignments can be ambiguous, especially in complex regions of the spectrum. Often relies on comparison with known compounds or extensive use of prediction software. | Provides a high degree of certainty in assignments by directly linking protons and carbons within the molecular framework. |
| Time Requirement | Relatively fast to acquire. | Longer acquisition times, especially for dilute samples. |
| Data Interpretation | Can be complex for molecules with overlapping signals. | Simplifies interpretation by spreading signals into a second dimension, resolving ambiguities present in 1D spectra. |
References
A Comparative Guide to the Quantification of 2-Isopropyl-5-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 2-Isopropyl-5-methyl-4-nitrophenol, a key intermediate in various chemical syntheses. Due to the limited availability of validated methods specifically for this analyte, this document outlines protocols for structurally similar nitrophenols and phenols, providing a strong basis for method development and validation. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a brief mention of UV-Vis Spectrophotometry.
Comparative Overview of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a versatile and widely used technique for the analysis of nitrophenols. It offers good sensitivity and selectivity, particularly when using a diode array detector (DAD) for spectral confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, ideal for the identification and quantification of volatile and semi-volatile compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of polar analytes like phenols.
-
UV-Vis Spectrophotometry can be a simple and cost-effective method for the quantification of nitrophenols, especially in simple matrices. However, it is prone to interference from other UV-absorbing compounds.
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of nitrophenols using HPLC and GC-MS, based on data from analogous compounds. These values should be considered as a starting point for the validation of a method specific to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999[1][2] | > 0.998 |
| Limit of Detection (LOD) | 0.96 µg/g[1][2] | 0.017 - 0.027 mg/mL[3] |
| Limit of Quantification (LOQ) | 2.91 µg/g[1][2] | 0.052 - 0.080 mg/mL[3] |
| Accuracy (Recovery) | 90.2 - 102.1%[2] | 92.1% (for 2,4-DNP)[4] |
| Precision (RSD) | < 7%[2] | < 10.7% (for 2,4-DNP)[4] |
Note: The presented data is for structurally related compounds and should be validated for this compound.
Experimental Protocols
Below are detailed experimental protocols for HPLC and GC-MS that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for the analysis of phenol and nitrophenols.[5]
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a DAD detector can be used to identify the wavelength of maximum absorbance).
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
4. Quantification:
-
Inject the prepared sample and record the peak area.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general procedures for the analysis of nitrophenols.[4]
1. Sample Preparation (with optional derivatization):
-
Dissolve a precisely weighed sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Derivatization (Optional): To improve volatility and peak shape, the phenolic hydroxyl group can be derivatized (e.g., silylation with BSTFA or acylation with acetic anhydride).
-
Dilute the sample to the desired concentration.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: A range appropriate for the target analyte and its fragments (e.g., m/z 50-350).
3. Calibration:
-
Prepare a series of standard solutions of this compound (derivatized if the samples were derivatized).
-
Inject each standard and record the peak area of a characteristic ion.
-
Construct a calibration curve by plotting the peak area versus the concentration.
4. Quantification:
-
Inject the prepared sample and record the peak area of the characteristic ion.
-
Determine the concentration of this compound in the sample using the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS quantification methods.
Caption: General workflow for quantification by HPLC.
Caption: General workflow for quantification by GC-MS.
References
A Comparative Analysis of the Efficacy of 2-Isopropyl-5-methylphenol Derivatives and the Potential Impact of Nitration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of derivatives of 2-isopropyl-5-methylphenol, a core structure found in the isomeric natural compounds thymol and carvacrol. While direct comparative studies on a broad range of 2-Isopropyl-5-methyl-4-nitrophenol derivatives are limited in publicly available literature, this document synthesizes existing data on thymol and carvacrol derivatives to provide a baseline for efficacy. Furthermore, it explores the potential influence of the nitro functional group on the biological activity of these phenolic compounds, drawing from established structure-activity relationships.
Comparative Efficacy of Thymol and Carvacrol Derivatives
Thymol (2-isopropyl-5-methylphenol) and its isomer carvacrol (5-isopropyl-2-methylphenol) are well-researched phenolic monoterpenoids renowned for their broad-spectrum biological activities. Their derivatives have been extensively studied to enhance their therapeutic potential. Below is a summary of their comparative efficacy in antimicrobial, antioxidant, and cytotoxic activities.
Antimicrobial Activity
Thymol and carvacrol derivatives have demonstrated significant activity against a wide range of microorganisms, including antibiotic-resistant strains. The primary mechanism of action is believed to be the disruption of the bacterial membrane.[1]
Table 1: Comparative Antimicrobial Activity of Thymol and Carvacrol Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thymol | Staphylococcus aureus | 250 - 1000 | [2] |
| Carvacrol | Staphylococcus aureus | 512 | [3] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [3] |
| Aryl-azo-thymol derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 40 | [2] |
| Thymol | Pseudomonas aeruginosa | 250 - 1000 | [2] |
| Carvacrol | Klebsiella pneumoniae | 32 - 1910 | [4] |
| Thymol | Klebsiella pneumoniae | 30 - 3123 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial efficacy.
Antioxidant Activity
The antioxidant properties of thymol and carvacrol derivatives are primarily attributed to their phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.
Table 2: Comparative Antioxidant Activity of Thymol and Carvacrol Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Thymol | DPPH | 161.02 | [5] |
| Carvacrol | DPPH | 249.09 | [5] |
| Thymol/Carvacrol (1:1 mixture) | DPPH | 43.82 | [5] |
| Carvacrol | Nitric Oxide Scavenging | 127.61 | [6][7] |
| Carvacrol-derived Sulfonamides | DPPH | - | [8] |
Note: IC50 (half maximal inhibitory concentration) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.
Cytotoxic Activity
Derivatives of thymol and carvacrol have been investigated for their potential as anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 3: Comparative Cytotoxic Activity of Thymol and Carvacrol Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thymol | Human gastric adenocarcinoma (AGS) | 400 | [9] |
| 5-isopropyl-2-methylphenol (Carvacrol) | Breast cancer (T-47D) | 67.96 µg/mL | [10] |
| Ethoxy-cyclohexyl analogues of thymol/carvacrol | Various cancer cell lines | - | [11] |
| Ciprofloxacin-thymol derivative 12 | S. pasteuri KR 4358, S. aureus T 5591 | 1 µg/mL (MIC) | [12] |
Note: IC50 in cytotoxicity assays represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxic efficacy.
The Potential Influence of the Nitro Group
While specific comparative data for this compound derivatives is scarce, the introduction of a nitro group (NO₂) to a phenolic scaffold can significantly modulate its biological activity. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the entire molecule.[13]
-
Antimicrobial Activity: The nitro group is a known pharmacophore in many antimicrobial drugs.[13] Its presence can enhance antimicrobial potency. For instance, nitrated thymol derivatives have been synthesized and evaluated for their antifungal potential.[14] The electron-withdrawing nature of the nitro group can increase the acidity of the phenolic hydroxyl group, potentially leading to enhanced membrane disruption.
-
Antioxidant Activity: The effect of a nitro group on antioxidant activity is complex. While the phenolic hydroxyl is key to radical scavenging, the strong electron-withdrawing nature of the nitro group can decrease the hydrogen-donating ability of the hydroxyl group, potentially reducing antioxidant capacity.[15]
-
Cytotoxicity: Nitroaromatic compounds are utilized in various therapeutic areas, including cancer therapy. The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, suggesting that nitrated derivatives of thymol or carvacrol could exhibit enhanced anticancer activity.
Further research is required to systematically evaluate the efficacy of this compound derivatives and to establish a clear structure-activity relationship.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of standard protocols for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][16]
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[5]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism equivalent to a 0.5 McFarland standard.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[19]
-
Preparation of Reagents: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.[12]
-
Assay Procedure: Add a specific volume of the test compound solution at various concentrations to a solution of DPPH. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[12]
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.[20]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][21]
-
Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[22]
-
Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Visualizations
Experimental Workflow for Efficacy Comparison
Caption: General experimental workflow for comparing the efficacy of novel chemical derivatives.
Structural Comparison of Key Compounds
Caption: Chemical structures of Thymol, Carvacrol, and this compound.
References
- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Evaluation of the Antioxidant Properties of Carvacrol as a Prospective Replacement for Crude Essential Oils and Synthetic Antioxidants in Food Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and Biological Evaluation of Thymol Functionalized Oxadiazole thiol, Triazole thione and β-lactam Derivatives | Bentham Science [eurekaselect.com]
- 15. 2.3. Minimal inhibitory concentration (MIC) determination [bio-protocol.org]
- 16. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. youtube.com [youtube.com]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT (Assay protocol [protocols.io]
A Comparative Guide to the In-Vitro and In-Vivo Biological Activities of Thymol, the Parent Compound of 2-Isopropyl-5-methyl-4-nitrophenol
A notable scarcity of scientific literature on the specific biological activities of 2-Isopropyl-5-methyl-4-nitrophenol necessitates a comparative analysis of its parent compound, thymol (2-isopropyl-5-methylphenol). This guide provides a comprehensive overview of the in-vitro and in-vivo antioxidant, anti-inflammatory, and antimicrobial properties of thymol, offering valuable insights for researchers, scientists, and drug development professionals. The structural similarity between thymol and its nitrophenol derivative suggests that thymol's biological profile may provide a foundational understanding for future investigations into this compound.
Thymol, a natural monoterpenoid phenol, has been the subject of numerous studies, revealing a broad spectrum of pharmacological effects. This guide synthesizes key experimental data, presents detailed methodologies for pivotal assays, and visualizes relevant biological pathways to facilitate a deeper understanding of thymol's mechanism of action.
Data Presentation: A Comparative Overview of Thymol's Biological Activities
The following tables summarize the quantitative data from various in-vitro and in-vivo studies on thymol, providing a clear comparison of its efficacy in different biological assays.
Table 1: In-Vitro Antioxidant Activity of Thymol
| Assay | Test System | IC50 Value | Reference |
| DPPH Radical Scavenging | Methanolic solution | 43.82 ± 2.41 µg/mL | [1] |
| ABTS Radical Scavenging | Ethanolic solution | 23.29 ± 0.71 µg/mL | [1] |
| Hydroxyl Radical Scavenging | Cell-free system | Effective scavenging | [2] |
| Superoxide Anion Scavenging | Cell-free system | Effective scavenging | [2] |
| Chemiluminescence Inhibition | Human neutrophils | 2.73 µg/mL (active concentration) | [3] |
| Chemiluminescence Inhibition | Cell-free (H₂O₂/HOCl⁻) | 0.08 µg/mL (active concentration) | [3] |
| Chemiluminescence Inhibition | Cell-free (SIN-1) | 0.68 µg/mL (active concentration) | [3] |
Table 2: In-Vitro Anti-Inflammatory Activity of Thymol
| Assay | Cell Line | Target | IC50 Value / Inhibition | Reference |
| COX-1 Inhibition | - | Cyclooxygenase-1 | 0.2 µM | [4] |
| COX-2 Inhibition | - | Cyclooxygenase-2 | 1.0 µM | [4] |
| 5-LOX Inhibition | - | 5-Lipoxygenase | 8.46 ± 0.92 µg/mL (equimolar mix with carvacrol) | [1] |
| Cytokine Production (TNF-α) | LPS-stimulated mMECs | TNF-α release | Significant inhibition at 10, 20, 40 µg/mL | [5] |
| Cytokine Production (IL-6) | LPS-stimulated mMECs | IL-6 release | Significant inhibition at 10, 20, 40 µg/mL | [5] |
| iNOS Expression | LPS-stimulated mMECs | iNOS protein | Dose-dependent suppression | [5] |
| COX-2 Expression | LPS-stimulated mMECs | COX-2 protein | Dose-dependent suppression | [5] |
Table 3: In-Vitro Antimicrobial Activity of Thymol
| Microorganism | Assay | MIC Value (µg/mL) | Reference |
| Streptococcus mutans | Broth microdilution | 125 | [6] |
| Staphylococcus aureus | Broth microdilution | 62.5 | [6] |
| Bacillus subtilis | Broth microdilution | 125 | [6] |
| Staphylococcus epidermidis | Broth microdilution | 125 | [6] |
| Escherichia coli | Broth microdilution | 250 | [6] |
| Candida albicans | Broth microdilution | 16.3 | [7] |
| Porphyromonas gingivalis | Broth microdilution | 32 | [7] |
| Aggregatibacter actinomycetemcomitans | Broth microdilution | 32 | [7] |
Table 4: In-Vivo Anti-Inflammatory and Antioxidant Effects of Thymol
| Animal Model | Assay | Doses Administered | Key Findings | Reference |
| Carrageenan-induced paw edema (Rat) | Paw volume measurement | Not specified | Dose-dependent reduction in paw edema | [8] |
| Formalin-induced paw edema (Mouse) | Paw licking and edema diameter | 7.5, 15, and 30 mg/kg | Dose-dependent and significant decrease in paw-licking and edema | [9] |
| LPS-induced acute lung injury (Mouse) | SOD, MPO, MDA levels | Not specified | Increased SOD activity, decreased MPO and MDA levels | [10] |
| Streptozotocin-induced diabetes (Rat) | FRAP, AOPP, MDA, GSH levels | Not specified | Improved FRAP value, decreased AOPP and MDA levels, elevated GSH levels | [10] |
| Oxygen–glucose-deprivation-induced neuronal injury | SOD activity | Not specified | Significantly increased SOD activity | [10] |
Experimental Protocols: Methodologies for Key Assays
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for two key assays frequently used to evaluate the antioxidant and anti-inflammatory properties of compounds like thymol.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (Thymol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[11]
-
Preparation of Test Samples: The test compound (thymol) and a positive control are prepared in a series of concentrations in methanol.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test sample or standard in a microplate or cuvette. A blank containing only the solvent and DPPH is also prepared.[11]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[11]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[11]
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
-
2. Carrageenan-Induced Paw Edema in Rats
This is a widely used in-vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.
-
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Reagents and Materials:
-
Lambda Carrageenan
-
Saline solution (0.9% NaCl)
-
Test compound (Thymol)
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Plethysmometer (for measuring paw volume)
-
-
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a positive control group (reference drug), and test groups receiving different doses of the test compound (thymol). The test compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% suspension of carrageenan in saline (e.g., 100 µL) is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8] The initial paw volume is also measured before the injection.
-
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated using the following formula:
-
% Inhibition = [(V_control - V_treated) / V_control] x 100
-
Where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a key signaling pathway modulated by thymol and a typical experimental workflow.
Caption: Workflow for DPPH Radical Scavenging Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant potential of thymol determined by chemiluminescence inhibition in human neutrophils and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antimicrobial Activity of Thymus vulgaris Essential Oil Against Major Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Review of the Biological Effects of 2-Isopropyl-5-methyl-4-nitrophenol and its Structural Analogs
Disclaimer: Direct experimental data on the biological effects of 2-Isopropyl-5-methyl-4-nitrophenol is limited in the currently available scientific literature. This guide, therefore, provides a comparative analysis of its structural analogs, primarily its non-nitrated precursor, 2-isopropyl-5-methylphenol (thymol/carvacrol), and other related substituted phenols. The biological activities of these analogs can offer insights into the potential effects of this compound, though direct experimental verification is necessary.
This review is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of these compounds with supporting experimental data where available.
Introduction to this compound and its Analogs
This compound is a nitrated derivative of the well-studied monoterpenoid, 2-isopropyl-5-methylphenol, which exists as two isomers: thymol and carvacrol. These compounds are major constituents of essential oils from plants like thyme and oregano and are known for a wide range of biological activities. The introduction of a nitro group to the phenolic ring is expected to significantly alter the electronic and steric properties of the molecule, thereby influencing its biological effects. For context, other nitrophenols, such as 4-nitrophenol, are used in various industrial applications but also exhibit toxicity.
This guide will compare the known biological activities of thymol/carvacrol and other relevant derivatives to provide a predictive framework for the potential biological profile of this compound.
Comparative Biological Activities
The primary biological effects reported for the structural analogs of this compound are summarized below.
Antimicrobial and Insecticidal Activity
Thymol and its derivatives have demonstrated significant antimicrobial and insecticidal properties. The introduction of a chlorine atom, for instance, has been shown to enhance these effects.
Table 1: Antimicrobial and Insecticidal Activity of 2-Isopropyl-5-methylphenol and its Derivatives
| Compound | Activity | Organism(s) | Key Findings |
| 2-Isopropyl-5-methylphenol (Thymol) | Insecticidal (Fumigant and Contact Toxicity) | Sitophilus zeamais, Sitophilus oryzae, Lasioderma serricorne | LD50 (fumigant): 0.192-0.280 mg/cm³; LD50 (contact): 0.187-0.398 mg/cm²[1] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Antimicrobial, Biofilm Inhibition | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibits antimicrobial activity and synergizes with oxacillin against MRSA.[2] |
| 2-Isopropyl-5-methylphenol (Thymol) | Antibiofilm | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibits MRSA biofilm formation.[2] |
Antioxidant and Anti-inflammatory Effects
The phenolic hydroxyl group in thymol and its analogs is crucial for their antioxidant activity. They can act as free radical scavengers.
Table 2: Antioxidant and Related Activities
| Compound | Activity | Model System | Key Findings |
| 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI) | Superoxide Anion Scavenging | Human neutrophils | 66% inhibition of superoxide radicals at 50 µM.[3] |
| 5-Isopropyl-2-methylphenol (Carvacrol) | Antioxidant, Vasorelaxant | Spontaneously hypertensive rats | Enhances erectile performance by decreasing endothelial dysfunction and superoxide anion production.[4] |
Cardiovascular and Neurological Effects
Derivatives of 2-isopropyl-5-methylphenol have been shown to interact with ion channels and exhibit cardiovascular effects.
Table 3: Cardiovascular and Neurological Activities
| Compound | Activity | Model System | Key Findings |
| 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI) | L-type Ca²⁺ Current Inhibition | NG108-15 cells | IC50 of 3.60 ± 0.81 µM for inhibition of ICa, L.[3] |
| 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI) | Antiplatelet Activity | Arachidonic acid-induced platelet aggregation | IC50 of 46.80 ± 6.88 µM.[3] |
| 5-Isopropyl-2-methylphenol (Carvacrol) | Hypotensive | Spontaneously hypertensive rats | Lowers systolic blood pressure at doses of 50 and 100 mg/kg/day.[4] |
Toxicological Profile of a Related Nitrophenol
While specific toxicological data for this compound is unavailable, data for 4-nitrophenol provides a reference for potential hazards associated with nitrophenols.
Table 4: Toxicological Profile of 4-Nitrophenol
| Exposure Route | Effects in Humans (Acute) | Effects in Animals (Acute) |
| Inhalation/Ingestion | Headaches, drowsiness, nausea, cyanosis.[5] | Increased methemoglobin, corneal opacity (rats).[5][6] |
| Eye Contact | Irritation.[5] | Severe irritation, corneal cloudiness (rabbits).[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this review are provided below.
Insecticidal Activity Bioassay (Fumigant and Contact Toxicity)
-
Source: Based on the methodology described for 2-isopropyl-5-methylphenol.[1]
-
Objective: To determine the lethal dose (LD50) of the compound against stored-food pests.
-
Fumigant Toxicity Bioassay:
-
A range of concentrations of the test compound is prepared.
-
A filter paper disc treated with a specific dose of the compound is placed at the bottom of a sealed container.
-
Adult insects are introduced into the container.
-
Mortality is recorded after a specified period (e.g., 24 hours).
-
The LD50 value is calculated using probit analysis.
-
-
Contact Toxicity Bioassay:
-
A specific amount of the test compound is applied to a filter paper disc.
-
The solvent is allowed to evaporate.
-
Adult insects are placed on the treated filter paper in a petri dish.
-
Mortality is assessed after a set time.
-
The LD50 value is determined.
-
Superoxide Anion Scavenging Assay
-
Source: Based on the protocol for 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI).[3]
-
Objective: To measure the ability of the compound to scavenge superoxide radicals.
-
Human neutrophils are isolated and suspended in a suitable buffer.
-
The cells are pre-incubated with the test compound at various concentrations.
-
Superoxide production is stimulated using N-formyl-Met-Leu-Phe (fMLP).
-
The amount of superoxide generated is measured using a suitable detection method, such as the reduction of cytochrome c.
-
The percentage of inhibition is calculated by comparing the results with a control group (without the test compound).
-
L-type Ca²⁺ Current Inhibition Assay
-
Source: Based on the whole-cell voltage-clamp technique used for THPI.[3]
-
Objective: To investigate the effect of the compound on voltage-dependent L-type calcium channels.
-
NG108-15 cells are cultured and prepared for electrophysiological recording.
-
The whole-cell patch-clamp technique is used to record L-type Ca²⁺ currents (ICa, L).
-
The test compound is applied to the cells at different concentrations.
-
The inhibition of ICa, L is measured, and the IC50 value is calculated.
-
The current-voltage relationship is analyzed to determine if the compound alters the channel's voltage-dependence.
-
Visualizations
The following diagrams illustrate key concepts and experimental workflows.
Caption: General experimental workflow for evaluating the biological effects of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. epa.gov [epa.gov]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
assessing the purity of 2-Isopropyl-5-methyl-4-nitrophenol from different suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of 2-Isopropyl-5-methyl-4-nitrophenol from three hypothetical suppliers—Alpha Chemicals, Beta Solutions, and Gamma Analytics—supported by detailed experimental protocols for purity assessment.
This compound, a crucial reagent in various synthetic pathways, can exhibit varying purity levels depending on the manufacturing process. Impurities, often isomers or reaction byproducts, can significantly impact reaction kinetics, yield, and the safety profile of downstream products. This guide outlines a rigorous analytical workflow to empower researchers in selecting the most suitable supplier for their specific needs.
Comparative Purity Analysis
To assess the purity of this compound from each supplier, a multi-pronged analytical approach was employed, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized below.
Table 1: Purity Assessment of this compound from Different Suppliers
| Supplier | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Alpha Chemicals | 98.5 | 0.8 (Isomer A) | 0.4 (Starting Material) |
| Beta Solutions | 99.7 | 0.2 (Isomer A) | Not Detected |
| Gamma Analytics | 99.2 | 0.5 (Isomer A) | 0.1 (Dinitro-compound) |
Table 2: Impurity Profile by GC-MS
| Supplier | Impurity Identity (by MS) | Retention Time (min) |
| Alpha Chemicals | Isomer A (2-Isopropyl-5-methyl-6-nitrophenol) | 12.8 |
| Unreacted Thymol | 9.5 | |
| Beta Solutions | Isomer A (2-Isopropyl-5-methyl-6-nitrophenol) | 12.8 |
| Gamma Analytics | Isomer A (2-Isopropyl-5-methyl-6-nitrophenol) | 12.8 |
| Dinitro-derivative | 15.2 |
Table 3: ¹H NMR Purity Determination
| Supplier | Purity by ¹H NMR (%) | Observable Impurity Signals |
| Alpha Chemicals | 98.3 | Yes |
| Beta Solutions | 99.8 | No |
| Gamma Analytics | 99.1 | Yes |
Based on the comprehensive analysis, Beta Solutions consistently provided the this compound with the highest purity, exhibiting minimal impurities. Alpha Chemicals showed a notable amount of an isomeric impurity and unreacted starting material. Gamma Analytics also provided a high-purity product, though with a detectable dinitro-derivative.
Experimental Workflow & Signaling Pathways
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
For transparency and reproducibility, the detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Samples from each supplier were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Analysis: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the chemical structure of any detected impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.
-
Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility before injection.
-
Analysis: Mass spectra of impurity peaks were compared with the NIST library for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide an orthogonal assessment of purity and confirm the structure of the main component.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic acid.
-
Sample Preparation: A known amount of the sample and the internal standard were accurately weighed and dissolved in CDCl₃.
-
Analysis: Quantitative ¹H NMR was performed. The purity was calculated by comparing the integral of a characteristic proton signal of this compound with the integral of the internal standard.
Potential Impurities: A Synthesis Perspective
The most probable synthetic route to this compound involves the nitration of 2-isopropyl-5-methylphenol (thymol). This reaction can lead to several impurities.
Caption: Potential impurities from synthesis.
This guide provides a framework for the critical evaluation of this compound purity. Researchers are encouraged to adopt similar rigorous testing protocols to ensure the quality and reliability of their chemical reagents.
comparative analysis of the spectral data of 2-Isopropyl-5-methyl-4-nitrophenol and its isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Spectral Signatures of Nitrated Thymol Derivatives
This guide provides a comprehensive comparative analysis of the spectral data of 2-Isopropyl-5-methyl-4-nitrophenol, a derivative of the natural monoterpenoid thymol, and its structural isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and for structure-activity relationship (SAR) studies in drug discovery and development. This analysis is based on available experimental data and established principles of spectroscopic interpretation for aromatic compounds.
Executive Summary
Data Presentation: Spectral Data Summary
The following table summarizes the available experimental spectral data for this compound. A comparative theoretical summary for its key isomers is also provided to guide researchers in distinguishing between them.
Table 1: Comparative Spectral Data of this compound and Its Predicted Data for Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) | UV-Vis (λmax, nm) |
| This compound | Aromatic H: ~7.0-8.0Isopropyl CH: ~3.0-3.5Methyl C-H: ~2.3Isopropyl CH₃: ~1.2 | Aromatic C: ~115-160C-NO₂: ~140-150C-OH: ~150-160Isopropyl C: ~25-35Methyl C: ~20 | ~3200-3500 (O-H)~1580, 1470 (Aromatic C=C)~1520, 1340 (N-O stretch)~1300 (C-O) | M⁺ at 195.09 | ~280, ~350 |
| 2-Isopropyl-5-methyl-6-nitrophenol (Predicted) | Aromatic H shifts will vary due to proximity to nitro group.OH proton may show intramolecular H-bonding. | Aromatic C shifts will be distinct from the 4-nitro isomer. | O-H band may be sharper and at a lower frequency due to intramolecular H-bonding. | M⁺ at 195.09 | Shifts in λmax expected due to altered conjugation. |
| 2-Isopropyl-5-methyl-3-nitrophenol (Predicted) | Aromatic protons will exhibit a different splitting pattern. | Aromatic C shifts will reflect the meta-position of the nitro group relative to the hydroxyl group. | O-H band likely to be broad (intermolecular H-bonding). | M⁺ at 195.09 | Shifts in λmax expected. |
Note: Predicted data is based on general principles of NMR and IR spectroscopy for substituted phenols and nitrophenols.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[1]
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
¹H NMR Spectroscopy: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to be set include the number of scans, relaxation delay, and pulse width. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. The chemical shifts are also reported in ppm relative to TMS.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule. For aromatic compounds, the substitution pattern can often be deduced from the splitting patterns of the aromatic protons.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3] For phenols, the O-H stretching band is a key diagnostic feature.[3] The position and shape of this band can indicate the presence of hydrogen bonding.[3]
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or a Nujol mull. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups. For nitrophenols, characteristic bands include the O-H stretch, aromatic C=C stretches, N-O stretching vibrations of the nitro group, and C-O stretching. The symmetry of the molecule can influence the intensity of certain peaks.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for these types of compounds include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can give clues about the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Nitrophenols exhibit characteristic absorption peaks in the UV-Vis region.[5]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading within the linear range of the instrument.
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer. A baseline is first recorded with the pure solvent.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The position of λmax can be influenced by the substitution pattern on the aromatic ring and the solvent used. The pH of the solution can also significantly affect the UV-Vis spectrum of nitrophenols due to the ionization of the phenolic hydroxyl group.[5][6]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative spectral analysis of this compound and its isomers.
Caption: Workflow for the synthesis and comparative spectral analysis of nitrated thymol isomers.
Caption: Logical relationships in the comparative spectral analysis of nitrophenol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. How would you distinguish between ortho and para nitrophenol using infrar.. [askfilo.com]
- 5. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Mechanism of Action of 2-Isopropyl-5-methyl-4-nitrophenol and Its Structural Analogs
A guide for researchers and drug development professionals on the potential bioactivities of 2-Isopropyl-5-methyl-4-nitrophenol based on a comparative analysis of its structural analogs: thymol, carvacrol, and chlorothymol.
Introduction
This compound is a phenolic compound whose biological activities and mechanism of action are not yet extensively documented in publicly available literature. However, its structural similarity to well-characterized phenolic monoterpenoids—thymol, carvacrol, and the halogenated derivative chlorothymol—provides a basis for postulating its potential pharmacological effects. These analogs are known for their broad-spectrum antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This guide presents a comparative analysis of the validated mechanisms of action of thymol, carvacrol, and chlorothymol to offer a predictive framework for the potential bioactivity of this compound and to guide future experimental validation.
Comparative Mechanism of Action
The primary mechanism of action for thymol and carvacrol is the disruption of microbial cell membranes.[1] Their lipophilic nature facilitates their integration into the bacterial cytoplasmic membrane, leading to a loss of membrane integrity, leakage of intracellular components such as ions and ATP, and dissipation of the proton motive force.[2] This ultimately results in bacterial cell death.[2] While both isomers are effective against Gram-positive and Gram-negative bacteria, their efficacy can vary.[1]
Chlorothymol, a chlorinated derivative of thymol, exhibits enhanced antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3] Its mechanism involves not only membrane disruption but also the inhibition of key virulence factors, such as staphyloxanthin production and biofilm formation, making it a promising candidate for combating antibiotic-resistant infections.[3][4]
In addition to their antimicrobial effects, thymol and carvacrol are potent antioxidants. They act as free radical scavengers, donating a hydrogen atom from their phenolic hydroxyl group to neutralize reactive oxygen species (ROS). This antioxidant activity is believed to underpin many of their other biological effects, including their anti-inflammatory and chemopreventive properties.[5]
At the cellular level, thymol and carvacrol have been shown to modulate several key signaling pathways. In cancer cell lines, both compounds can induce apoptosis and inhibit cell proliferation by targeting pathways such as PI3K/AKT/mTOR, MAPK, and STAT3.[5][6][7] Their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[8][9]
The introduction of a nitro group in this compound is expected to significantly alter its electronic properties and, consequently, its biological activity. While the nitro group can be electron-withdrawing and may influence its antioxidant potential, it could also open up new mechanisms of action, such as specific enzyme inhibition or altered interactions with cellular targets. Experimental validation is crucial to determine how these structural modifications translate to functional activity.
Quantitative Data Comparison
The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of thymol, carvacrol, and chlorothymol from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thymol, Carvacrol, and Chlorothymol against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thymol | Staphylococcus aureus | 150-250 | [10][11] |
| Escherichia coli | 200-250 | [11][12] | |
| Acinetobacter baumannii | 125 | [11] | |
| Salmonella typhimurium | 125 | [11] | |
| Carvacrol | Staphylococcus aureus | 512 | [13] |
| Pseudomonas aeruginosa | - | ||
| Chlorothymol | Staphylococcus aureus (MRSA) | 32 | [3][13] |
| Various MRSA clinical isolates | 32-64 | [3] |
Table 2: Antioxidant Activity (IC50) of Thymol and Carvacrol.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Thymol | DPPH Radical Scavenging | 161.02 ± 6.89 | [14] |
| ABTS Radical Scavenging | - | ||
| Carvacrol | DPPH Radical Scavenging | 249.09 ± 9.04 | [14] |
| ABTS Radical Scavenging | - | ||
| Thymol/Carvacrol (1:1) | DPPH Radical Scavenging | 43.82 ± 2.41 | [14] |
| ABTS Radical Scavenging | 23.29 ± 0.71 | [14] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure: The assay is performed in a 96-well microtiter plate. The antimicrobial compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate. The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement and Calculation: The absorbance of the solution is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
Crystal Violet Biofilm Assay
This assay is used to quantify biofilm formation.
-
Biofilm Formation: Bacterial cultures are grown in a 96-well plate in a suitable medium, often supplemented with glucose to promote biofilm formation, for 24-48 hours at 37°C without shaking.
-
Staining: After incubation, the planktonic (free-floating) cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining adherent biofilm is fixed, typically with heat or methanol, and then stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Quantification: Excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is measured at a wavelength of 590-595 nm. The absorbance value is directly proportional to the amount of biofilm formed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of antimicrobial action for thymol and carvacrol.
Caption: Anti-inflammatory signaling pathway modulated by thymol and carvacrol.
Caption: Proposed experimental workflow for validating the mechanism of action.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Crystal violet assay [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. static.igem.org [static.igem.org]
- 12. 4.4. Crystal Violet Biofilm Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Comparative Analysis of 2-Isopropyl-5-methyl-4-nitrophenol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Analogs
The core structure of interest is 2-isopropyl-5-methyl-4-nitrophenol, which is a nitrated derivative of thymol. The analogs discussed in this guide feature modifications primarily at the C-4 and C-6 positions of the thymol scaffold, with a particular emphasis on halogen substituents as a means to understand the electronic and steric effects at the position occupied by the nitro group in the parent compound.
Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound analogs and related thymol derivatives.
Antimicrobial Activity of Thymol and its Halogenated Derivatives
The antimicrobial activity of thymol and its halogenated analogs was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | R¹ | R² | Test Organism | MIC (µg/mL)[1][2] |
| Thymol | H | H | Staphylococcus aureus | 1000 |
| Staphylococcus epidermidis | 1000 | |||
| Candida albicans | 1000 | |||
| 4-Chlorothymol | Cl | H | Staphylococcus aureus | 12.5 |
| Staphylococcus epidermidis | 25 | |||
| Candida albicans | 25 | |||
| 4-Bromothymol | Br | H | Staphylococcus aureus | 25 |
| Staphylococcus epidermidis | 50 | |||
| Candida albicans | 50 | |||
| 6-Chlorothymol | H | Cl | Staphylococcus aureus | 50 |
| Staphylococcus epidermidis | 100 | |||
| Candida albicans | 100 | |||
| 4,6-Dichlorothymol | Cl | Cl | Staphylococcus aureus | 25 |
| Staphylococcus epidermidis | 50 | |||
| Candida albicans | 50 | |||
| 4,6-Dibromothymol | Br | Br | Staphylococcus aureus | 50 |
| Staphylococcus epidermidis | 100 | |||
| Candida albicans | 100 |
Key Findings:
-
Substitution at C-4 enhances activity: Introduction of a halogen at the C-4 position of the thymol ring significantly enhances antimicrobial activity compared to the parent thymol molecule.
-
Chloro group is optimal: 4-Chlorothymol demonstrated the most potent activity against the tested strains, with a MIC of 12.5 µg/mL against Staphylococcus aureus.
-
Position of substitution matters: Substitution at the C-6 position (6-chlorothymol) resulted in lower activity compared to substitution at the C-4 position.
-
Dihalogenation does not improve activity: Dihalogenated analogs (4,6-dichloro- and 4,6-dibromothymol) did not show improved activity over their monosubstituted C-4 counterparts.
These findings suggest that the electronic and steric properties of the substituent at the C-4 position play a crucial role in the antimicrobial activity of thymol derivatives. The strong electron-withdrawing nature of the chloro group at this position appears to be particularly favorable for activity. This provides a basis for hypothesizing that the nitro group, also being strongly electron-withdrawing, in this compound may contribute significantly to its biological activity profile.
Experimental Protocols
Synthesis of Halogenated Thymol Derivatives
General Procedure for Chlorination: To a solution of thymol in a suitable solvent (e.g., dichloromethane), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the chlorinated derivatives. The number of equivalents of NCS can be varied to obtain mono- or dichlorinated products.
General Procedure for Bromination: To a solution of thymol in a suitable solvent (e.g., dichloromethane), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred until the reaction is complete. The solvent is evaporated, and the crude product is purified by column chromatography to afford the brominated derivatives. The stoichiometry of NBS is adjusted to control the degree of bromination.
Antimicrobial Susceptibility Testing
Broth Microdilution Method: The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound was prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi). The wells were then inoculated with a standardized suspension of the test microorganism. The plates were incubated at an appropriate temperature and duration for each organism. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Structure-Activity Relationship Logic
Caption: Logical flow of the structure-activity relationship of thymol analogs.
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for synthesis and antimicrobial evaluation of thymol analogs.
Conclusion
The available data on halogenated thymol derivatives strongly suggest that the C-4 position is a critical determinant of antimicrobial activity. The introduction of an electron-withdrawing group at this position, such as a chloro or bromo atom, leads to a significant increase in potency against pathogenic bacteria and fungi. This provides a strong rationale for the hypothesis that this compound, possessing a strongly electron-withdrawing nitro group at the same position, is likely to exhibit potent biological activities. Further experimental studies are warranted to synthesize and evaluate a series of this compound analogs to confirm this hypothesis and to fully elucidate their structure-activity relationships. This could lead to the development of new and effective antimicrobial or cytotoxic agents.
References
benchmarking the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol against established methods
This guide provides a comparative analysis of established and alternative methods for the synthesis of 2-isopropyl-5-methyl-4-nitrophenol, a key intermediate in the development of various pharmaceutical compounds. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at reaction parameters, efficiency, and potential safety and environmental considerations.
Method 1: Established Method - Direct Nitration of Thymol
The most common and established method for the synthesis of this compound is the direct electrophilic nitration of its precursor, thymol (2-isopropyl-5-methylphenol). This reaction typically employs a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.
Experimental Protocol
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, slowly add thymol to concentrated sulfuric acid.
-
Maintain the temperature while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the thymol solution.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.
Reaction Pathway
Caption: Electrophilic nitration of thymol.
Method 2: Alternative Method - Two-Step Synthesis via a Protective Group
An alternative approach involves a two-step process utilizing a protecting group to potentially improve regioselectivity and yield, although at the cost of additional steps. This method is not as commonly cited but presents a viable synthetic route.
Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Group (e.g., Acetylation)
-
React thymol with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form thymyl acetate.
-
Purify the resulting ester by distillation or crystallization.
Step 2: Nitration and Deprotection
-
Nitrate the protected thymol (thymyl acetate) using a nitrating agent such as acetyl nitrate or a milder nitrating agent to prevent side reactions.
-
The nitro group is directed to the position para to the isopropyl group.
-
Hydrolyze the ester group under acidic or basic conditions to reveal the phenolic hydroxyl group, yielding this compound.
-
Purify the final product using column chromatography.
Experimental Workflow
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 2-Isopropyl-5-methyl-4-nitrophenol
For laboratory professionals engaged in scientific research and drug development, the proper management and disposal of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Isopropyl-5-methyl-4-nitrophenol, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Profile
Hazard Classification Summary:
| Hazard Category | Classification | Primary Risks |
| Acute Toxicity (Oral) | Likely Category 3 or 4 | Toxic or harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Likely Category 3 | Toxic in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Likely Category 3 or 4 | Toxic or harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Likely Category 2 | Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Likely Category 2 | Causes serious eye irritation.[1][2] |
| Environmental Hazard | Nitrophenols can be environmental pollutants.[3] |
This data is extrapolated from similar compounds and should be treated as a guideline. Always refer to the specific SDS for the compound in use, if available.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous chemical waste disposal in a laboratory setting and is in alignment with regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Work Area: Conduct all handling and disposal operations within a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]
2. Waste Segregation and Containerization:
-
Waste Identification: this compound should be treated as hazardous chemical waste.
-
Container Selection: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[5][6] The container must be in good condition with a secure, leak-proof lid.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.[5]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4][5] Specifically, keep it separate from incompatible materials.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][6]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[6] Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.
-
Volume Limits: Adhere to the SAA volume limits, which are typically up to 55 gallons of hazardous waste.[6]
4. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This usually involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Documentation: Ensure all required documentation is complete and accurate.
-
Professional Disposal: The collected waste will be transported to a licensed waste disposal facility for proper treatment and disposal in accordance with federal, state, and local regulations.[5]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[4][6]
-
In case of a spill, immediately alert others in the area, evacuate if necessary, and follow your laboratory's spill response procedures. For larger spills, contact your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Isopropyl-5-methyl-4-nitrophenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Isopropyl-5-methyl-4-nitrophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol [1] |
| Appearance | Not specified, handle as a potentially hazardous chemical |
| CAS Number | 36778-56-0[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related nitrophenols are classified as hazardous. The primary hazards include acute toxicity if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] Therefore, stringent adherence to PPE guidelines is mandatory.
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must conform to EN166, ANSI Z87.1, or equivalent standards.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Natural latex rubber). | Gloves must be inspected prior to use.[4][5] |
| Body Protection | Protective clothing, such as a lab coat. For larger spills, a chemical-resistant suit may be necessary. | Complete protective clothing is required in case of fire.[3] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | A self-contained breathing apparatus (SCBA) is necessary for firefighting.[2][5] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following diagram illustrates the recommended workflow from preparation to disposal.
Procedural Guidance
1. Preparation:
-
Ensure adequate ventilation, preferably by working inside a chemical fume hood.[2]
-
Verify that an eyewash station and safety shower are accessible.[6]
-
Wear all required PPE before handling the chemical.[2]
2. Handling and Use:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
3. Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, sweep up and shovel into a suitable container for disposal without creating dust.[2][5]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Decontamination:
-
Thoroughly wash all surfaces and equipment that have come into contact with the chemical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store locked up and away from incompatible materials.[2][3] Some sources recommend refrigerated storage (-5°C to 5°C) and protection from light.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]
-
Do not let the product enter drains.[5]
-
Contaminated packaging should be disposed of as unused product.[5]
Note: The information provided in this guide is based on available safety data sheets for this compound and structurally related compounds. It does not contain detailed experimental methodologies as this information is not present in the source safety documents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
